5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-(hydroxymethyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYIYEKRCXWKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NNC1=O)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-13-6 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-5-(hydroxymethyl)-6-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23239-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, a heterocyclic compound of significant interest in medicinal chemistry. Pyridazinone derivatives are recognized as versatile pharmacophores, exhibiting a wide array of biological activities, including but not limited to, cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol for the synthesis of the target molecule, a thorough discussion of its characterization using modern analytical techniques, and insights into the scientific rationale behind the experimental choices.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone nucleus, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets. Derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, in particular, have been the subject of extensive research due to their potent pharmacological activities.[6][7] The introduction of a hydroxymethyl group at the 5-position is anticipated to enhance the molecule's polarity and potential for hydrogen bonding, which could significantly influence its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a robust and reproducible methodology for the synthesis and comprehensive characterization of this novel derivative.
Synthetic Strategy: A Rational Approach
The synthesis of this compound is most effectively achieved through a well-established two-step process involving the preparation of a key intermediate, a γ-keto acid, followed by its cyclization with hydrazine.
Synthesis of the γ-Keto Acid Precursor: 2-(Hydroxymethyl)-4-oxo-4-phenylbutanoic acid
The judicious choice of the starting material is paramount for the successful synthesis of the target pyridazinone. The precursor, 2-(hydroxymethyl)-4-oxo-4-phenylbutanoic acid, can be synthesized from readily available starting materials such as γ-butyrolactone. The synthetic pathway involves the introduction of a phenylketo group and a hydroxymethyl group onto the lactone scaffold, followed by ring-opening to yield the desired γ-keto acid.[2][4]
Cyclization with Hydrazine: Formation of the Pyridazinone Ring
The core of the pyridazinone synthesis lies in the condensation reaction between the γ-keto acid and hydrazine hydrate.[6][8][9][10][11] This reaction proceeds via the formation of a hydrazone with the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid, leading to cyclization and the formation of the stable six-membered pyridazinone ring.
Experimental Protocols
Synthesis of 2-(Hydroxymethyl)-4-oxo-4-phenylbutanoic acid
A detailed, step-by-step protocol for the synthesis of the γ-keto acid precursor is outlined below. This procedure is based on established methods for the functionalization of lactones.[2][4]
-
Step 1: Phenylation of γ-Butyrolactone. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve γ-butyrolactone in an appropriate anhydrous solvent such as tetrahydrofuran (THF).
-
Step 2: Enolate Formation. Cool the solution to -78 °C in a dry ice/acetone bath and add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.
-
Step 3: Acylation. Introduce benzoyl chloride to the reaction mixture and allow it to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Step 4: Hydroxymethylation. The resulting α-benzoyl-γ-butyrolactone is then subjected to hydroxymethylation using formaldehyde in the presence of a base.
-
Step 5: Ring Opening. The purified α-benzoyl-α-(hydroxymethyl)-γ-butyrolactone is then hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to yield 2-(hydroxymethyl)-4-oxo-4-phenylbutanoic acid.
-
Step 6: Purification. The crude product is purified by recrystallization or column chromatography.
Synthesis of this compound
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethyl)-4-oxo-4-phenylbutanoic acid in a suitable solvent, such as ethanol or acetic acid.
-
Step 2: Addition of Hydrazine. Add an equimolar amount of hydrazine hydrate to the solution.
-
Step 3: Reflux. Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Step 4: Isolation of the Product. Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Step 5: Purification. The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physical Properties
| Property | Expected Value |
| CAS Number | 23239-13-6[9] |
| Molecular Formula | C₁₁H₁₂N₂O₂[3] |
| Molecular Weight | 204.23 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Analysis
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3400-3200 (broad) |
| N-H (amide) | 3300-3100 |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (amide) | 1680-1640 |
| C=C (aromatic) | 1600-1450 |
| C-O (alcohol) | 1260-1000 |
¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of the hydrogen atoms. Based on related structures, the following chemical shifts are anticipated.[6][8][10][12]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.8 | Multiplet |
| NH (amide) | 8.0 - 9.0 | Singlet (broad) |
| CH (at C5) | 4.0 - 4.5 | Multiplet |
| CH₂ (hydroxymethyl) | 3.5 - 4.0 | Multiplet |
| CH₂ (at C4) | 2.5 - 3.0 | Multiplet |
| OH (alcohol) | Variable | Singlet (broad) |
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.[10][13][14]
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (amide) | 165 - 175 |
| Aromatic-C | 125 - 140 |
| C6 | 145 - 155 |
| C5 | 50 - 60 |
| CH₂ (hydroxymethyl) | 60 - 70 |
| C4 | 25 - 35 |
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 204. Subsequent fragmentation may involve the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and cleavage of the pyridazinone ring.
Visualizing the Workflow
The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization process.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this promising heterocyclic compound. The insights into the rationale behind the experimental choices are intended to empower scientists to not only reproduce these results but also to adapt and innovate in their own research endeavors within the exciting field of medicinal chemistry.
References
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2025).
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Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007). Arzneimittelforschung, 57(10), 641-6. [Link]
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
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SpectraBase. (n.d.). 4,5-dihydro-5-(hydroxymethyl)-6-phenyl-3(2H)pyridazinone. [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
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Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. [Link]
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N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (n.d.). ACS Publications. [Link]
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6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. (n.d.). PMC - NIH. [Link]
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Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (2025). ResearchGate. [Link]
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S1 Copies of by 1H and 13C NMR spectra. (n.d.). The Royal Society of Chemistry. [Link]
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SpectraBase. (n.d.). 4,5-dihydro-5-(hydroxymethyl)-6-phenyl-3(2H)pyridazinone. [Link]
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6-(substituted phenyl)-5-methyl-4,5-dihydro-pyridazin-3(2H)-ones of medicinal interest. The synthesis of SK&F 94836 and SK&F 95654. (2025). ResearchGate. [Link]
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Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs? (2019). PMC - NIH. [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Semantic Scholar. [Link]
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Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs? (2019). PubMed. [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]
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2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. (2020). MDPI. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including cardiotonic, anti-inflammatory, and anticancer effects.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. Understanding these properties is paramount for drug design, formulation development, and predicting in vivo behavior. This document delineates the compound's chemical identity, proposes a robust synthetic strategy, and offers a detailed analysis of its key physicochemical parameters. Furthermore, it provides standardized experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.
Chemical Identity and Structural Elucidation
A precise understanding of a compound's identity is the foundation of all subsequent research.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 23239-13-6 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
The structure, illustrated below, features a dihydropyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms. Key functionalities include a phenyl group at position 6, which contributes to the molecule's lipophilicity and potential for aromatic interactions, and a hydroxymethyl group at position 5. This hydroxyl group is a critical determinant of the compound's polarity, solubility, and potential for hydrogen bonding.
Figure 1: Chemical structure of the target compound.
Synthesis Pathway and Rationale
The proposed two-step synthesis involves:
-
Synthesis of the γ-keto acid precursor: 3-Formyl-3-phenylpropanoic acid. This can be achieved through various organic synthesis methods, such as a controlled oxidation of a corresponding diol or a formylation reaction of a suitable phenylpropanoic acid derivative.
-
Cyclocondensation with Hydrazine Hydrate: The γ-keto acid is then reacted with hydrazine hydrate, typically in a protic solvent like ethanol, under reflux. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the dihydropyridazinone ring.
Figure 2: Proposed synthetic workflow.
Experimental Protocol: Generalized Synthesis
This protocol is a generalized procedure based on common practices for pyridazinone synthesis. Optimization of reaction times, temperatures, and purification methods would be necessary for this specific compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the γ-keto acid precursor (1 equivalent).
-
Solvent Addition: Add ethanol to dissolve the starting material.
-
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Core Physicochemical Properties and Their Implications
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Melting Point
The melting point is a crucial indicator of purity and is important for formulation development, particularly for solid dosage forms. For the closely related compound, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, the melting point is reported to be in the range of 148-154 °C.[3] The presence of the hydroxymethyl group in the target compound is expected to introduce hydrogen bonding, which could lead to a higher melting point.
Solubility
Solubility is a key factor influencing bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[4]
-
Aqueous Solubility: The parent compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, is reported to be practically insoluble in water.[5] However, the introduction of the polar hydroxymethyl group is expected to significantly increase its aqueous solubility due to the potential for hydrogen bonding with water molecules.
-
Organic Solubility: Based on data for a similar compound, 6-phenylpyridazin-3(2H)-one, the target molecule is expected to be sparingly soluble in alcohols like methanol and ethanol, and freely soluble in polar aprotic solvents such as DMSO and PEG-400.[4]
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. A balanced LogP is often desired for oral drug candidates. While no experimental LogP data exists for the target compound, we can make an informed estimation. The related compound, 4,5-dihydro-6-methyl-3(2H)-pyridazinone, has a computed XLogP3 of -0.7. The presence of a phenyl group instead of a methyl group would increase the LogP, while the hydroxymethyl group would decrease it. Therefore, a moderately low positive or slightly negative LogP value can be anticipated.
Acidity/Basicity (pKa)
The ionization state of a molecule at physiological pH affects its solubility, permeability, and interaction with biological targets. The pyridazinone ring contains two nitrogen atoms. The parent aromatic pyridazine is weakly basic (pKa around 2.3).[6] However, in the dihydropyridazinone ring system, the amide-like proton on one of the nitrogens will exhibit weak acidity. The other nitrogen is less basic due to its involvement in the amide resonance. The hydroxymethyl group is not expected to significantly influence the pKa of the ring system.
Figure 3: Relationship between core physicochemical properties and drug development outcomes.
Standardized Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the experimental determination of the key physicochemical properties.
Protocol for Melting Point Determination
-
Sample Preparation: A small amount of the purified, dry compound is packed into a capillary tube.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol for LogP Determination (Shake-Flask Method)
-
System Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the layers to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (preferably the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous layers is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Predicted Spectroscopic Data
While experimental spectra are the gold standard, the following are predictions of the key spectroscopic features based on the compound's structure:
-
¹H-NMR:
-
Aromatic Protons: Signals in the range of 7.2-7.8 ppm corresponding to the phenyl group.
-
CH₂ (dihydropyridazinone ring): Diastereotopic protons that will likely appear as complex multiplets.
-
CH (position 5): A multiplet coupled to the adjacent CH₂ and the CH₂ of the hydroxymethyl group.
-
CH₂ (hydroxymethyl): A doublet or multiplet.
-
OH: A broad singlet, exchangeable with D₂O.
-
NH: A broad singlet, exchangeable with D₂O.
-
-
¹³C-NMR:
-
Carbonyl Carbon: A signal in the downfield region (around 170 ppm).
-
Aromatic Carbons: Signals in the range of 125-140 ppm.
-
Aliphatic Carbons: Signals for the CH, and two CH₂ groups in the upfield region.
-
-
IR Spectroscopy:
-
N-H stretch: A broad absorption around 3200 cm⁻¹.
-
O-H stretch: A broad absorption around 3400 cm⁻¹.
-
C=O stretch (amide): A strong absorption around 1650-1680 cm⁻¹.
-
C=C stretch (aromatic): Absorptions around 1600 and 1450 cm⁻¹.
-
Conclusion
This compound is a promising scaffold for further investigation in drug discovery. This guide has established its chemical identity and proposed a viable synthetic route. While experimental data for some of its physicochemical properties are yet to be published, this document provides a robust framework for their estimation and empirical determination through standardized protocols. The interplay of its structural features—the lipophilic phenyl group and the hydrophilic hydroxymethyl group—suggests a balanced profile that warrants further exploration. The methodologies and insights presented herein are intended to empower researchers to unlock the full therapeutic potential of this and related pyridazinone derivatives.
References
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Ansari, K. F., & Lal, C. (2009). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 14(9), 3469-3483.
- Shaikh, J. I., et al. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 265, 83-90.
- Gupta, A. K., & Kumar, R. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy Research, 5(3), 1549-1554.
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The Pivotal Role of C5 Substitution in 6-Phenyl-3(2H)-Pyridazinones: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-phenyl-3(2H)-pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This guide, intended for researchers and drug development professionals, delves into the critical structure-activity relationships (SAR) governed by substitutions at the 5-position of this core structure. We will explore how modifications at this specific site profoundly influence the biological activity, with a particular focus on antiplatelet and cardiotonic effects mediated through the inhibition of phosphodiesterase (PDE) enzymes.
The 6-Phenyl-3(2H)-Pyridazinone Core: A Versatile Pharmacophore
The pyridazinone ring system is a key component in a variety of biologically active molecules.[2] The inherent electronic properties and structural features of the 6-phenyl-3(2H)-pyridazinone core make it an attractive starting point for the design of novel therapeutic agents. Its ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile.[3] Among these positions, the C5 position has emerged as a crucial determinant of both the potency and the mechanism of action of these compounds.[4][5]
Unraveling the Structure-Activity Relationship at the 5-Position
Systematic modifications of the substituent at the 5-position of the 6-phenyl-3(2H)-pyridazinone ring have revealed a significant dependence of the biological effect on the nature of this group.[4][5] The primary mechanism of action for the antiplatelet and cardiotonic effects of these compounds is the inhibition of phosphodiesterases (PDEs), a family of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7]
Impact on Antiplatelet Activity
The antiplatelet activity of 5-substituted 6-phenyl-3(2H)-pyridazinones is primarily attributed to the inhibition of PDE3 in platelets.[8] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn inhibits platelet aggregation.[7][9] The nature of the substituent at the 5-position directly influences the inhibitory potency against PDE3.
A notable study by Sotelo et al. systematically explored a range of substituents at the 5-position and evaluated their antiplatelet activity. The findings from this and other related studies are summarized in the table below, highlighting the diverse chemical functionalities that have been investigated.
| Substituent at C5 | Compound ID | Antiplatelet Activity (IC50, µM) | Reference |
| -H | 1 | > 100 | [4] |
| -CH3 | 2 | 50.1 | [4] |
| -CH2CH3 | 3 | 35.5 | [4] |
| -CH=CH-CO-Ph | 4 | 0.8 | [10] |
| -S-Ph | 5 | 1.2 | [10] |
| -C≡C-Ph | 6 | 15.8 | [4] |
| 5-methoxy-1H-indol-3-yl | 7 | 0.251 (PDE4B) | [11] |
Table 1: Influence of C5-substituents on the antiplatelet and PDE inhibitory activity of 6-phenyl-3(2H)-pyridazinones.
The data clearly indicates that the introduction of specific functionalities at the 5-position can dramatically enhance antiplatelet potency. For instance, the presence of a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group leads to compounds with sub-micromolar activity.[10] This suggests that these moieties may engage in favorable interactions within the active site of PDE3.
Influence on Cardiotonic Activity
The positive inotropic (contractility-enhancing) effects of these pyridazinone derivatives are also linked to PDE inhibition, primarily PDE3, in cardiac muscle.[12] By inhibiting PDE3 in cardiomyocytes, intracellular cAMP levels rise, leading to increased calcium influx and enhanced cardiac contractility.
The following diagram illustrates the general workflow for synthesizing 5-substituted 6-phenyl-3(2H)-pyridazinones, a critical process for exploring the SAR of this compound class.
Caption: General synthetic workflow for 5-substituted 6-phenyl-3(2H)-pyridazinones.
Mechanism of Action: Targeting Phosphodiesterases
As previously mentioned, the primary molecular targets for the antiplatelet and cardiotonic activities of 5-substituted 6-phenyl-3(2H)-pyridazinones are phosphodiesterases. These enzymes play a critical role in regulating intracellular signaling pathways mediated by cAMP and cGMP.[6][7]
The following diagram illustrates the role of PDEs in platelet and cardiac muscle cell signaling and the inhibitory effect of the pyridazinone derivatives.
Caption: Mechanism of action of 5-substituted 6-phenyl-3(2H)-pyridazinones.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and for the evaluation of biological activity.
Synthesis of 5-Bromo-6-phenyl-3(2H)-pyridazinone
This protocol describes a general method for the synthesis of a key 5-halo intermediate, which can be further functionalized via palladium-catalyzed cross-coupling reactions.
Step 1: Friedel-Crafts Acylation to form β-Benzoylpropionic Acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in dry benzene (500 mL) at 0-5°C, add succinic anhydride (1.0 mol) portion-wise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-benzoylpropionic acid.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure β-benzoylpropionic acid.
Step 2: Cyclization to form 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
-
A mixture of β-benzoylpropionic acid (1.0 mol) and hydrazine hydrate (1.2 mol) in ethanol (500 mL) is refluxed for 6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.
Step 3: Bromination to form 5-Bromo-6-phenyl-3(2H)-pyridazinone
-
To a solution of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (1.0 mol) in glacial acetic acid (500 mL), add N-bromosuccinimide (NBS) (1.1 mol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (1 L) and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to afford pure 5-bromo-6-phenyl-3(2H)-pyridazinone.
In Vitro Platelet Aggregation Assay
This protocol outlines a standard method for evaluating the antiplatelet activity of test compounds using light transmission aggregometry (LTA).[13][14]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a separate tube.
-
Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
2. Platelet Aggregation Measurement
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Place a cuvette containing 450 µL of PRP and a magnetic stir bar into the aggregometer.
-
Add 5 µL of the test compound solution (dissolved in a suitable solvent, e.g., DMSO, with the final solvent concentration not exceeding 0.5%) or vehicle control and incubate for 5 minutes at 37°C.
-
Initiate platelet aggregation by adding an agonist (e.g., 10 µM ADP or 2 µg/mL collagen).
-
Record the change in light transmission for at least 5 minutes. The maximum aggregation is determined and compared to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against specific PDE isoforms.[2][15]
1. Reagents and Buffers
-
Recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Substrate: cAMP or cGMP
-
[³H]-cAMP or [³H]-cGMP (as a tracer)
-
Snake venom nucleotidase
-
Scintillation cocktail
2. Assay Procedure
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the test compound or vehicle control, the PDE enzyme, and the assay buffer.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the substrate mixture (containing unlabeled and [³H]-labeled cAMP or cGMP).
-
Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separate the radiolabeled product from the unreacted substrate using an appropriate method (e.g., anion-exchange chromatography).
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The 5-position of the 6-phenyl-3(2H)-pyridazinone scaffold is a critical locus for modulating its pharmacological activity. The introduction of diverse substituents at this position has a profound impact on the antiplatelet and cardiotonic properties of these compounds, primarily through the inhibition of phosphodiesterases. The insights gained from systematic SAR studies have paved the way for the rational design of more potent and selective inhibitors. Future research in this area should focus on exploring novel and diverse functionalities at the 5-position to further optimize the therapeutic potential of this promising class of compounds. The detailed experimental protocols provided in this guide are intended to empower researchers to contribute to this exciting field of drug discovery.
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Sotelo, E., Fraiz, N., Yáñez, M., Terrades, V., Laguna, R., Cano, E., & Raviña, E. (2002). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. Bioorganic & Medicinal Chemistry, 10(9), 2873–2882. [Link]
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Coelho, A., Sotelo, E., & Raviña, E. (2004). Pyridazines. Part 36: Synthesis and antiplatelet activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry, 12(18), 4965–4972. [Link]
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Tsoupras, A., Lordan, R., & Zabetakis, I. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1235–1241. [Link]
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Gresele, P., Momi, S., & Falcinelli, E. (2011). Anti-platelet therapy: phosphodiesterase inhibitors. British Journal of Clinical Pharmacology, 72(4), 634–646. [Link]
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Kim, D., & Lee, J. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron Letters, 49(38), 5543–5546. [Link]
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CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]
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- Maccallini, C., et al. (2019). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 24(10), 1908.
- Vandecasteele, G., et al. (2018). Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure. International Journal of Molecular Sciences, 19(11), 3505.
- Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(9), 4494–4510.
- Giovannoni, M. P., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(16), 4843–4853.
- Kukreja, R. C., & Ockaili, R. (2021). Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety. Current Pharmaceutical Design, 27(31), 3338–3347.
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"mechanism of action of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone"
An In-Depth Technical Guide on the Core Mechanism of Action of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, and anti-cancer treatments.[1][3] While direct experimental data on the specific molecule this compound is not extensively available in public literature, a comprehensive understanding of its probable mechanism of action can be elucidated by examining the well-established activities of its structural analogs, particularly the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. This guide will provide a detailed exploration of the most likely molecular mechanisms through which this compound exerts its biological effects, based on the extensive research conducted on this chemical class.
Part 1: Cardiotonic Effects via Phosphodiesterase III (PDE3) Inhibition
A prominent and well-documented activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives is their cardiotonic effect, which is primarily attributed to the selective inhibition of phosphodiesterase III (PDE3).[4][5][6][7]
The Role of PDE3 in Cardiovascular Regulation
PDE3 is a key enzyme in cardiac and vascular smooth muscle cells that is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][8][9] By breaking down cAMP, PDE3 terminates its signaling cascade. In the heart, increased levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, resulting in an increased influx of calcium ions and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation.
Mechanism of Action: PDE3 Inhibition by Pyridazinone Derivatives
Structurally related compounds to this compound have been shown to act as potent and selective inhibitors of PDE3.[7] By binding to the active site of the PDE3 enzyme, these pyridazinone derivatives prevent the hydrolysis of cAMP. The resulting increase in intracellular cAMP concentration in cardiac myocytes enhances the force of contraction. Simultaneously, the elevated cAMP levels in vascular smooth muscle cells cause vasodilation, reducing both preload and afterload on the heart. This dual action of inotropy and vasodilation is characteristic of a class of drugs known as "inodilators."
Signaling Pathway of PDE3 Inhibition
Caption: PDE3 Inhibition Pathway by this compound.
Experimental Protocol: PDE3 Inhibition Assay
A standard method to determine the PDE3 inhibitory activity of a compound involves a cell-free enzymatic assay.
Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant PDE3.
Materials:
-
Human recombinant PDE3 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase (from Crotalus atrox venom)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Milrinone or Levosimendan)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and BSA)
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test compound or reference inhibitor, and the human recombinant PDE3 enzyme.
-
Initiate the reaction by adding cAMP to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the first reaction by adding 5'-Nucleotidase to each well. This enzyme will convert the AMP produced by PDE3 into adenosine and inorganic phosphate (Pi).
-
Incubate the plate again at 37°C for a specified period (e.g., 15 minutes).
-
Terminate the second reaction and develop the color by adding the inorganic phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of PDE3 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Anti-inflammatory Mechanisms
The pyridazinone scaffold is a well-recognized pharmacophore for the development of anti-inflammatory agents.[2][10][11] The anti-inflammatory effects of these compounds are often multifactorial, involving the modulation of several key pathways in the inflammatory cascade.
Cyclooxygenase-2 (COX-2) Inhibition
A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Role of COX-2 in Inflammation: COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over the constitutive isoform, COX-1 (which is involved in gastric cytoprotection and platelet function), is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.
Pyridazinone Derivatives as COX-2 Inhibitors: Several studies have reported that pyridazinone derivatives can act as selective COX-2 inhibitors.[2][10] This selectivity is thought to contribute to a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
Signaling Pathway of COX-2 Inhibition:
Caption: PDE4 Inhibition Pathway in Immune Cells.
Experimental Protocol: PDE4 Inhibition and Cytokine Release Assay
Objective: To assess the PDE4 inhibitory activity of the test compound and its effect on cytokine release from human peripheral blood mononuclear cells (PBMCs).
Part A: PDE4 Enzymatic Assay:
-
Follow a similar procedure as the PDE3 inhibition assay described above, but use human recombinant PDE4 enzyme and a PDE4-specific reference inhibitor (e.g., Rolipram).
Part B: Cytokine Release Assay:
-
Isolate PBMCs from healthy human blood using density gradient centrifugation.
-
Culture the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS).
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
Based on the extensive body of research on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, the mechanism of action of this compound can be postulated to be multi-faceted. The primary probable mechanisms include:
-
Cardiotonic and vasodilatory effects through the selective inhibition of Phosphodiesterase 3 (PDE3) .
-
Anti-inflammatory effects mediated by a combination of:
-
Cyclooxygenase-2 (COX-2) inhibition , reducing the synthesis of pro-inflammatory prostaglandins.
-
Phosphodiesterase 4 (PDE4) inhibition , leading to the suppression of pro-inflammatory cytokine release from immune cells.
-
It is crucial to emphasize that while these mechanisms are highly probable based on structure-activity relationships, direct experimental validation is necessary to definitively characterize the pharmacological profile of this compound. The experimental protocols provided in this guide offer a robust framework for such investigations. The versatile pyridazinone core continues to be a promising scaffold for the development of novel therapeutics targeting a range of diseases.
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Anti-inflammatory activity of pyridazinones: A review. (2022). Archiv der Pharmazie. [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry. [Link]
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Wang, T., et al. (2008). Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents. Arzneimittelforschung. [Link]
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Synthesis and biological evaluation of some new pyridazinone derivatives. (2012). Journal of the Serbian Chemical Society. [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules. [Link]
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Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (2012). Archiv der Pharmazie. [Link]
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Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. [Link]
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Unlocking the Therapeutic Potential of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone: A Technical Guide to Target Identification and Validation
This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of the broader pyridazinone class of compounds to propose and detail methodologies for validating high-potential therapeutic targets for this specific molecule. We will delve into the mechanistic underpinnings of these targets and provide actionable, field-proven experimental protocols to empower your research and development endeavors.
Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridazinone core is a six-membered heterocyclic motif that has consistently emerged as a "versatile" and privileged scaffold in the discovery of new therapeutic agents.[1] Derivatives of this structure have demonstrated a remarkable breadth of biological activities, spanning cardiovascular, anti-inflammatory, anticancer, and central nervous system disorders.[1][2] This wide pharmacological spectrum is attributed to the ability of the pyridazinone ring system to interact with a diverse array of biological targets.[2] While direct studies on this compound are not yet prevalent in the public domain, the extensive research on structurally similar analogs provides a strong foundation for hypothesizing its therapeutic potential. The presence of the 6-phenyl group and the 4,5-dihydro-3(2H)-pyridazinone core is a recurring feature in many biologically active molecules, suggesting that this compound is a promising candidate for further investigation.[3][4]
This guide will focus on three high-potential therapeutic target families for this compound, based on the established pharmacology of the pyridazinone scaffold:
-
Phosphodiesterases (PDEs): Key regulators of intracellular signaling.
-
Cyclooxygenases (COXs): Central enzymes in the inflammatory cascade.
-
Protein Tyrosine Kinases (PTKs): Critical mediators of cellular growth and proliferation.
For each target class, we will explore the scientific rationale for its selection, the associated signaling pathways, and detailed protocols for experimental validation.
Section 1: Phosphodiesterases (PDEs) as a Primary Target for Cardiovascular and Anti-inflammatory Effects
Scientific Rationale
The inhibition of phosphodiesterases, enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is a well-established mechanism of action for many pyridazinone derivatives, particularly in the context of cardiovascular and inflammatory diseases.[5][6]
-
Cardiovascular Effects (PDE3 Inhibition): A significant body of evidence points to 4,5-dihydropyridazinone derivatives as potent inhibitors of cardiac phosphodiesterase III (PDE3).[5] Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cAMP levels. This, in turn, results in vasodilation, bronchodilation, and positive inotropic effects on the heart.[5] Several pyridazinone-based drugs, such as pimobendan and levosimendan, exert their cardiotonic effects through this mechanism.[7] The structural similarity of this compound to these known PDE3 inhibitors makes this enzyme a highly probable target.
-
Anti-inflammatory Effects (PDE4 Inhibition): Phosphodiesterase 4 (PDE4) is predominantly expressed in immune and airway cells and plays a crucial role in regulating inflammatory responses.[6] Inhibition of PDE4 leads to an elevation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines and chemokines.[6] Several pyridazinone derivatives have been developed as PDE4 inhibitors for the treatment of inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[6]
Signaling Pathway: PDE Inhibition and Downstream Effects
The signaling cascade initiated by PDE inhibition is a cornerstone of cellular regulation. The following diagram illustrates the general mechanism.
Caption: PDE Inhibition Signaling Pathway.
Experimental Protocols for Target Validation
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified PDE isoforms.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human PDE3 and PDE4 enzymes.
-
Fluorescently labeled cAMP or cGMP substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl2).
-
Test compound (this compound) dissolved in DMSO.
-
Positive control inhibitors (e.g., milrinone for PDE3, roflumilast for PDE4).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add a fixed concentration of the PDE enzyme to each well of the microplate.
-
Add the serially diluted test compound or control to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cAMP/cGMP substrate.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to PDE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.
-
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration of the test compound. |
| Enzyme Selectivity | Comparison of IC50 values across different PDE isoforms to determine selectivity. |
This assay measures the effect of the compound on intracellular second messenger levels in a cellular context.
Methodology:
-
Cell Lines:
-
For PDE3: Human aortic smooth muscle cells (HASMC) or a similar cardiovascular cell line.
-
For PDE4: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., U937).
-
-
Procedure:
-
Culture the chosen cell line to the desired confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with an agent that increases cAMP or cGMP production (e.g., forskolin for cAMP, sodium nitroprusside for cGMP).
-
Lyse the cells to release intracellular contents.
-
Quantify the levels of cAMP or cGMP in the cell lysates using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Normalize the cAMP/cGMP levels to the total protein concentration in each well.
-
Calculate the fold-change in cAMP/cGMP levels in compound-treated cells compared to vehicle-treated cells.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal effect).
-
Section 2: Cyclooxygenases (COX) as a Target for Anti-inflammatory Activity
Scientific Rationale
Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8] Several studies have identified pyridazinone derivatives as promising inhibitors of COX-2.[7][8] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs) that also inhibit the constitutively expressed COX-1. Given the structural features of this compound, it is plausible that it could interact with the active site of COX enzymes.
Signaling Pathway: COX Inhibition and Prostaglandin Synthesis
The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.
Caption: COX Inhibition and Prostaglandin Synthesis Pathway.
Experimental Protocols for Target Validation
This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Reagents and Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe for prostaglandin detection.
-
Assay buffer.
-
Test compound and positive controls (e.g., indomethacin for non-selective, celecoxib for COX-2 selective).
-
-
Procedure:
-
Add the COX enzyme to the wells of a microplate.
-
Add serially diluted test compound or controls.
-
Incubate to allow for compound-enzyme binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period.
-
Measure the production of prostaglandins using a suitable detection method (e.g., colorimetric ELISA for PGE2).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
| Parameter | Description |
| IC50 (COX-1) | The half-maximal inhibitory concentration for COX-1. |
| IC50 (COX-2) | The half-maximal inhibitory concentration for COX-2. |
| COX-2 Selectivity Index | A ratio indicating the compound's preference for inhibiting COX-2 over COX-1. A higher value indicates greater selectivity. |
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.
Methodology:
-
Sample Collection:
-
Collect fresh whole blood from healthy human volunteers.
-
-
Procedure:
-
Aliquot the whole blood into tubes containing the test compound at various concentrations.
-
For COX-1 activity, allow the blood to clot to induce thromboxane B2 (TXB2) production.
-
For COX-2 activity, stimulate the blood with lipopolysaccharide (LPS) to induce prostaglandin E2 (PGE2) production.
-
Incubate for a specified time.
-
Centrifuge to separate the serum or plasma.
-
Measure the levels of TXB2 (a stable metabolite of the COX-1 product TXA2) and PGE2 using ELISA.
-
-
Data Analysis:
-
Determine the IC50 values for the inhibition of TXB2 and PGE2 production.
-
Assess the COX-2 selectivity in a more complex biological matrix.
-
Section 3: Protein Tyrosine Kinases (PTKs) as a Target for Anticancer Activity
Scientific Rationale
The pyridazinone scaffold is increasingly recognized as a viable core for the development of potent anticancer agents that target various pathways in cancer cells.[2][5] Many of these pathways are regulated by protein tyrosine kinases (PTKs), which are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. While specific PTK targets for pyridazinones are diverse, this class of compounds has shown promise in inhibiting kinases involved in oncogenic signaling.[1] Therefore, screening this compound against a panel of cancer-relevant PTKs is a logical step in exploring its potential as an anticancer agent.
Signaling Pathway: General Tyrosine Kinase Inhibition
Inhibition of a specific PTK can block a critical signaling node, leading to the suppression of cancer cell proliferation and survival.
Caption: General Receptor Tyrosine Kinase Inhibition Pathway.
Experimental Protocols for Target Validation
This high-throughput screening approach assesses the inhibitory activity of the test compound against a broad range of kinases.
Methodology:
-
Service Providers:
-
Utilize a commercial kinase screening service that offers a panel of hundreds of purified human kinases.
-
-
Procedure:
-
Submit the test compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
The service provider will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based) for each kinase in the panel in the presence of the compound.
-
-
Data Analysis:
-
The primary output is the percentage of inhibition for each kinase at the tested concentrations.
-
Identify "hits" – kinases that are significantly inhibited by the compound.
-
This provides a broad overview of the compound's kinase selectivity profile.
-
| Parameter | Description |
| % Inhibition | The degree to which the compound inhibits the activity of each kinase in the panel. |
| KinomeScan® or similar | A visual representation of the compound's interactions across the human kinome. |
This assay evaluates the effect of the compound on the growth and viability of cancer cell lines.
Methodology:
-
Cell Lines:
-
Select a panel of human cancer cell lines representing different tumor types. It is beneficial to include cell lines known to be dependent on specific PTKs identified as potential hits from the kinase panel screen.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a prolonged period (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the GI50 (the concentration that causes 50% growth inhibition) for each cell line.
-
This experiment confirms that the compound inhibits the activity of the target kinase within the cancer cells.
Methodology:
-
Procedure:
-
Treat the selected cancer cell line with the test compound at various concentrations for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
-
A dose-dependent decrease in the phosphorylation of the target kinase indicates successful target engagement and inhibition by the compound.
-
Conclusion
The pyridazinone scaffold represents a highly promising starting point for the development of novel therapeutics. Based on a comprehensive review of the existing literature, this compound is a compelling candidate for investigation as an inhibitor of phosphodiesterases (PDE3 and PDE4), cyclooxygenases (COX-1 and COX-2), and various protein tyrosine kinases. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating these potential therapeutic targets. Through a combination of in vitro enzymatic assays, cell-based functional assays, and target engagement studies, researchers can effectively elucidate the mechanism of action of this novel compound and pave the way for its further development as a potential treatment for cardiovascular, inflammatory, or oncological diseases.
References
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ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF. [Link]
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National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
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PubMed. (n.d.). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. [Link]
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Semantic Scholar. (n.d.). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. [Link]
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PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]
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PubMed. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]
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National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]
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Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
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MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
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ResearchGate. (n.d.). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery | Request PDF. [Link]
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PubMed Central. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]
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Journal of Chemical Technology and Metallurgy. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. [Link]
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Bentham Science. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
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PubMed. (n.d.). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. [Link]
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The Pyridazinone Scaffold: A Privileged Core for the Discovery of Novel Bioactive Compounds
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Potential of the Pyridazinone Nucleus
The pyridazinone ring, a six-membered diazine heterocycle containing a carbonyl group, represents a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and its capacity for diverse substitutions, have established it as a privileged scaffold for the development of a wide array of therapeutic agents.[2][3] Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, cardiovascular, antimicrobial, and neuroprotective effects.[4][5] This guide provides a comprehensive technical overview of the contemporary strategies employed in the discovery and development of novel pyridazinone-based bioactive compounds, emphasizing the rationale behind experimental design and the integration of modern drug discovery technologies.
Strategic Approaches to Pyridazinone-Based Drug Discovery: A Conceptual Workflow
The journey from a pyridazinone scaffold to a viable drug candidate is a multi-faceted process that integrates synthetic chemistry, biological screening, and computational modeling. The following workflow illustrates the key stages and their logical interplay.
Caption: A generalized workflow for the discovery of bioactive pyridazinone compounds.
Part 1: Rational Design and Synthesis of Pyridazinone Libraries
The successful discovery of novel bioactive compounds is contingent on the rational design and efficient synthesis of diverse chemical libraries. The pyridazinone scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Core Synthetic Strategies: Building the Pyridazinone Nucleus
A common and versatile method for the synthesis of the pyridazinone core involves the cyclocondensation of β-aroylpropionic acids with hydrazine derivatives.[6] This approach allows for the introduction of a wide variety of substituents on both the pyridazinone ring and the pendant aryl moieties.
Exemplary Protocol: Synthesis of a 6-Aryl-3(2H)-pyridazinone Derivative
-
Step 1: Friedel-Crafts Acylation. React a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the corresponding β-aroylpropionic acid. The choice of substituted benzene directly influences the substituent at the 6-position of the final pyridazinone.
-
Step 2: Cyclocondensation. Reflux the resulting β-aroylpropionic acid with hydrazine hydrate (or a substituted hydrazine) in a suitable solvent such as ethanol or acetic acid. The nucleophilic attack of the hydrazine on the keto-acid followed by intramolecular cyclization and dehydration yields the desired 4,5-dihydro-3(2H)-pyridazinone.
-
Step 3: Aromatization (Optional). If the unsaturated pyridazinone is desired, the dihydropyridazinone can be oxidized using a mild oxidizing agent like bromine in acetic acid.
The rationale for this multi-step synthesis lies in its modularity. By varying the starting aromatic compound and the hydrazine derivative, a large library of analogs can be generated for subsequent biological screening.
Structure-Activity Relationship (SAR)-Guided Derivatization
Initial screening of a primary library often identifies "hit" compounds with modest activity. The subsequent lead optimization phase is driven by a systematic exploration of the structure-activity relationship (SAR).[7][8] This involves synthesizing analogs with modifications at specific positions of the pyridazinone scaffold to probe the chemical space and identify key structural features that enhance potency and selectivity.
Key Positions for Modification and Their Rationale:
| Position | Common Modifications | Rationale for Modification |
| N-2 | Alkyl, aryl, acyl, and heterocyclic moieties | Influences lipophilicity, metabolic stability, and can introduce new binding interactions.[9] |
| C-4/C-5 | Halogens, alkyl, and aryl groups | Can modulate the electronics and sterics of the ring system, affecting target binding. |
| C-6 | Substituted aryl or heteroaryl rings | Often a key determinant of target specificity and potency.[7] |
Part 2: Biological Evaluation and Mechanism of Action Studies
A critical component of the discovery process is the robust biological evaluation of the synthesized compounds. This typically begins with high-throughput in vitro screening, followed by more detailed mechanism of action (MOA) studies for promising candidates.
In Vitro Screening Assays: Identifying Bioactive Hits
The choice of in vitro assays is dictated by the therapeutic area of interest. For instance, in an anticancer drug discovery program, initial screens often involve cytotoxicity assays against a panel of cancer cell lines.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the pyridazinone compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
The rationale for using a panel of cell lines is to identify compounds with broad-spectrum activity or selective toxicity towards specific cancer types.[11]
Elucidating the Mechanism of Action: A Case Study in Anti-Inflammatory Pyridazinones
Many pyridazinone derivatives have demonstrated potent anti-inflammatory properties.[12][13] A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[5]
Investigating COX-2 Selectivity
Chronic inflammation is often mediated by the COX-2 isoform, while COX-1 is involved in homeostatic functions.[14] Therefore, the development of selective COX-2 inhibitors is a key objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[15]
Workflow for Determining COX-1/COX-2 Inhibition
Caption: A workflow for identifying selective COX-2 inhibitory pyridazinones.
In Vitro COX Enzyme Inhibition Assay Protocol
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyridazinone compounds.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Prostaglandin Measurement: Quantify the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.[15]
A high selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) to IC₅₀ (COX-2), indicates a preference for inhibiting COX-2.
In Vivo Efficacy and Safety Assessment
Promising candidates from in vitro and mechanistic studies are advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema in Rats (An Anti-inflammatory Model)
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test pyridazinone compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Inflammation: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.[15]
This model provides a reliable assessment of the in vivo anti-inflammatory activity of the test compounds. Concurrently, preliminary toxicity studies, such as acute toxicity and ulcerogenic potential, are conducted to assess the safety profile of the lead candidates.[15]
Part 3: The Role of Computational Chemistry in Pyridazinone Drug Discovery
Computational tools are increasingly integral to modern drug discovery, accelerating the design-synthesis-test cycle.
Molecular Docking: Predicting Binding Modes
Molecular docking simulations can predict the binding orientation and affinity of a ligand (the pyridazinone derivative) within the active site of its target protein (e.g., COX-2 or a specific kinase).[11] This provides valuable insights into the key interactions that govern binding and can guide the rational design of more potent analogs.
Signaling Pathway Visualization: Pyridazinone Inhibition of a Kinase Pathway
For instance, some pyridazinone derivatives have been identified as potent inhibitors of tyrosine kinases, which are crucial in cancer cell signaling.[16]
Caption: A simplified diagram of a pyridazinone derivative inhibiting an RTK signaling pathway.
ADMET Prediction: Early Assessment of Drug-like Properties
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the pharmacokinetic and toxicological properties of compounds before they are synthesized.[17] This allows for the early deselection of candidates with unfavorable drug-like properties, saving time and resources.
Future Perspectives and Conclusion
The pyridazinone scaffold continues to be a fertile ground for the discovery of novel bioactive compounds.[2][18] Future research will likely focus on the development of pyridazinone derivatives with novel mechanisms of action, improved selectivity, and enhanced safety profiles. The integration of artificial intelligence and machine learning into the drug discovery workflow will further accelerate the identification and optimization of promising pyridazinone-based drug candidates. This guide has provided a comprehensive framework for the systematic discovery of such compounds, from rational design and synthesis to rigorous biological evaluation and preclinical development.
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"exploring the pharmacological profile of 5-hydroxymethyl-pyridazinone derivatives"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Exploring the Pharmacological Profile of 5-Hydroxymethyl-pyridazinone Derivatives
Preamble: The Pyridazinone Core as a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is one such "privileged scaffold".[1][2][3] Its inherent chemical properties and the ease with which its various positions can be functionalized make it an exceptionally attractive starting point for the design of novel drugs.[4][5] Pyridazinone derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[2][3][6][7]
This guide focuses specifically on 5-hydroxymethyl-pyridazinone derivatives . The introduction of a hydroxymethyl group at the C5 position is a strategic modification. This functional group not only influences the molecule's polarity and potential for hydrogen bonding—key factors in receptor-ligand interactions—but also serves as a versatile chemical handle for further structural elaboration. Understanding the pharmacological profile of this specific subclass is crucial for unlocking its full therapeutic potential. This document provides a comprehensive exploration of their synthesis, multifaceted biological activities, and the experimental methodologies required for their evaluation.
Section 1: Synthesis and Chemical Characterization
The construction of the core 5-hydroxymethyl-pyridazinone structure is typically achieved through well-established synthetic pathways. A common and efficient method involves the cyclization of a suitable β-aroylpropionic acid with hydrazine hydrate.[8] The introduction of the hydroxymethyl group can be accomplished through various synthetic strategies, often involving precursors with appropriate functional groups that can be converted to the desired alcohol.
The rationale behind choosing a specific synthetic route often depends on the desired substitutions on the pyridazinone ring, which are critical for tuning the pharmacological activity. For instance, substitutions at the N-2 and C-6 positions have been shown to drastically alter the anti-inflammatory and analgesic potency of these compounds.[6]
Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.
Antimicrobial Activity
Several novel pyridazinone derivatives have demonstrated significant potential as antimicrobial agents, active against a range of pathogenic bacteria and fungi. [1][9]This is particularly relevant in an era of growing antimicrobial resistance.
-
Antibacterial Spectrum: Studies have reported activity against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. [8][9]* Antifungal Activity: Efficacy has also been shown against fungal species, including Aspergillus niger and Candida albicans. [8] The mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in the microbes. The development of pyridazinone-based agents could provide new avenues for treating infections. [10]
Anticancer Activity
The pyridazinone scaffold is a promising framework for the development of novel anticancer agents. [1]Overactivation of certain protein kinases is a hallmark of many cancers, and pyridazinone derivatives have been designed to target these enzymes.
-
Kinase Inhibition: Derivatives have been synthesized that show potent and selective inhibitory activity against key oncogenic kinases like c-Met and VEGFR-2 . [11][12]These kinases are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply the tumor).
-
Cell Cycle Arrest and Apoptosis: The anticancer effects are often mediated by inducing cell cycle arrest, typically in the G0/G1 phase, which prevents cancer cells from dividing. [11]Furthermore, these compounds can trigger apoptosis (programmed cell death) by upregulating pro-apoptotic genes (e.g., p53, Bax) and downregulating anti-apoptotic genes (e.g., Bcl-2). [11]
Cardiovascular Properties
Pyridazinone derivatives have also been investigated for their beneficial effects on the cardiovascular system. [13]Marketed drugs like Levosimendan and Pimobendan, used in the treatment of heart failure, belong to this chemical class. [13]Their activities include:
-
Vasodilation: The ability to relax blood vessels, leading to a reduction in blood pressure. [13]* Inotropic Effects: Increasing the force of heart muscle contraction.
-
Antiplatelet Activity: Preventing the aggregation of platelets, which is a key factor in the formation of blood clots. [6][13] These effects are often achieved through mechanisms like the inhibition of phosphodiesterase 3 (PDE3). [13]
Summary of Pharmacological Activities
| Pharmacological Activity | Primary Mechanism / Target | Therapeutic Potential |
| Anti-inflammatory | COX-1/COX-2 Inhibition, PDE-4 Inhibition | Treatment of inflammatory disorders with potentially fewer GI side effects. [4][14] |
| Analgesic | COX-2 Inhibition, Prostaglandin Synthesis Blockade | Management of acute and chronic pain. [6][15] |
| Antimicrobial | Disruption of microbial cellular processes | New class of antibiotics/antifungals to combat resistant strains. [8][9][11] |
| Anticancer | Inhibition of c-Met, VEGFR-2 kinases; Induction of Apoptosis | Targeted therapy for various cancers, including melanoma and NSCLC. [11][12] |
| Cardiovascular | PDE3 Inhibition, Vasodilation | Treatment of heart failure and hypertension. [13] |
Section 3: Key Experimental Protocols
Validating the pharmacological profile of new 5-hydroxymethyl-pyridazinone derivatives requires robust and standardized experimental protocols. The following methodologies represent core assays for screening these compounds.
Protocol 3.1: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This is a standard and reliable method for screening peripheral analgesic activity. The underlying principle is that the intraperitoneal injection of an irritant (acetic acid) causes a stereotypical stretching and writhing response in mice, which is quantifiable. Analgesic compounds reduce the frequency of these writhes.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized to laboratory conditions for at least one week. They are fasted for 12 hours before the experiment but allowed free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a known analgesic drug (e.g., Aspirin, 100 mg/kg).
-
Test Groups: Receive the synthesized pyridazinone derivatives at various doses.
-
-
Drug Administration: The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), each mouse is injected i.p. with 0.6% v/v acetic acid solution (10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted over a 20-minute period.
-
Data Analysis: The percentage of analgesic activity (protection) is calculated using the formula: % Protection = [(Mean writhes in Control - Mean writhes in Test) / Mean writhes in Control] x 100
Caption: Experimental workflow for the acetic acid-induced writhing test.
Protocol 3.2: In Vitro Antibacterial Susceptibility (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and efficient method for screening multiple compounds.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture of the test bacterium (e.g., S. aureus).
-
Compound Dilution: The test pyridazinone derivative is serially diluted (two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing broth and bacteria only (to confirm growth).
-
Negative Control: Wells containing broth only (to confirm sterility).
-
Standard Control: Wells with a known antibiotic (e.g., Gentamycin) are included for comparison. [8]5. Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or with a plate reader.
Section 4: Conclusion and Future Directions
The 5-hydroxymethyl-pyridazinone scaffold represents a highly versatile and promising platform in drug discovery. The existing body of research demonstrates a rich pharmacological profile, with significant potential in developing safer anti-inflammatory and analgesic drugs, novel antimicrobials to combat resistance, targeted anticancer therapies, and new treatments for cardiovascular diseases. [1][6][13] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-hydroxymethyl group and other positions on the pyridazinone ring to optimize potency and selectivity for specific biological targets. [1][15]* Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms, especially for the antimicrobial and anticancer activities, to identify novel cellular targets.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies on the most promising lead compounds to assess their drug-likeness and safety profiles for clinical development. [9] The continued exploration of these derivatives holds substantial promise for delivering the next generation of therapeutic agents to address a wide range of unmet medical needs.
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link]
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Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2020). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 25(24), 5873. Retrieved from [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. Retrieved from [Link]
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Akahane, A., Katayama, H., & Mitsunaga, T. (1987). [Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives]. Yakugaku Zasshi, 107(11), 887-893. Retrieved from [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Anti-inflammatory activity of pyridazinones: A review. Request PDF. Retrieved from [Link]
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Gokulan, P. D., & Chakkaravarthi, K. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current drug discovery technologies, 18(4), 513–524. Retrieved from [Link]
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Bansal, R., & Kumar, P. (2022). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future medicinal chemistry, 14(1), 57–78. Retrieved from [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Anti-inflammatory activity of pyridazinones: A review. Semantic Scholar. Retrieved from [Link]
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Al-Wahaibi, L. H., El-Emam, A. A., Al-Shaalan, N. H., & Al-Tamimi, A.-M. S. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(11), 3350. Retrieved from [Link]
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Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Retrieved from [Link]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (n.d.). PubMed. Retrieved from [Link]
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Asif, M. (2014). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medicinal Chemistry and Research, 1(1), 1004. Retrieved from [Link]
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Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Ingenta Connect. Retrieved from [Link]
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Szafran, K., Wifling, D., Malawska, B., Bryndal, I., Lis, T., & Malinka, W. (2011). Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. European journal of medicinal chemistry, 46(9), 4547–4552. Retrieved from [Link]
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Al-Obaid, A. M., Al-Abdullah, E. S., Al-Rashood, S. T., Al-Otaibi, O. E., Abdel-Gawad, H., Abdel-Aziz, A. A.-M., & El-Sayed, M. A.-A. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 14(11), 2217–2237. Retrieved from [Link]
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Al-Obaid, A. M., Al-Abdullah, E. S., Al-Rashood, S. T., Al-Otaibi, O. E., Abdel-Gawad, H., Abdel-Aziz, A. A.-M., & El-Sayed, M. A.-A. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Retrieved from [Link]
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El-Sayed, M. A. A., El-Tanany, S. S., & Al-Obaid, A. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC medicinal chemistry, 14(9), 1642–1671. Retrieved from [Link]
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A Technical Guide to the Preliminary Cytotoxic Evaluation of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Introduction: The Therapeutic Promise of the Pyridazinone Scaffold
The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged structure."[1] Its unique physicochemical properties, such as hydrogen bonding capacity and metabolic stability, make it a versatile scaffold for developing novel therapeutic agents.[1] Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, cardiovascular, and antimicrobial effects.[2][3][4]
Of particular interest is their significant potential as anticancer agents.[5][6] Numerous studies have shown that compounds based on this scaffold can exert potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis, inhibiting key cell signaling pathways like those mediated by protein kinases, or disrupting the cell cycle.[7][8][9] The biological activity is highly dependent on the substituents attached to the core ring, making the exploration of novel derivatives a critical endeavor in oncology drug discovery.
This guide provides a comprehensive framework for conducting a preliminary in vitro investigation into the cytotoxicity of a novel derivative, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone . We will detail the scientific rationale, experimental design, step-by-step protocols, and data interpretation necessary to establish a foundational understanding of this compound's potential as an anticancer agent.
Section 1: Strategic Rationale for a Preliminary Cytotoxicity Investigation
The initial screening of a novel compound is a crucial step in the drug discovery pipeline, designed to answer a fundamental question: Does this molecule exhibit biological activity against cancer cells at a relevant concentration? A well-designed preliminary investigation provides the essential go/no-go data needed to justify more extensive mechanistic studies.
Our strategy is built on three core principles:
-
Efficiency and Throughput: Employing robust, reliable, and scalable assays to generate initial data quickly.
-
Mechanistic Insight: Using complementary assays to gain early clues into the potential mode of cell death (e.g., apoptosis vs. necrosis).
-
Selectivity Assessment: Evaluating cytotoxicity in both cancerous and non-cancerous cell lines to determine if the compound preferentially targets tumor cells, a hallmark of a promising therapeutic candidate.[10][11]
The decision to investigate this compound is grounded in the established anticancer potential of its parent scaffold.[2][7] The introduction of a hydroxymethyl group and a phenyl substituent presents a unique chemical entity whose cytotoxic profile is unknown and warrants systematic evaluation.
Overall Experimental Workflow
The preliminary investigation follows a logical progression from compound preparation to final data analysis. This workflow ensures that each step builds upon the last, leading to a clear and interpretable initial dataset.
Caption: High-level workflow for the preliminary cytotoxicity screening of a novel compound.
Section 2: Experimental Design and Setup
A robust experimental design is critical for generating reproducible and meaningful data. This section outlines the necessary materials and the setup for the initial cytotoxicity screen.
Materials and Reagents
-
Test Compound: this compound (CAS: 23239-13-6).[12]
-
Cell Lines:
-
Cancer Cell Panel: A minimum of two well-characterized cancer cell lines from different tissues are recommended. For example:
-
MCF-7: Human breast adenocarcinoma (adherent).
-
HeLa: Human cervical adenocarcinoma (adherent).
-
-
Non-Cancerous Control: A non-transformed cell line to assess selectivity.
-
-
Cell Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
Positive Control: Doxorubicin or Cisplatin.
-
-
Equipment:
-
Laminar flow hood (Class II).
-
CO₂ incubator (37°C, 5% CO₂).
-
Inverted microscope.
-
Microplate reader (absorbance).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipettes.
-
Compound Preparation
Accurate compound preparation is fundamental to dose-response analysis.
-
Stock Solution (10 mM):
-
Calculate the mass of this compound required to make a 10 mM solution in DMSO.
-
Dissolve the compound in cell culture grade DMSO. Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations for treatment.
-
Causality: The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in every experiment.
-
Section 3: Core Cytotoxicity Assay Protocols
This section provides detailed, step-by-step protocols for two foundational cytotoxicity assays that offer complementary information. Classical cytotoxicity assays like MTT and LDH are accessible, reproducible, and serve as a fundamental component of in vitro toxicology.[13]
Protocol 3.1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2X concentrations of your test compound's serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the appropriate compound dilution.
-
Include wells for:
-
Vehicle Control: Cells treated with medium containing DMSO at the highest concentration used.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Cells in medium only.
-
-
-
Incubation:
-
Return the plate to the incubator for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3.2: Membrane Integrity Assessment via LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[13] It is an indicator of necrosis or late-stage apoptosis.
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT protocol (Section 3.1).
-
-
Sample Collection:
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to the supernatant in the new plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Section 4: Data Analysis and Interpretation
Raw absorbance data must be processed to determine the compound's cytotoxic potency. The primary endpoint for this analysis is the half-maximal inhibitory concentration (IC50).
Calculating Cell Viability and IC50
-
Normalize Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Percentage Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Dose-Response Curve: Plot the percentage of viability against the logarithm of the compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or an equivalent program to calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.[14]
Data Presentation
Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) [MTT Assay] | IC50 (µM) [LDH Assay] |
| MCF-7 (Breast Cancer) | 48 | [Experimental Value] | [Experimental Value] |
| HeLa (Cervical Cancer) | 48 | [Experimental Value] | [Experimental Value] |
| HEK293 (Normal Kidney) | 48 | [Experimental Value] | [Experimental Value] |
| MCF-7 (Breast Cancer) | 72 | [Experimental Value] | [Experimental Value] |
| HeLa (Cervical Cancer) | 72 | [Experimental Value] | [Experimental Value] |
| HEK293 (Normal Kidney) | 72 | [Experimental Value] | [Experimental Value] |
| Note: The data in this table is for illustrative purposes and should be replaced with experimental results. |
Interpretation of Results
-
Potency: A lower IC50 value indicates higher cytotoxic potency.
-
Selectivity: Compare the IC50 value in cancer cell lines to that in the non-cancerous HEK293 line. A significantly higher IC50 in HEK293 cells suggests the compound may be selectively toxic to cancer cells, which is a highly desirable characteristic. The Selectivity Index (SI) can be calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value is favorable.[10]
-
Mechanistic Clues: A potent effect in the MTT assay (metabolic disruption) coupled with a less potent effect in the LDH assay (intact membrane) at early time points may suggest an apoptotic mechanism rather than necrosis.
Section 5: Next Steps - Elucidating the Mechanism of Action
The preliminary data provides a foundation for deeper mechanistic studies. Based on the literature for other cytotoxic pyridazinone derivatives, a primary follow-up investigation should focus on apoptosis.[7][8][15]
Investigating Apoptosis Induction
If the preliminary screen reveals significant cytotoxicity, the next logical step is to determine if the compound induces programmed cell death (apoptosis).
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, which are central to the apoptotic cascade.
-
Mitochondrial Membrane Potential: Assess mitochondrial health using dyes like JC-1 or TMRE, as depolarization of the mitochondrial membrane is a key event in the intrinsic apoptosis pathway.[7][15]
Potential Signaling Pathway
Many cytotoxic agents, including some pyridazinones, induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic mitochondrial pathway.[7][15]
Caption: A potential mechanism of action involving ROS-induced intrinsic apoptosis.
Conclusion
This technical guide outlines a systematic and scientifically grounded approach for the preliminary in vitro cytotoxic evaluation of this compound. By employing a combination of metabolic and membrane integrity assays across a panel of cancerous and non-cancerous cell lines, researchers can efficiently determine the compound's cytotoxic potential and selectivity. The resulting data will serve as a critical decision-making point, guiding future research into its mechanism of action and its viability as a candidate for further development in cancer therapy.
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Center for Biotechnology Information. [Link]
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). PubMed. [Link]
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Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (n.d.). MDPI. [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (n.d.). ResearchGate. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]
-
Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007). PubMed. [Link]
-
4,5-Dihydro-6-methyl-3(2H)-pyridazinone. (n.d.). PubChem. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of ChemTech Research. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]
-
3(2H)-Pyridazinone. (n.d.). PubChem. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 23239-13-6 [amp.chemicalbook.com]
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- 15. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"optimized synthesis protocol for 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone"
Introduction
The 4,5-dihydro-3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects. The title compound, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS 23239-13-6), is a functionalized derivative with potential for further chemical modification, making it a valuable building block for drug discovery and development programs. This application note provides a detailed, optimized, and scientifically-grounded protocol for its synthesis, intended for researchers, medicinal chemists, and professionals in the field of drug development.
The synthetic strategy is a two-step process commencing with the formation of the pyridazinone ring system, followed by a regioselective hydroxymethylation. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure reproducibility and scalability.
Overall Synthetic Scheme
The synthesis is logically divided into two primary stages:
-
Part A: Synthesis of the Pyridazinone Core. This involves the initial formation of the γ-keto acid precursor via a Friedel-Crafts acylation, followed by a cyclocondensation reaction with hydrazine hydrate to yield 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.
-
Part B: C5-Hydroxymethylation. This step introduces the hydroxymethyl group at the C5 position of the pyridazinone ring, yielding the final target molecule.
Caption: Proposed mechanism for C5-hydroxymethylation.
Protocol:
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath) and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at this temperature.
-
Enolate Formation: Dissolve 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78°C. Stir the mixture for 1 hour at -78°C to ensure complete enolate formation.
-
Reaction with Formaldehyde: Add a source of anhydrous formaldehyde, such as paraformaldehyde (2.0 eq), to the reaction mixture at -78°C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford the pure this compound.
| Parameter | Value |
| Reactants | 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, LDA, Paraformaldehyde |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | ~12-16 hours |
| Temperature | -78°C to Room Temperature |
| Projected Yield | 50-70% (Optimization may be required) |
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the hydroxymethylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O, N-H, O-H).
-
Melting Point: To assess the purity of the crystalline products.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care, using appropriate PPE.
-
n-Butyllithium is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
-
Formaldehyde (from paraformaldehyde) is a suspected carcinogen and an irritant. Handle in a fume hood.
Conclusion
This application note provides a comprehensive and optimized protocol for the synthesis of this compound. By detailing the reaction mechanisms and providing step-by-step instructions, this guide aims to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The proposed method for C5-hydroxymethylation is based on established principles of organic synthesis and provides a solid foundation for further optimization.
References
- Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
Application Note: A Validated Stability-Indicating HPLC-UV Method for Purity Determination of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Abstract
This application note describes a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, a key heterocyclic compound with potential applications in pharmaceutical development.[1][2] The method is designed for use in quality control and stability testing environments. Chromatographic separation was achieved on a C18 column with gradient elution, and detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[3][4]
Introduction
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2][5] this compound is a derivative of this class, and like any active pharmaceutical ingredient (API) or intermediate, its purity is a critical quality attribute that can directly impact safety and efficacy. Regulatory bodies worldwide require that analytical procedures for assessing the quality of drug substances be properly validated to ensure they are fit for purpose.[3][6]
A stability-indicating analytical method is essential as it provides evidence on how the quality of a drug substance varies under the influence of environmental factors such as light, heat, and humidity, and chemical factors like acid, base, and oxidation.[7][8] This note presents a comprehensive protocol for a stability-indicating HPLC-UV method, providing researchers and drug development professionals with a reliable tool for the quality assessment of this compound.
Analyte and Potential Impurities
The purity analysis must be able to separate the main compound from potential process-related impurities and degradation products. The synthesis of pyridazinones often involves the cyclization of γ-ketoacids with hydrazine.[9] Therefore, potential impurities could include the unreacted starting material, 4-oxo-4-phenylbutanoic acid, or products from side reactions.[10] For this method's development, we consider the potential for oxidative degradation of the primary alcohol to a carboxylic acid.
Caption: Analyte structure and potential impurities.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity. The stationary phase is nonpolar (C18), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. Hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times.
The presence of the phenyl ring and the pyridazinone system creates a chromophore that absorbs UV radiation.[11] UV detection is a robust and widely applicable technique for quantifying such compounds.[7] Based on UV absorption data for similar pyridazine structures, a detection wavelength of 254 nm was selected to ensure high sensitivity for the parent compound and its likely impurities.[12][13]
Materials and Methods
Instrumentation
-
HPLC System equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance
-
pH Meter
-
Ultrasonic Bath
-
Syringe filters (0.45 µm, PTFE or Nylon)
Chemicals and Reagents
-
This compound Reference Standard (well-characterized, purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (Milli-Q or equivalent high-purity water)
Chromatographic Conditions
All chromatographic parameters are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Standard for reverse-phase methods, providing excellent separation for a wide range of medium-polarity compounds.[11] |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ | Buffered aqueous phase controls the ionization state of the analyte and impurities, ensuring reproducible retention times. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B | A gradient is used to ensure elution of the main peak with good resolution from early-eluting polar impurities and late-eluting nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.[12] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and improves peak shape.[11] |
| Detection | UV at 254 nm | Provides good sensitivity for the pyridazinone chromophore.[11][13] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures the analyte is fully dissolved and is compatible with the mobile phase to prevent peak distortion. |
Solution Preparation
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Reference Standard and transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, allow to cool to room temperature, and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Stock Solution to 25 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[11]
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample, dissolve in 100 mL of diluent, and treat as the working standard solution.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14]
Caption: Workflow for HPLC method validation.
System Suitability
-
Protocol: Inject the Working Standard Solution (0.1 mg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[6]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Specificity (Stability-Indicating)
-
Protocol: Subject the sample solution (0.1 mg/mL) to forced degradation conditions:
-
Acid Hydrolysis: 1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours. Analyze each stressed sample. Use a photodiode array detector to assess peak purity of the analyte peak in the presence of degradation products.
-
-
Acceptance Criteria: The method must resolve the main peak from all degradation product peaks. The peak purity index of the analyte should be greater than 0.999, indicating no co-eluting peaks.[15]
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[3][6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations. LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the peak retention time and area should not significantly change.
Results and Data Presentation
The validation experiments confirmed that the method is suitable for its intended purpose. A typical chromatogram shows a sharp, well-defined peak for the analyte at a retention time of approximately 12.5 minutes, with excellent separation from degradation products.
Purity Calculation
The purity of the sample is calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Summary of Validation Data (Hypothetical)
Table 1: Linearity Data
| Concentration (mg/mL) | Peak Area (mAU*s) |
|---|---|
| 0.05 | 451023 |
| 0.08 | 721567 |
| 0.10 | 902345 |
| 0.12 | 1083450 |
| 0.15 | 1352980 |
| R² | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |
|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.91 | 99.3% |
| Mean | | | 99.8% |
Table 3: Precision Data
| Precision Type | % RSD of Peak Area |
|---|---|
| Repeatability (n=6) | 0.45% |
| Intermediate (n=6) | 0.68% |
Conclusion
The HPLC-UV method described in this application note is specific, accurate, precise, and robust for the determination of purity of this compound. The validation results confirm that the method is compliant with ICH guidelines and is suitable for routine quality control analysis and stability studies in a regulated environment. The stability-indicating nature of the assay ensures that any degradation of the compound can be accurately monitored over time.
References
- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem. Accessed January 21, 2026.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Manera, C., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central.
- AMSbiopharma. (2025).
- Various Authors.
- Benchchem Technical Support Team. (2025).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- Al-Tel, T. H., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- Chan, C. C., et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
- Kumar, D., & Kumar, N. (2019). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- Asif, M. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Advanced Research in Chemical Science, 2(7), 23-37.
- Dhone, P. G., et al. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation.
- Kumar, P., et al. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
- Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
Sources
- 1. scispace.com [scispace.com]
- 2. sarpublication.com [sarpublication.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. sphinxsai.com [sphinxsai.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. irjpms.com [irjpms.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. database.ich.org [database.ich.org]
- 15. actascientific.com [actascientific.com]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Introduction
The pyridazinone scaffold is a privileged pharmacophore, forming the core of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties. The specific derivative, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, is of significant interest in drug discovery and development due to its potential for functionalization and its chiral center, offering opportunities for stereospecific interactions with biological targets.
Accurate structural elucidation is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, predicted spectral data based on analogous structures, and an in-depth interpretation of the spectral features. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC-recommended numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Experimental Protocols
The following protocols are designed to yield high-quality NMR spectra suitable for detailed structural analysis. Adherence to these guidelines is recommended to ensure reproducibility and accuracy.
I. Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. Proper solvent selection and sample concentration are critical.
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate the spectrum and may interfere with signal assignments.
-
Solvent Selection: Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte's resonances. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic molecules and its exchangeable proton signal (for the -OH and -NH groups) appears at a distinct chemical shift. Chloroform-d (CDCl₃) is another common option. The choice of solvent can slightly alter the chemical shifts.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 10-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.[1]
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
II. NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for routine analysis. |
| Pulse Program | zg30 or zgpr | zg30 is a standard 30-degree pulse experiment. zgpr includes water presaturation, which is useful for samples in protic solvents.[2] |
| Spectral Width | -2 to 12 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time | 2-4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Number of Scans (ns) | 8-16 | Sufficient for good signal-to-noise on a sample of this concentration. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz (on a 400 MHz ¹H system) | Standard corresponding frequency. |
| Pulse Program | zgpg30 | A standard proton-decoupled 30-degree pulse experiment. |
| Spectral Width | 0 to 200 ppm | Covers the typical range for carbon atoms in organic molecules.[3] |
| Acquisition Time | 1-2 seconds | Balances resolution and experiment time. |
| Relaxation Delay (d1) | 2 seconds | Adequate for most carbon nuclei in a proton-decoupled experiment. |
| Number of Scans (ns) | 1024-4096 | A higher number of scans is necessary due to the low natural abundance of ¹³C. |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C. For CDCl₃, the residual solvent peak is at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C.
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally similar pyridazinone derivatives found in the literature.[4][5][6][7]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| NH (N1-H) | ~10.5 - 11.5 | Broad Singlet | - | 1H | Exchangeable proton of the amide, typically downfield. |
| Phenyl (C2'-H to C6'-H) | ~7.2 - 7.6 | Multiplet | - | 5H | Aromatic protons of the phenyl ring. |
| C5-H | ~3.8 - 4.2 | Multiplet | - | 1H | Methine proton adjacent to a chiral center and hydroxymethyl group. |
| C7-H₂ | ~3.4 - 3.7 | Multiplet | - | 2H | Methylene protons of the hydroxymethyl group, likely diastereotopic. |
| C4-H₂ | ~2.8 - 3.2 | Multiplet | - | 2H | Methylene protons adjacent to the carbonyl group, likely diastereotopic. |
| OH (O7-H) | ~4.5 - 5.5 | Triplet (or Broad Singlet) | ~5-6 | 1H | Exchangeable proton of the hydroxyl group, may couple to C7-H₂. |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~165 - 170 | Carbonyl carbon of the amide. |
| C6 | ~140 - 145 | Carbon adjacent to nitrogen and the phenyl group. |
| C1' | ~135 - 140 | Quaternary carbon of the phenyl ring attached to C6. |
| C4', C2', C6', C3', C5' | ~125 - 130 | Aromatic carbons of the phenyl ring. |
| C7 | ~60 - 65 | Carbon of the hydroxymethyl group. |
| C5 | ~45 - 50 | Methine carbon of the pyridazinone ring. |
| C4 | ~25 - 30 | Methylene carbon of the pyridazinone ring. |
Spectral Interpretation and Structural Elucidation
A detailed analysis of the predicted spectra provides a wealth of information for confirming the structure of the target molecule.
Caption: Logical workflow for structural elucidation from NMR data.
¹H NMR Spectrum Analysis
-
Downfield Region (δ > 7.0 ppm): The multiplet between 7.2 and 7.6 ppm, integrating to 5 protons, is characteristic of the monosubstituted phenyl ring. The broad singlet at a very downfield shift (10.5-11.5 ppm) is indicative of the amide proton (N1-H), which is deshielded by the adjacent carbonyl group and its chemical shift can be concentration and temperature dependent.
-
Upfield Region (δ < 5.0 ppm): The complexity in this region arises from the chiral center at C5.
-
The protons on C4 and C7 are diastereotopic, meaning they are chemically non-equivalent and will likely appear as complex multiplets, each integrating to two protons.
-
The proton on C5, being a methine proton adjacent to a chiral center, will also be a multiplet due to coupling with the protons on C4 and C7.
-
The hydroxyl proton of the hydroxymethyl group may appear as a triplet if it couples with the adjacent C7 protons, or as a broad singlet if it undergoes rapid exchange with residual water in the solvent. A D₂O exchange experiment would confirm this assignment, as the OH and NH signals would disappear.
-
¹³C NMR Spectrum Analysis
-
Carbonyl and Aromatic Region (δ > 100 ppm): The signal at the lowest field (~165-170 ppm) is characteristic of the amide carbonyl carbon (C3). The signals in the 125-145 ppm range correspond to the six carbons of the phenyl ring and the C6 carbon of the pyridazinone ring.
-
Aliphatic Region (δ < 70 ppm):
-
The signal around 60-65 ppm is assigned to the C7 carbon of the hydroxymethyl group, deshielded by the attached oxygen atom.
-
The signals for C5 and C4 are expected in the more upfield region, with C5 being a methine carbon and C4 a methylene carbon.
-
Advanced NMR Experiments for Unambiguous Assignment
While ¹D NMR provides significant structural information, complex spin systems and overlapping signals can necessitate further experiments for complete and unambiguous assignment.
-
COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment that identifies protons that are coupled to each other. This would be invaluable for tracing the connectivity from C4-H₂ to C5-H and from C5-H to C7-H₂.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C correlation experiment that shows which protons are directly attached to which carbon atoms. This would definitively link the proton and carbon assignments.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C correlation experiment that shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) that can differentiate between CH, CH₂, and CH₃ groups, which would aid in assigning the aliphatic carbons.[5]
Conclusion
This application note provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. By following the outlined protocols and utilizing the predicted spectral data as a guide, researchers can confidently elucidate and confirm the structure of this and related pyridazinone derivatives. The principles of causality in experimental design and the logic of spectral interpretation are emphasized to empower scientists in their research and development endeavors. For definitive structural confirmation, especially of stereochemistry, advanced 2D NMR techniques and comparison with an authenticated reference standard are recommended.
References
-
Dennis, M. J., et al. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 2289-2295. [Link]
-
Chem 346 1H NMR Data Reporting Guide. (n.d.). University of Wisconsin-Madison. [Link]
-
Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
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ACS Research Data Guidelines. (n.d.). American Chemical Society. [Link]
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Experimental reporting. (n.d.). The Royal Society of Chemistry. [Link]
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NMR Spectra Reporting Guide for Chemistry Students. (n.d.). Studylib. [Link]
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Dudek, G. O., & Volpp, G. P. (1963). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. The Journal of Organic Chemistry, 28(1), 27-30. [Link]
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NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. [Link]
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NMR Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Chen, J., & D'Souza, V. M. (2016). NMR Characterization of RNA Small Molecule Interactions. Methods in molecular biology (Clifton, N.J.), 1490, 131–148. [Link]
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Begtrup, M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
-
Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. [Link]
-
Emwas, A. H., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(10), 690. [Link]
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Application Notes and Protocols for Investigating 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone as a Potential Antiplatelet Agent
Introduction: The Therapeutic Promise of Pyridazinone Scaffolds in Thrombosis
Thrombotic diseases, including myocardial infarction and ischemic stroke, remain a leading cause of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these events, making antiplatelet therapy a cornerstone of prevention and treatment. The pyridazinone core has emerged as a "versatile" and privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] Notably, several 6-phenyl-3(2H)-pyridazinone derivatives have been identified as potent antiplatelet agents, suggesting that this chemical family holds significant promise for the development of novel antithrombotic drugs.[4][5][6][7]
This document provides a comprehensive guide for the preclinical evaluation of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone (henceforth referred to as Compound X) as a potential antiplatelet agent. The protocols herein are designed to systematically assess its efficacy, elucidate its mechanism of action, and provide a rationale for further development. As a Senior Application Scientist, this guide is structured to not only provide step-by-step instructions but also to instill a deep understanding of the scientific principles and validation checkpoints critical for robust drug discovery.
Part 1: Initial Screening and In Vitro Efficacy Assessment
The primary goal of this phase is to determine if Compound X can inhibit platelet aggregation induced by various physiological agonists. Light Transmission Aggregometry (LTA) is the gold-standard method for this purpose.
Rationale for Experimental Design
Platelets can be activated by multiple, partially redundant signaling pathways.[8] Therefore, it is crucial to test the inhibitory effect of Compound X against a panel of agonists that trigger distinct activation mechanisms. We will use adenosine diphosphate (ADP), collagen, and thrombin.
-
ADP: A weak agonist that activates platelets through P2Y1 and P2Y12 receptors, leading to a G-protein-coupled signaling cascade.[9]
-
Collagen: A potent agonist that interacts with the GPVI receptor, initiating a tyrosine kinase-based signaling pathway.[10]
-
Thrombin: One of the most potent platelet activators, cleaving and activating Protease-Activated Receptors (PARs).[10]
By comparing the inhibitory profile of Compound X against these agonists, we can gain initial insights into its potential mechanism of action.
Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for preparing human platelet-rich plasma (PRP) and assessing platelet aggregation.[11]
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days.
-
3.2% Sodium Citrate Vacutainer tubes.
-
Compound X stock solution (e.g., 100 mM in DMSO).
-
Platelet agonists: ADP, Collagen, Thrombin.
-
Phosphate Buffered Saline (PBS).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into 3.2% sodium citrate tubes.
-
Process samples within 4 hours of collection, maintaining them at room temperature to prevent platelet activation.[12]
-
Centrifuge the blood at 200 x g for 15 minutes at 20°C with no brake to obtain PRP.[13]
-
Carefully aspirate the upper PRP layer and transfer it to a fresh polypropylene tube.
-
To prepare PPP, centrifuge the remaining blood at 2700 x g for 15 minutes.
-
Adjust the platelet count of the PRP with PPP if necessary to a standardized concentration (e.g., 250 x 10⁹/L).
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline (blank).
-
Place a cuvette with PRP to set the 0% aggregation baseline.
-
Add a stir bar to a fresh cuvette containing 450 µL of PRP.
-
Add 5 µL of either vehicle (e.g., 0.5% DMSO in PBS) or varying concentrations of Compound X and incubate for 5 minutes at 37°C with stirring.
-
Initiate aggregation by adding a specific concentration of an agonist (e.g., 10 µM ADP, 2 µg/mL Collagen, or 0.1 U/mL Thrombin).
-
Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated relative to the PPP baseline.
-
Data Analysis and Interpretation: The inhibitory effect of Compound X is determined by comparing the maximal aggregation in its presence to that of the vehicle control. An IC₅₀ value (the concentration of Compound X required to inhibit 50% of platelet aggregation) should be calculated for each agonist.
Hypothetical Data Presentation
Table 1: Inhibitory Effect (IC₅₀) of Compound X on Platelet Aggregation
| Agonist (Concentration) | Compound X IC₅₀ (µM) | Aspirin IC₅₀ (µM) |
| ADP (10 µM) | 15.2 | > 100 |
| Collagen (2 µg/mL) | 5.8 | 25.5 |
| Thrombin (0.1 U/mL) | 22.7 | > 100 |
This hypothetical data suggests that Compound X is a potent inhibitor of collagen-induced aggregation, with moderate effects against ADP and thrombin, indicating a potential interference with the GPVI signaling pathway or downstream common pathways.
Part 2: Elucidating the Mechanism of Action
Based on the initial screening, this section focuses on dissecting the molecular pathways through which Compound X exerts its antiplatelet effects.
Workflow for Mechanistic Investigation
Caption: Workflow for mechanistic studies of Compound X.
Protocol: Thromboxane B₂ (TXB₂) Measurement
Rationale: Thromboxane A₂ (TXA₂) is a potent platelet agonist and vasoconstrictor synthesized by platelets upon activation, particularly via the collagen pathway.[9] Aspirin's antiplatelet effect is primarily due to the irreversible inhibition of cyclooxygenase (COX), which blocks TXA₂ production.[14] Measuring the stable metabolite of TXA₂, Thromboxane B₂ (TXB₂), can determine if Compound X acts similarly to aspirin.
Procedure:
-
Prepare PRP as described in the LTA protocol.
-
Incubate PRP with vehicle or varying concentrations of Compound X for 10 minutes at 37°C.
-
Stimulate the platelets with collagen (2 µg/mL).
-
After 5 minutes, stop the reaction by adding a COX inhibitor (e.g., indomethacin) and placing the samples on ice.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the platelets.
-
Collect the supernatant and measure the TXB₂ concentration using a commercially available ELISA kit, following the manufacturer's instructions.
Expected Outcome: If Compound X inhibits TXB₂ formation, it suggests an effect on the COX pathway or upstream signaling events leading to arachidonic acid release.
Protocol: Flow Cytometry for Platelet Activation Markers
Rationale: Platelet activation leads to conformational changes in surface receptors and the release of granular contents.[15] Flow cytometry allows for the quantitative analysis of these changes on a single-platelet level. We will assess:
-
P-selectin (CD62P) Expression: P-selectin is translocated from alpha-granules to the platelet surface upon activation, mediating platelet-leukocyte interactions.
-
Activated GPIIb/IIIa (PAC-1 binding): The GPIIb/IIIa receptor undergoes a conformational change upon activation, allowing it to bind fibrinogen. The PAC-1 antibody specifically recognizes the activated form of this receptor.[16]
Procedure:
-
Use citrated whole blood to more closely mimic physiological conditions.
-
In a tube, combine 5 µL of whole blood with 40 µL of HEPES-Tyrode's buffer.
-
Add 5 µL of vehicle or varying concentrations of Compound X and incubate for 10 minutes at room temperature.
-
Add 5 µL of a suboptimal concentration of collagen.
-
Immediately add fluorescently labeled antibodies: anti-CD62P-PE and PAC-1-FITC.
-
Incubate for 20 minutes in the dark at room temperature.
-
Stop the reaction by adding 1 mL of 1% paraformaldehyde solution.[17]
-
Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics.
-
Quantify the percentage of positive cells and the mean fluorescence intensity for both P-selectin and PAC-1.
Expected Outcome: A dose-dependent decrease in P-selectin expression and PAC-1 binding would confirm that Compound X inhibits platelet activation at a step prior to or at the level of granule secretion and integrin activation.
Intracellular Signaling Pathways
Caption: Simplified platelet activation signaling pathways.
Rationale: Many antiplatelet agents function by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which is a potent inhibitor of platelet activation.[10][18] Investigating the effect of Compound X on cAMP levels can reveal another potential mechanism of action.
Protocol Suggestion: Perform a cAMP enzyme immunoassay on platelet lysates after incubation with Compound X, both in the presence and absence of an agonist like ADP. An increase in cAMP levels would suggest that Compound X may inhibit phosphodiesterases (the enzymes that degrade cAMP) or stimulate adenylate cyclase.
Part 3: Preclinical Validation in Ex Vivo and In Vivo Models
Demonstrating efficacy in a whole-animal system is a critical step in preclinical development. This phase assesses the activity of Compound X after administration to an animal and its effect on thrombus formation in a disease-relevant model.
Protocol: Ex Vivo Platelet Aggregation
Rationale: This assay determines if Compound X or its active metabolites retain antiplatelet activity after being metabolized and distributed in a living organism.
Procedure:
-
Administer Compound X (e.g., via oral gavage or intravenous injection) to a cohort of rodents (e.g., mice or rats) at various doses. A vehicle-treated group serves as the control.
-
At specified time points after administration (e.g., 1, 4, and 24 hours), collect blood via cardiac puncture into sodium citrate.
-
Prepare PRP from the collected blood as described previously.
-
Perform LTA on the PRP from each animal using a single, potent agonist like collagen.
-
Compare the percentage of platelet aggregation in the Compound X-treated groups to the vehicle control group.
Data Presentation: Results should be presented as a percentage inhibition of aggregation at each dose and time point, allowing for an assessment of the compound's pharmacokinetic and pharmacodynamic profile.
Protocol: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
Rationale: This is a widely used and well-characterized model of arterial thrombosis that mimics aspects of vascular injury.[19][20] It allows for the direct visualization and quantification of thrombus formation in real-time.[21]
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Anesthesia (e.g., ketamine/xylazine).
-
Surgical microscope.
-
Ferric chloride (FeCl₃) solution (e.g., 10%).
-
Intravital microscopy setup or Doppler flow probe.
Procedure:
-
Administer Compound X or vehicle to mice at a predetermined time before the surgery.
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a small piece of filter paper saturated with FeCl₃ solution on the artery for 3 minutes to induce endothelial injury.
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow and thrombus formation in the artery using a Doppler flow probe or by intravital microscopy.
-
The primary endpoint is the time to complete vessel occlusion.
Data Analysis and Interpretation: A significant prolongation or complete prevention of vessel occlusion in the Compound X-treated group compared to the vehicle group indicates potent antithrombotic activity in vivo.
Table 2: Hypothetical In Vivo Efficacy of Compound X
| Treatment Group | N | Time to Occlusion (minutes) |
| Vehicle Control | 10 | 12.5 ± 2.1 |
| Compound X (10 mg/kg, p.o.) | 10 | 28.3 ± 4.5 |
| Compound X (30 mg/kg, p.o.) | 10 | > 60 (No occlusion in 8/10 mice) |
*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.
Conclusion and Future Directions
This guide provides a systematic framework for the preclinical evaluation of this compound as a novel antiplatelet agent. The described protocols, from in vitro mechanistic studies to in vivo efficacy models, are designed to build a comprehensive data package. Positive results from these studies, particularly a strong inhibitory effect on collagen-induced aggregation, confirmed inhibition of key activation markers, and significant antithrombotic activity in the FeCl₃ model, would provide a robust rationale for advancing Compound X into further preclinical development, including safety pharmacology and toxicology studies. The versatility of the pyridazinone scaffold suggests that Compound X could represent a promising new candidate for the prevention and treatment of thrombotic disorders.
References
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- BD Biosciences. (n.d.). Platelet Activation.
- El Bourakadi, K., et al. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 58(5), 945-966.
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- The Würzburg Platelet Group. (n.d.). Thrombosis models.
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Application Notes and Protocols for 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone in Cardiovascular Research
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold in Cardiovascular Disease
Cardiovascular diseases (CVDs) remain a leading cause of global mortality, creating a persistent demand for novel therapeutic agents.[1][[“]] The pyridazin-3(2H)-one nucleus has emerged as a "wonder nucleus" in medicinal chemistry, serving as a versatile scaffold for the development of potent and diverse cardioactive agents.[3] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including cardiotonic (positive inotropic), vasodilatory, antihypertensive, and antiplatelet effects.[3][4][5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone , in cardiovascular research. While much of the existing literature focuses on the broader class of 6-aryl-4,5-dihydro-3(2H)-pyridazinones, the principles and methodologies are directly applicable.[7][8][9][10] The introduction of a hydroxymethyl group at the 5-position offers a unique modification that may influence the compound's solubility, metabolic stability, and target-binding affinity, making it a compelling candidate for investigation.
Part 1: Scientific Foundation and Mechanism of Action
The Primary Mechanism: Phosphodiesterase III (PDE3) Inhibition
The predominant mechanism of action for many cardiotonic pyridazinone derivatives is the selective inhibition of phosphodiesterase III (PDE3).[3] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular regulation.[11]
By inhibiting PDE3, this compound is hypothesized to increase intracellular cAMP levels in both cardiac myocytes and vascular smooth muscle cells. This dual action leads to two primary therapeutic effects:
-
Positive Inotropy (Increased Myocardial Contractility): In the heart, elevated cAMP enhances the influx of Ca²⁺ ions during each action potential, leading to a more forceful contraction of the cardiac muscle. This is beneficial in conditions like congestive heart failure where the heart's pumping action is compromised.[12]
-
Vasodilation (Relaxation of Blood Vessels): In vascular smooth muscle, increased cAMP levels promote muscle relaxation, leading to the widening of blood vessels.[11] This vasodilation reduces peripheral resistance, thereby lowering blood pressure and decreasing the afterload on the heart.[1]
Agents that combine positive inotropic and vasodilatory effects are termed inodilators . Many pyridazinone derivatives, such as Pimobendan and Levosimendan, are clinically successful inodilators.[3][12]
Additional Potential Mechanisms
Beyond PDE3 inhibition, some pyridazinone derivatives exhibit other cardiovascular activities:
-
Calcium Sensitization: Compounds like Levosimendan increase the sensitivity of the contractile machinery (troponin C) to calcium, enhancing contractility without significantly increasing intracellular calcium concentrations. This is an energy-efficient mechanism that may reduce the risk of arrhythmias.[12]
-
Antiplatelet Activity: Several pyridazinone derivatives have been shown to inhibit platelet aggregation, a crucial process in the pathogenesis of thrombosis and cardiovascular events.[3][4]
Part 2: Experimental Protocols and Methodologies
To evaluate the cardiovascular effects of this compound, a multi-faceted approach is recommended. Below are detailed protocols for assessing its inotropic and vasodilatory properties.
Protocol: Evaluation of Inotropic Effects using an Isolated Perfused Heart (Langendorff) System
This ex vivo protocol allows for the direct measurement of cardiac contractility, heart rate, and coronary flow in the absence of systemic neural and hormonal influences.
Rationale: The Langendorff preparation is a gold-standard method for assessing the direct effects of a compound on the heart. It provides robust, reproducible data on key cardiac parameters.
Step-by-Step Methodology:
-
Apparatus & Solutions:
-
Langendorff Apparatus with constant pressure perfusion.
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂), pH 7.4, gassed with 95% O₂ / 5% CO₂.
-
Data acquisition system to record Left Ventricular Developed Pressure (LVDP), its first derivative (dP/dtmax and dP/dtmin), Heart Rate (HR), and Coronary Flow (CF).
-
Intraventricular balloon catheter.
-
-
Heart Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) following approved institutional animal care guidelines.
-
Administer heparin (1000 IU/kg, i.p.) to prevent coagulation.
-
Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to induce arrest.
-
Clean the aorta of excess tissue and mount it on the aortic cannula of the Langendorff apparatus.
-
-
Experimental Procedure:
-
Initiate retrograde perfusion via the aorta with oxygenated Krebs-Henseleit buffer maintained at 37°C and a constant pressure (e.g., 75 mmHg).
-
Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Adjust balloon volume to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Allow the heart to equilibrate for a 20-30 minute stabilization period.
-
Record baseline measurements for 15 minutes. Key parameters include LVDP, +dP/dtmax (an index of contractility), HR, and CF.
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).
-
Introduce the vehicle control into the perfusion buffer to assess any vehicle-specific effects.
-
Administer the test compound into the perfusion line at increasing concentrations (e.g., 10 nM to 100 µM). Allow each concentration to perfuse for 10-15 minutes until a steady state is reached before recording data.
-
-
Data Analysis:
-
Express the data for each parameter as a percentage change from the stable baseline value.
-
Plot the dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each parameter.
-
Compare the potency and efficacy to a standard cardiotonic agent like milrinone or levosimendan.[3]
-
Protocol: Evaluation of Vasodilatory Effects using Isolated Aortic Rings
This in vitro protocol assesses the compound's ability to relax pre-constricted arterial segments.
Rationale: This assay directly measures the effect of a compound on vascular smooth muscle tone, which is a primary determinant of blood pressure. It allows for the differentiation between endothelium-dependent and -independent vasodilation.
Step-by-Step Methodology:
-
Apparatus & Solutions:
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit Buffer (as described above).
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction.
-
Acetylcholine (ACh) to test endothelium integrity.
-
-
Tissue Preparation:
-
Humanely euthanize a Sprague-Dawley rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer and carefully remove adhering connective and fatty tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Experimental Procedure:
-
Mount the aortic rings in the organ baths containing oxygenated Krebs-Henseleit buffer at 37°C. Connect the rings to the force transducers.
-
Apply a resting tension of ~2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Induce a submaximal contraction with a vasoconstrictor, typically Phenylephrine (1 µM) or KCl (80 mM).
-
Once the contraction has reached a stable plateau, test for endothelium integrity by adding Acetylcholine (10 µM). A relaxation of >70% indicates a healthy endothelium.
-
After washing out the ACh and allowing the tissue to recover, induce another stable contraction with PE.
-
Add this compound in a cumulative, concentration-dependent manner (e.g., 10 nM to 100 µM) to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by PE.
-
Construct concentration-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) value.[11]
-
The experiment can be repeated using endothelium-denuded rings (prepared by gently rubbing the luminal surface) to determine if the vasodilatory effect is endothelium-dependent.
-
Part 3: Data Interpretation and Expected Outcomes
Quantitative Data Summary
Based on the known activities of similar pyridazinone derivatives, the following table outlines the expected outcomes and parameters to be measured.[7][13][14]
| Experiment | Key Parameters | Expected Effect of Compound | Quantitative Metric | Positive Control |
| Isolated Heart (Inotropy) | LVDP, +dP/dtmax | Increase | EC₅₀ | Milrinone, Levosimendan |
| Heart Rate (HR) | Variable (may increase or show no change) | % Change from Baseline | Isoproterenol | |
| Coronary Flow (CF) | Increase (due to vasodilation) | % Change from Baseline | Adenosine | |
| Isolated Aorta (Vasodilation) | Relaxation of PE-induced contraction | Increase | IC₅₀ | Sodium Nitroprusside |
Conclusion and Future Directions
This compound represents a promising molecule for cardiovascular research, building upon the well-established therapeutic potential of the pyridazinone scaffold.[3][11] Its primary mechanism is likely the inhibition of PDE3, leading to beneficial inodilatory effects. The protocols detailed herein provide a robust framework for characterizing its inotropic and vasodilatory properties.
Future research should focus on structure-activity relationship (SAR) studies to understand the role of the 5-hydroxymethyl group, as well as investigations into its effects on platelet aggregation and potential calcium-sensitizing properties. In vivo studies in animal models of heart failure and hypertension will be crucial for validating the therapeutic potential of this compound.
References
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Al-Ostoot, F. H., Al-Mulla, A. M., El-Emam, A. A., & El-Shaer, M. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
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Gudipati, R., & Anreddy, R. N. R. (2021). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Letters in Drug Design & Discovery. [Link]
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Wang, T., Dong, Y., Wang, L. C., & Chen, Z. (2010). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 60(11), 696-701. [Link]
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Al-Ostoot, F. H., et al. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
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Okushima, H., Narimatsu, A., Kobayashi, M., Furuya, R., Tsuda, K., & Kitada, Y. (1987). A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. Journal of Medicinal Chemistry, 30(7), 1157-1161. [Link]
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Bristol, J. A., Sircar, I., Moos, W. H., Evans, D. B., & Weishaar, R. E. (1984). Cardiotonic agents. 1. 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: novel positive inotropic agents for the treatment of congestive heart failure. Journal of Medicinal Chemistry, 27(9), 1099-1101. [Link]
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Sircar, I., Duell, B. L., Bobowski, G., Bristol, J. A., & Weishaar, R. E. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of Medicinal Chemistry, 28(10), 1405-1413. [Link]
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Al-Ostoot, F. H., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Consensus. [Link]
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Besada, P., Costas, T., Costas, M., & Terán, C. (2014). Several pyridazinone derivatives with cardiovascular activity devoid of C6-(aryl or heteroaryl) group. ResearchGate. [Link]
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Wang, T., Dong, Y., Wang, L. C., & Chen, Z. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 57(10), 641-646. [Link]
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Unsalan, S. (2022). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. ResearchGate. [Link]
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Application Notes and Protocols for Assessing the Cardiotonic Activity of Pyridazinone Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established protocols for evaluating the cardiotonic activity of pyridazinone derivatives. These compounds represent a significant class of molecules with positive inotropic effects, primarily through the inhibition of phosphodiesterase III (PDE3), making them promising candidates for the treatment of heart failure.[1][2][3]
This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a thorough understanding and enabling robust and reproducible results.
Introduction: Pyridazinone Derivatives as Cardiotonic Agents
Pyridazinone and its derivatives are heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including cardiovascular effects.[1][2] Several pyridazinone derivatives, such as pimobendan and levosimendan, are utilized in clinical practice for their inotropic and vasodilatory properties in the management of heart failure.[3]
The primary mechanism of action for many cardiotonic pyridazinone derivatives is the selective inhibition of phosphodiesterase III (PDE3).[2] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells. By inhibiting PDE3, these derivatives increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced myofilament sensitivity to calcium, ultimately augmenting cardiac contractility.[4] Some pyridazinone derivatives may also exhibit calcium-sensitizing effects, directly enhancing the contractile force of the heart muscle.[2][3]
A thorough assessment of the cardiotonic activity of novel pyridazinone derivatives requires a multi-faceted approach, employing both in vitro and in vivo models to characterize their efficacy, potency, and potential side effects.
Foundational In Vitro Assessment of Cardiotonic Activity
In vitro assays are crucial for the initial screening and mechanistic characterization of pyridazinone derivatives, providing a controlled environment to assess their direct effects on cardiac muscle contractility, independent of systemic physiological factors.[5][6]
Isolated Papillary Muscle Preparation
The isolated papillary muscle preparation is a classic and robust method to directly measure the inotropic effects of a compound on cardiac muscle.[7][8] This technique allows for the precise control of experimental conditions and the direct measurement of contractile force.
This ex vivo model provides a direct assessment of myocardial contractility without the confounding influences of the whole-organ system, such as neuronal and hormonal inputs.[7] By mounting the papillary muscle in an organ bath and stimulating it electrically, one can obtain reproducible measurements of isometric contraction. The self-validating nature of this protocol lies in the ability to establish a stable baseline contractility and then observe dose-dependent changes upon the addition of the test compound.
-
Animal Euthanasia and Heart Excision:
-
Humanely euthanize a small rodent (e.g., rat, guinea pig) according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in cold, oxygenated Krebs-Henseleit solution.
-
-
Papillary Muscle Dissection:
-
Under a dissecting microscope, open the left ventricle to expose the papillary muscles.
-
Carefully dissect a suitable papillary muscle, keeping a small portion of the ventricular wall attached at its base.[9]
-
-
Mounting the Preparation:
-
Transfer the isolated papillary muscle to a temperature-controlled organ bath (typically 37°C) containing oxygenated Krebs-Henseleit solution.
-
Attach the tendinous end of the muscle to a force transducer and the ventricular wall end to a fixed hook.[9]
-
Gently stretch the muscle to its optimal length (Lmax) to achieve maximum contractile force.
-
-
Stimulation and Equilibration:
-
Stimulate the muscle using platinum electrodes with a square-wave pulse (e.g., 1 Hz frequency, 5 ms duration, and a voltage slightly above the threshold).
-
Allow the preparation to equilibrate for at least 60 minutes, or until a stable contractile force is achieved.
-
-
Compound Administration and Data Acquisition:
-
Record baseline contractile parameters, including peak developed tension (mN), time to peak tension (ms), and relaxation time (ms).
-
Add the pyridazinone derivative to the organ bath in a cumulative, dose-dependent manner.
-
Allow sufficient time for the effect of each concentration to stabilize before adding the next.
-
Continuously record the contractile force throughout the experiment.
-
| Parameter | Description | Expected Change with Cardiotonic Agent |
| Peak Developed Tension (mN) | The maximal force generated during contraction. | Increase |
| +dT/dt_max (mN/s) | The maximum rate of tension development. | Increase |
| -dT/dt_max (mN/s) | The maximum rate of tension decline (relaxation). | May increase or remain unchanged |
| Time to Peak Tension (ms) | The time from stimulus to peak tension. | May decrease |
| Relaxation Time (ms) | The time from peak tension to 50% or 90% relaxation. | May decrease |
Isolated Langendorff Perfused Heart
The Langendorff preparation allows for the study of the whole heart ex vivo, preserving its three-dimensional structure and providing a more integrated assessment of a compound's effects on cardiac function, including contractility, heart rate, and coronary flow.[10][11][12]
This model bridges the gap between isolated tissue preparations and in vivo studies.[11] By retrogradely perfusing the heart through the aorta, the coronary arteries are supplied with oxygenated buffer, allowing the heart to continue beating spontaneously or to be paced.[12] This setup enables the measurement of key cardiac parameters in the absence of systemic neurohumoral influences. A stable baseline of cardiac function before drug administration is key to the self-validating nature of this protocol.
Caption: Workflow for Langendorff isolated heart preparation.
-
Animal Preparation and Heart Excision:
-
Cannulation and Perfusion:
-
Intraventricular Balloon Insertion:
-
Insert a small, fluid-filled balloon connected to a pressure transducer into the left ventricle through the mitral valve.
-
Inflate the balloon to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg). This allows for isovolumetric contraction measurements.[13]
-
-
Equilibration:
-
Allow the heart to equilibrate for 20-30 minutes until a stable heart rate, left ventricular developed pressure (LVDP), and coronary flow are achieved.
-
-
Compound Administration and Data Acquisition:
-
Record baseline parameters: LVDP (systolic - diastolic pressure), heart rate (HR), the maximum rate of pressure increase (+dP/dt_max), the maximum rate of pressure decrease (-dP/dt_max), and coronary flow.
-
Infuse the pyridazinone derivative into the perfusion line at increasing concentrations.
-
Record the cardiac parameters continuously.
-
| Parameter | Description | Expected Change with Cardiotonic Agent |
| LVDP (mmHg) | Left Ventricular Developed Pressure | Increase |
| +dP/dt_max (mmHg/s) | Maximum rate of pressure development | Increase |
| -dP/dt_max (mmHg/s) | Maximum rate of pressure relaxation | May increase |
| Heart Rate (bpm) | Spontaneous or paced heart rate | May increase, decrease, or remain unchanged |
| Coronary Flow (mL/min) | Flow of perfusate through the coronary vasculature | May increase due to vasodilation |
Mechanistic Insights: PDE3 Inhibition Assays
To confirm the mechanism of action of pyridazinone derivatives, direct measurement of their inhibitory effect on the PDE3 enzyme is essential.
PDE3 Enzyme Inhibition Assay
Various commercial kits are available for measuring PDE3 activity, often based on fluorescence polarization, FRET, or radioimmunoassays.[14][15]
This biochemical assay directly quantifies the interaction between the pyridazinone derivative and the PDE3 enzyme, providing a measure of its potency (e.g., IC50 value). The inclusion of a known PDE3 inhibitor (e.g., milrinone or cilostamide) as a positive control is crucial for validating the assay's performance.[16]
Caption: PDE3 signaling pathway in cardiomyocytes.
-
Reagents and Preparation:
-
Recombinant human PDE3 enzyme.
-
Fluorescently labeled cAMP substrate.
-
Assay buffer.
-
Test pyridazinone derivative at various concentrations.
-
Positive control inhibitor (e.g., cilostamide).[16]
-
-
Assay Procedure (Example using Fluorescence Polarization):
-
In a microplate, add the PDE3 enzyme to the assay buffer.
-
Add the pyridazinone derivative or control.
-
Initiate the reaction by adding the fluorescently labeled cAMP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and add a binding agent that recognizes the hydrolyzed substrate.
-
Read the fluorescence polarization on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.
-
Comprehensive In Vivo Evaluation
In vivo studies are indispensable for understanding the integrated physiological effects of pyridazinone derivatives, including their impact on hemodynamics, cardiac output, and potential adverse effects in a living organism.[5][17]
Hemodynamic Assessment in Anesthetized or Conscious Rodents
This approach involves the direct measurement of cardiovascular parameters in animal models, such as rats, to assess the overall cardiotonic and vascular effects of the test compound.[17][18][19]
In vivo models provide the most physiologically relevant data, integrating the drug's effects on the heart, blood vessels, and neurohormonal systems.[20] The use of telemetry in conscious, freely moving animals is considered the gold standard as it avoids the confounding effects of anesthesia.[21] However, anesthetized models are also widely used for acute studies. A robust study design includes appropriate vehicle controls and a positive control (e.g., dobutamine or amrinone).[22]
-
Animal Preparation:
-
Anesthetize a rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
-
Maintain the animal's body temperature using a heating pad.
-
-
Catheterization:
-
Cannulate the carotid artery with a pressure transducer-tipped catheter to measure arterial blood pressure.
-
Insert a catheter into the jugular vein for intravenous administration of the test compound.
-
For advanced measurements, a pressure-volume catheter can be inserted into the left ventricle to obtain real-time pressure-volume loops.
-
-
Equilibration and Baseline Recording:
-
Allow the animal to stabilize for a period after surgery.
-
Record baseline hemodynamic parameters, including heart rate (HR), systolic and diastolic blood pressure, mean arterial pressure (MAP), and left ventricular pressure.
-
-
Compound Administration and Data Acquisition:
-
Administer the pyridazinone derivative intravenously as a bolus or continuous infusion in increasing doses.
-
Continuously record all hemodynamic parameters.
-
-
Data Analysis:
-
Calculate derived parameters such as cardiac output (if using a flow probe or pressure-volume catheter), stroke volume, and total peripheral resistance.[19]
-
Analyze the dose-dependent effects of the compound on each parameter.
-
| Parameter | Description | Expected Change with Cardiotonic/Vasodilatory Agent |
| Heart Rate (bpm) | Rate of ventricular contractions. | Variable |
| Mean Arterial Pressure (mmHg) | Average arterial pressure during a single cardiac cycle. | May decrease due to vasodilation |
| LV Systolic Pressure (mmHg) | Peak pressure in the left ventricle during systole. | Increase |
| LV End-Diastolic Pressure (mmHg) | Pressure in the left ventricle at the end of diastole. | May decrease |
| +dP/dt_max (mmHg/s) | An index of myocardial contractility. | Increase |
| Cardiac Output (mL/min) | Volume of blood pumped by the heart per minute. | Increase |
| Total Peripheral Resistance (mmHg·min/mL) | Resistance to blood flow in the systemic circulation. | Decrease |
Conclusion
The assessment of the cardiotonic activity of pyridazinone derivatives is a systematic process that progresses from initial in vitro screening to comprehensive in vivo evaluation. The protocols outlined in this guide provide a robust framework for characterizing the efficacy, potency, and mechanism of action of these promising therapeutic agents. By employing a combination of isolated tissue preparations, enzymatic assays, and whole-animal models, researchers can generate the high-quality, reproducible data necessary for the successful development of novel cardiotonic drugs.
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SYNTHESIS AND IN-VIVO ACTIVITY OF SOME ANTIHYPERTENSIVE AGENT BASED ON PYRIDAZINE SCAFFOLD DESIGN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Application Notes and Protocols: Methodology for Evaluating the Anti-inflammatory Effects of 5-Hydroxymethyl-pyridazinones
<
Introduction: The Therapeutic Potential of 5-Hydroxymethyl-pyridazinones in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated.[1] The pyridazinone scaffold has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents.[2][3] Specifically, 5-hydroxymethyl-pyridazinone derivatives are of significant interest due to their potential to modulate key inflammatory pathways. Some pyridazinone derivatives have shown potent anti-inflammatory effects, in some cases by inhibiting phosphodiesterase-4 (PDE4), an enzyme that regulates inflammatory responses.[4][5] The comprehensive evaluation of these compounds requires a multi-faceted approach, employing both in vitro and in vivo models to elucidate their mechanisms of action and therapeutic potential.[1][6][7][8]
This guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory properties of 5-hydroxymethyl-pyridazinones. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Part 1: In Vitro Evaluation - Cellular Models of Inflammation
The initial assessment of anti-inflammatory activity is typically performed using in vitro cell-based assays.[9] These models provide a controlled environment to investigate the direct effects of the test compounds on specific cellular and molecular pathways involved in inflammation.[7] A widely used and well-established model is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7.[10][11] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators, mimicking an inflammatory response.
Assessment of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[10] Therefore, the ability of 5-hydroxymethyl-pyridazinones to inhibit NO production is a key indicator of their anti-inflammatory potential. The quantification of nitrite, a stable metabolite of NO, in cell culture supernatants is achieved using the Griess assay.[10][12][13]
Protocol: Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 5-hydroxymethyl-pyridazinone derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[10][13]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 5-10 minutes.[10][13]
-
Measure the absorbance at 540 nm using a microplate reader.[10][13]
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Quantification of Pro-inflammatory Cytokines
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are pivotal mediators of the inflammatory cascade.[14] The ability of 5-hydroxymethyl-pyridazinones to suppress the production of these cytokines can be quantified using the enzyme-linked immunosorbent assay (ELISA).[15][16]
Protocol: Cytokine Quantification by ELISA
-
Sample Collection: Collect the cell culture supernatants from the LPS-stimulated RAW 264.7 cells treated with the test compounds as described in the NO production assay.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.[17][18]
-
Wash the plate and block non-specific binding sites.[18]
-
Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate.[17][18]
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.[19]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[20]
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.[18][19]
-
Measure the absorbance at 450 nm.[20]
-
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards and determine the concentration of the cytokine in the cell culture supernatants.
Evaluation of Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[21] Assessing the direct inhibitory effect of 5-hydroxymethyl-pyridazinones on COX-2 activity can provide valuable mechanistic insights.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.[21][22]
-
Inhibitor Preparation: Dissolve the 5-hydroxymethyl-pyridazinone derivatives in a suitable solvent (e.g., DMSO).[22]
-
Assay Procedure:
-
Add the COX assay buffer, COX probe, and COX cofactor to the wells of a 96-well white opaque plate.
-
Add the test inhibitors and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[21]
-
Initiate the reaction by adding the COX-2 enzyme.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation of 535 nm and an emission of 587 nm.[21]
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
In Vitro Experimental Workflow
Part 2: In Vivo Evaluation - Animal Models of Acute Inflammation
Following promising in vitro results, the anti-inflammatory effects of 5-hydroxymethyl-pyridazinones should be evaluated in vivo.[1][23] Animal models of inflammation provide a more complex physiological system to assess the efficacy, potency, and potential side effects of the test compounds.[24] The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[23][24]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and several test groups receiving different doses of the 5-hydroxymethyl-pyridazinone derivative.
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.
In Vivo Experimental Timeline
Part 3: Mechanistic Studies - Elucidating Signaling Pathways
To gain a deeper understanding of the anti-inflammatory mechanism of 5-hydroxymethyl-pyridazinones, it is crucial to investigate their effects on key intracellular signaling pathways that regulate the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of pro-inflammatory gene expression.[25][26][27][28]
Western Blot Analysis of NF-κB and MAPK Activation
Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways, such as p65 (a subunit of NF-κB) and p38 MAPK.[29] Phosphorylation of these proteins indicates their activation.
Protocol: Western Blot for p-p65 and p-p38 MAPK
-
Cell Lysis: Lyse the LPS-stimulated RAW 264.7 cells treated with the test compounds and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[30]
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p65 and p38 MAPK, as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[30]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities using densitometry.
Quantitative PCR (qPCR) for Pro-inflammatory Gene Expression
Quantitative PCR (qPCR) can be used to measure the mRNA expression levels of pro-inflammatory genes, such as TNF-α and IL-6, to determine if the 5-hydroxymethyl-pyridazinones are inhibiting their transcription.
Protocol: qPCR for TNF-α and IL-6 mRNA
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the LPS-stimulated RAW 264.7 cells treated with the test compounds.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[31]
-
-
qPCR:
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Simplified NF-κB and MAPK Signaling Pathway
Data Presentation
The quantitative data generated from these assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of 5-Hydroxymethyl-pyridazinone Derivatives
| Compound | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | IL-6 Production IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| Derivative 1 | 15.2 ± 1.8 | 12.5 ± 1.3 | 18.9 ± 2.1 | 25.4 ± 3.2 |
| Derivative 2 | 22.7 ± 2.5 | 19.8 ± 2.0 | 25.1 ± 2.8 | > 50 |
| Indomethacin | 8.6 ± 0.9 | 5.4 ± 0.6 | 7.2 ± 0.8 | 0.5 ± 0.1 |
Table 2: In Vivo Anti-inflammatory Activity of 5-Hydroxymethyl-pyridazinone Derivative 1 in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours | Paw Edema Inhibition (%) at 5 hours |
| Vehicle | - | - | - |
| Derivative 1 | 10 | 25.6 ± 3.1 | 30.2 ± 3.5 |
| Derivative 1 | 30 | 45.8 ± 4.2 | 52.1 ± 4.8 |
| Indomethacin | 10 | 58.2 ± 5.5 | 63.8 ± 6.1 |
Conclusion
The methodologies described in this guide provide a comprehensive framework for the evaluation of the anti-inflammatory effects of 5-hydroxymethyl-pyridazinones. By combining in vitro and in vivo models with mechanistic studies, researchers can gain a thorough understanding of the therapeutic potential of these compounds. This systematic approach is essential for the identification and development of novel and effective anti-inflammatory drugs.
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Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. [Link]
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The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2012). PMC. [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Publishing. [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). NCBI. [Link]
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Primer sequences for qPCR analysis of IL-6, IL-8, IL-1β, and TNF-α gene... (n.d.). ResearchGate. [Link]
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NF-κB signaling in inflammation. (2011). PubMed. [Link]
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The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis. (n.d.). ResearchGate. [Link]
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Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells. (2013). PMC. [Link]
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MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PMC. [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]
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Detection and Quantification of Cytokines and Other Biomarkers. (2015). PMC. [Link]
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The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (2013). PMC. [Link]
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NF-κB. (n.d.). Wikipedia. [Link]
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Formulation and In vitro Evaluation of an Anti-inflammatory Herbal Suppository containing Peperomia pellucida. (2026). Frontiers. [Link]
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Cell Culture and estimation of cytokines by ELISA. (2018). Protocols.io. [Link]
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Expression Profile of IL-2, IL-6, IL-10, and TNF-α in Breast Tumors. (2024). MDPI. [Link]
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Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. (2016). ResearchGate. [Link]
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(PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2025). ResearchGate. [Link]
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EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]
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Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. (2020). Frontiers. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]
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TNF alpha (TNF) Human qPCR Primer Pair (NM_000594). (n.d.). OriGene Technologies. [Link]
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CYTOKINE ELISA. (2011). Bowdish Lab. [Link]
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(A) MAPK p38 and NF-κB p65 expression levels detected by western... (n.d.). ResearchGate. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]
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MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. [Link]
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Application Note & Protocol: A Robust Framework for the Development of Analytical Methods for Pyridazinone Analogs in Biological Matrices
Abstract
This comprehensive guide details a strategic and robust framework for the development and validation of analytical methods for the quantitative determination of pyridazinone analogs in complex biological matrices such as plasma and serum. Pyridazinone derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their accurate measurement in physiological systems critical for pharmacokinetic, toxicokinetic, and clinical studies. This document provides an in-depth exploration of the entire bioanalytical workflow, from initial method conception to full validation according to regulatory standards. We delve into the critical decision-making processes for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained, emphasizing the mitigation of common challenges like matrix effects. Detailed, step-by-step protocols for sample extraction and a complete LC-MS/MS methodology are provided, alongside guidance for rigorous method validation based on FDA guidelines. This application note is intended for researchers, scientists, and drug development professionals seeking to establish reliable, reproducible, and regulatory-compliant bioanalytical assays for pyridazinone analogs.
Introduction: The Bioanalytical Imperative for Pyridazinone Analogs
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for cardiovascular, anti-inflammatory, and anti-cancer therapies. To advance these candidates through the drug development pipeline, from preclinical toxicology to human clinical trials, it is imperative to have validated bioanalytical methods that can accurately and precisely measure their concentrations in biological fluids.[1]
The journey from sample collection to reliable data is fraught with challenges. Biological matrices are inherently complex, containing a high abundance of endogenous components like proteins, phospholipids, and salts that can interfere with analysis.[2][3][4] These interferences, collectively known as the "matrix effect," can suppress or enhance the analyte signal during mass spectrometric detection, leading to inaccurate quantification if not properly addressed.[2][5][6] Therefore, the primary goal of method development is to devise a workflow that ensures selectivity, sensitivity, accuracy, and reproducibility.[1][7]
This guide provides a systematic approach to developing and validating a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which remains the gold standard for small molecule bioanalysis due to its superior sensitivity and specificity.[7][8][9]
Strategic Method Development: A Three-Pillar Approach
A successful bioanalytical method is built on three core pillars: efficient sample preparation, selective chromatographic separation, and sensitive mass spectrometric detection. The interplay between these pillars is crucial for developing a robust and reliable assay.
Pillar 1: Sample Preparation - The Foundation of Clean Analysis
Sample preparation is arguably the most critical step in bioanalysis.[3] Its primary objectives are to remove interfering matrix components, concentrate the analyte of interest, and present the analyte in a solvent compatible with the analytical instrument.[10][11] The choice of technique depends on the physicochemical properties of the pyridazinone analog, the required sensitivity, and the desired sample throughput.
Three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate bulk proteins.[10][11][12] While quick, PPT is the "dirtiest" of the common techniques and can result in significant matrix effects from co-extracted phospholipids and other endogenous components.[13] It is best suited for early-stage discovery or when high sensitivity is not paramount.
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient.[14] This technique generally produces a cleaner extract than PPT. The choice of extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and must be optimized to ensure high recovery of the target analyte while minimizing the extraction of interferences.[14]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique that provides the cleanest extracts, thereby minimizing matrix effects.[10][11][15] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[15] Although more time-consuming and costly to develop, SPE is often necessary for high-sensitivity, regulated bioanalysis.[16][17]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using organic solvent or acid. | Fast, simple, inexpensive, high-throughput. | "Dirty" extracts, high potential for matrix effects, sample dilution.[13] | High-throughput screening, early discovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Cleaner extracts than PPT, concentration possible. | Labor-intensive, uses large volumes of organic solvents, can be difficult to automate.[14] | Methods requiring moderate cleanliness and sensitivity. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | Cleanest extracts, high concentration factor, reduced matrix effects, amenable to automation.[15] | More complex method development, higher cost per sample. | Regulated bioanalysis, high-sensitivity assays. |
The following diagram illustrates a logical decision-making process for selecting an appropriate sample preparation technique.
Caption: Decision tree for selecting a sample preparation method.
Pillar 2: Chromatographic Separation
The goal of liquid chromatography is to separate the pyridazinone analog from any remaining matrix components and from its own metabolites before they enter the mass spectrometer. This separation is crucial for minimizing ion suppression and ensuring accurate quantification.[8]
-
Column Chemistry: Reversed-phase chromatography using a C18 column is the workhorse for small-molecule bioanalysis.[18][19] The choice of particle size (e.g., sub-2 µm for UHPLC) and column dimensions will impact efficiency, resolution, and run time.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with a small amount of acid like formic acid to aid protonation in positive ion mode) and an organic component (e.g., acetonitrile or methanol).[19]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred. This allows for the effective elution of a wide range of compounds, sharpens peak shape, and reduces the total run time.
Pillar 3: Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole instrument, provides the high selectivity and sensitivity required for bioanalysis.[9]
-
Ionization Source: Electrospray ionization (ESI) is the most common source for polar molecules like many pyridazinone analogs and is typically operated in positive ion mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[9] In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the analyte, effectively filtering out background noise.
-
Internal Standard (IS): The use of a suitable internal standard is non-negotiable to ensure accuracy and precision. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H or ¹³C). A SIL-IS co-elutes with the analyte and experiences the same extraction variability and matrix effects, thus providing the most effective normalization.[5][9] If a SIL-IS is unavailable, a structural analog with similar chemical properties may be used, but requires more rigorous validation.
Detailed Protocols: An Exemplar LC-MS/MS Method
This section provides a detailed, step-by-step protocol for the analysis of a hypothetical pyridazinone analog ("Pyridazone-X") in human plasma.
Protocol 1: Plasma Sample Preparation via Protein Precipitation
This protocol is designed for speed and simplicity.
Materials:
-
Human plasma samples, quality control (QC) samples, and calibration standards.
-
Internal Standard (IS) working solution (e.g., 100 ng/mL of SIL-Pyridazone-X in 50:50 acetonitrile:water).
-
Precipitating Agent: Ice-cold acetonitrile containing 0.1% formic acid.
-
1.5 mL microcentrifuge tubes.
-
Calibrated pipettes.
-
Vortex mixer.
-
Refrigerated centrifuge (4°C).
Procedure:
-
Aliquot 100 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.[20]
-
Add 25 µL of the IS working solution to each tube (except for blank matrix samples).
-
Vortex each tube for 10 seconds to mix.
-
Add 300 µL of the ice-cold precipitating agent to each tube.[20]
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[21]
-
Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.[22]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[21][22]
-
Carefully transfer the supernatant (approximately 400 µL) to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high-resolution separation for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good peak shape. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min | Efficiently elutes the analyte while separating from early-eluting matrix components. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | ESI Positive | Pyridazinone nitrogen atoms are readily protonated. |
| MRM Transition (Analyte) | e.g., 350.2 → 185.1 | Specific precursor-product pair for Pyridazone-X. |
| MRM Transition (IS) | e.g., 354.2 → 189.1 | Specific transition for the stable isotope-labeled internal standard. |
| Collision Energy | Optimized (e.g., 25 eV) | Optimized to produce the most stable and abundant product ion. |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Once the method is developed, it must be rigorously validated to demonstrate that it is fit for purpose. Validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][23]
The core validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[24] This is assessed by analyzing blank matrix from at least six different sources.
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A calibration curve should be prepared daily and include a blank, a zero standard, and at least six non-zero concentration points.[24]
-
Accuracy and Precision: Accuracy (% bias) and precision (% coefficient of variation, CV) are determined by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate, both within a single run (intra-day) and across multiple days (inter-day).[24] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[7]
-
Sensitivity: Defined by the LLOQ, which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7]
-
Matrix Effect: The direct or indirect alteration of the analyte signal by the presence of co-eluting matrix components.[2][5] It is quantitatively assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[5]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[24]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[25]
Caption: Comprehensive workflow from sample receipt to final data reporting.
Conclusion
The development of a robust and reliable bioanalytical method for pyridazinone analogs is a systematic process that requires a deep understanding of analytical chemistry principles and regulatory expectations. By carefully selecting and optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters, it is possible to create assays that are sensitive, selective, and accurate. The protocols and strategies outlined in this guide provide a comprehensive framework for achieving this goal, ensuring the generation of high-quality data to support critical decisions in drug development. Rigorous validation remains the cornerstone of this process, providing the ultimate confidence in the reported results.
References
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Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(10), 1735-1748. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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Ingle, R. G., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 199, 114039. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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LCGC International. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Li, W., et al. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(22), 2242-2248. Retrieved from [Link]
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Frontage Laboratories. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Tranfo, G., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
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Bhatia, S. (2016, July 26). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
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International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]
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Southeast Center for Integrated Metabolomics. (2019, March 6). Sample Protein Precipitation for Global Metabolomics. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
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LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link]
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Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]
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Arfianti, I. (2019, October 4). a protein precipitation extraction method. protocols.io. Retrieved from [Link]
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Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
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Slideshare. (2016, September 12). Sample preparation techniques for biological sample. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4233. Retrieved from [Link]
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IonSource. (2016, January 19). Sample Preparation for PK//MS Analysis. Retrieved from [Link]
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MDPI. (1989, November 5). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
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de Oliveira, A. R., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 47(2), 363-371. Retrieved from [Link]
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Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Retrieved from [Link]
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Rani, S., et al. (2013). A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. Journal of Pharmaceutical Analysis, 3(6), 434-440. Retrieved from [Link]
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Popović, Z., et al. (2007). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 45(5), 269-273. Retrieved from [Link]
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MDPI. (2022). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Retrieved from [Link]
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Frontiers Media. (2025, December 18). Grand challenges in bioanalytical chemistry. Retrieved from [Link]
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Dong, M. W., & Li, M. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. Retrieved from [Link]
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Derov, A. A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7895. Retrieved from [Link]
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Reeder, M. F., et al. (2022). Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 215, 114751. Retrieved from [Link]
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Ludányi, K., et al. (2020). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 181, 113018. Retrieved from [Link]
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Wiesner, L., et al. (2025). Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma. Journal of Chromatography B, 1252, 124439. Retrieved from [Link]
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Application Notes & Protocols for High-Throughput Screening of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
This document provides a comprehensive guide for the utilization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone in high-throughput screening (HTS) campaigns. The protocols and insights are tailored for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of pyridazinone-based compounds.
Introduction: The Therapeutic Promise of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] This six-membered heterocyclic ring system is a versatile starting point for the development of novel therapeutics targeting a range of conditions, including cardiovascular diseases, inflammation, and cancer.[3][4] The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone series, in particular, has garnered significant interest for its promising cardiotonic and vasodilatory effects.[5][6] These properties are often attributed to the inhibition of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways.[7][8]
This compound is a representative member of this class. Its structure suggests potential for modulation of cardiovascular targets. This guide outlines a robust HTS workflow to investigate its activity as a potential inhibitor of Phosphodiesterase 3 (PDE3), a key enzyme in cardiac and vascular smooth muscle cells.
Assay Principle: A Luminescence-Based High-Throughput Assay for PDE3 Inhibition
The proposed HTS assay is a bioluminescent assay designed to measure the inhibition of PDE3. The fundamental principle relies on the enzymatic activity of PDE3, which hydrolyzes cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). The assay quantifies the amount of remaining cAMP after the enzymatic reaction.
The workflow involves a two-step enzymatic reaction. In the first step, the test compound, this compound, is incubated with PDE3 and cAMP. If the compound is an inhibitor, it will prevent the degradation of cAMP. In the second step, a detection solution containing a kinase is added. This kinase selectively acts on the remaining cAMP to produce ATP. The newly synthesized ATP is then used by luciferase to generate a luminescent signal, which is directly proportional to the level of cAMP and, therefore, indicative of PDE3 inhibition.
This method is highly amenable to HTS due to its simplicity, sensitivity, and low background signal.[9]
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and accuracy, from initial compound handling to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Custom Synthesis/Vendor | Test Compound |
| Recombinant Human PDE3A | Commercial Vendor | Enzyme |
| cAMP | Commercial Vendor | Substrate |
| PDE-Glo™ Phosphodiesterase Assay | Promega | Detection Reagents |
| DMSO, HPLC Grade | Commercial Vendor | Solvent for Compound |
| 384-well white, flat-bottom plates | Commercial Vendor | Assay Plates |
| Milrinone | Commercial Vendor | Positive Control (Known PDE3 Inhibitor) |
Protocol for Primary High-Throughput Screening
This protocol is optimized for a 384-well plate format.
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM).
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a reference inhibitor like milrinone (positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a reaction buffer containing the appropriate concentration of PDE3A enzyme.
-
Dispense 5 µL of the enzyme solution into each well of the assay plate.
-
Prepare a substrate solution of cAMP in the reaction buffer.
-
Add 5 µL of the cAMP solution to each well to initiate the enzymatic reaction. The final assay volume is 10 µL.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at room temperature for 60 minutes. This allows the PDE3A enzyme to react with the cAMP substrate in the presence of the test compound.
-
-
Signal Detection:
-
Prepare the PDE-Glo™ detection solution according to the manufacturer's protocol.
-
Add 10 µL of the detection solution to each well.
-
Incubate the plates for an additional 20 minutes at room temperature to allow for the conversion of remaining cAMP to ATP and the subsequent generation of a luminescent signal.
-
Read the luminescence on a plate reader.
-
Protocol for Dose-Response and IC50 Determination
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency.
-
Compound Plating:
-
Prepare a more detailed serial dilution of the hit compound, typically a 10-point dilution series.
-
Plate the compound dilutions as described in the primary screening protocol.
-
-
Assay Execution:
-
Follow the same procedure for enzyme and substrate addition, incubation, and signal detection as in the primary screen.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Data Analysis and Interpretation
Quality Control
The quality and reliability of the HTS data are assessed using the Z-factor, a statistical parameter that reflects the separation between the positive and negative control signals.
-
Z-factor calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
A Z-factor value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.
-
Hit Identification
A "hit" is a compound that produces a significant and reproducible effect in the primary screen. A common criterion for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
Scientific Rationale and Causality
The choice of a PDE3 inhibition assay is grounded in the established pharmacology of pyridazinone derivatives.[7][8] PDE3 is a key regulator of intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells. Inhibition of PDE3 leads to an increase in cAMP, resulting in positive inotropic effects (increased heart muscle contractility) and vasodilation.[10] These are desirable therapeutic effects for conditions such as heart failure.[11][12]
The use of a luminescence-based assay provides high sensitivity and a wide dynamic range, which is crucial for identifying inhibitors with varying potencies.[9] The two-step enzymatic reaction minimizes interference from colored or fluorescent compounds that might be present in a chemical library.
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Troubleshooting & Optimization
"troubleshooting low yield in 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone synthesis"
Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction
The 6-phenyl-4,5-dihydropyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects.[1][2][3] The introduction of a hydroxymethyl group at the C5 position can significantly modulate a molecule's polarity, solubility, and potential for hydrogen bonding, making it a key target for structure-activity relationship (SAR) studies.
However, the synthesis of this compound can be challenging, with low yields often hindering research progress. This guide provides a structured approach to identifying and resolving the common pitfalls in this multi-step synthesis.
General Synthetic Pathway
The most common and reliable route to the target compound involves a two-step process: first, the synthesis of the pyridazinone core, followed by the reduction of a C5-ester functionality.
Caption: A common synthetic route to the target compound.
Troubleshooting Guide: Question & Answer Format
This section addresses the most frequent issues encountered during the synthesis.
Q1: My overall yield is extremely low after the final reduction step. What are the primary areas to investigate?
A low overall yield is typically a cumulative problem. It is essential to diagnose the issue step-by-step. The most common culprits are an incomplete initial cyclocondensation reaction, inefficient C5-functionalization, or over-reduction and side reactions in the final step.
First, validate the success of each step before proceeding to the next. Do not proceed to the reduction step if the yield or purity of the C5-ester intermediate is low. A systematic approach is key.
Caption: A systematic workflow for troubleshooting low yields.
Q2: The initial cyclocondensation of β-benzoylpropionic acid and hydrazine is low-yielding. My TLC shows unreacted starting material and multiple side products. What's wrong?
This is the foundational step, and its success is critical. Several factors can lead to a poor outcome.[4][5]
-
Purity of Starting Materials: Ensure the β-benzoylpropionic acid is pure. Impurities from its synthesis can interfere. Hydrazine hydrate quality is also crucial; use a fresh, reputable source.
-
Reaction pH: The cyclocondensation is a dehydration reaction that is often catalyzed by acid.[4] Using a protic solvent like ethanol is common, but adding a catalytic amount of a stronger acid like acetic acid can significantly improve the reaction rate and drive it to completion.[6] However, avoid strongly acidic conditions, which can protonate the hydrazine and reduce its nucleophilicity.
-
Water Removal: The reaction generates water. If not removed, it can prevent the reaction from reaching completion due to Le Chatelier's principle. While refluxing in ethanol is often sufficient, for stubborn reactions, using a Dean-Stark apparatus with a solvent like toluene can be effective.[4]
-
Side Reactions: The primary side reaction is the formation of a stable hydrazone that fails to cyclize.[4] This can happen if the temperature is too low or the reaction time is too short. Ensure adequate reflux (typically 4-8 hours) and monitor by TLC until the starting ketoacid spot has disappeared.[6][7]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Ethanol | Ethanol with 5-10% Acetic Acid | Acid catalysis promotes the dehydration/cyclization step.[4][6] |
| Temperature | Reflux (78 °C) | Reflux (78-110 °C) | Ensures sufficient energy for cyclization and water removal. |
| Water Removal | Standard Reflux | Dean-Stark Trap (with Toluene) | Actively removes water to drive the reaction equilibrium forward.[4] |
| Reaction Time | 2-4 hours | 4-8 hours (or until TLC confirms completion) | Prevents isolation of the intermediate hydrazone.[7] |
Q3: I'm having trouble with the C5-functionalization step to create the ester precursor. What are the best practices?
Introducing the ester group at the C5 position typically involves reacting the pyridazinone core with a reagent like diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide).
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. The base, sodium ethoxide, will be quenched by water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Stoichiometry: At least one full equivalent of a strong base is required to deprotonate the C5 position, forming the reactive enolate. Using a slight excess (1.1-1.2 equivalents) can ensure the reaction goes to completion.
-
Temperature Control: The initial deprotonation should be performed at a low temperature (e.g., 0 °C) to prevent side reactions. After the enolate is formed, the reaction mixture can be allowed to warm to room temperature or gently heated to ensure the reaction with the electrophile (diethyl oxalate) is complete.
Q4: The final reduction of the C5-ester to the hydroxymethyl group is giving me a complex mixture of products. How can I improve selectivity?
The key challenge in this step is the selective reduction of the C5-ester without affecting the amide bond within the pyridazinone ring or the phenyl group.
-
Choice of Reducing Agent: This is the most critical parameter.
-
Sodium Borohydride (NaBH₄): This is often the best choice. It is a mild reducing agent that will typically reduce esters in the presence of a protic solvent (like ethanol) but is less likely to reduce the more stable amide bond.[8]
-
Lithium Borohydride (LiBH₄): A stronger reducing agent than NaBH₄ that is also effective for esters. It can sometimes offer better yields but carries a higher risk of over-reduction.
-
Lithium Aluminium Hydride (LAH): Avoid LAH. It is a very strong reducing agent and will almost certainly reduce the cyclic amide bond, leading to ring-opening and other undesired products.[9]
-
-
Temperature Control: Perform the reduction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[8] This helps to manage the reaction's exothermicity and improve selectivity.
-
Reaction Monitoring: Monitor the reaction closely by TLC. As soon as the starting ester has been consumed, quench the reaction promptly (e.g., with a saturated solution of ammonium chloride or dilute acid). Over-running the reaction increases the risk of side product formation.
Caption: Selection of reducing agent for the C5-ester.
Q5: I'm losing product during purification. What is the most effective purification strategy?
The final product, containing a hydroxyl group, is significantly more polar than the starting materials and intermediates. This property should be exploited during purification.
-
Workup: After quenching the reduction, an aqueous workup is necessary. The product is often extracted into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions (3-4 times) are recommended as the product may have some water solubility.
-
Column Chromatography: This is the most reliable method for obtaining a highly pure product.[10]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is typically most effective. Start with a less polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 50:50 or even 100% Ethyl Acetate) to elute your more polar product. The exact solvent system should be determined by TLC analysis first.[10]
-
-
Recrystallization: If the crude product is relatively clean (>90% by NMR), recrystallization can be an excellent final purification step.[10] A common solvent system for pyridazinones is ethanol/water or ethyl acetate/hexane. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.[10][11]
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
This protocol is adapted from established procedures for pyridazinone synthesis.[6][11]
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add β-benzoylpropionic acid (10.0 g, 56.1 mmol).
-
Add 100 mL of absolute ethanol, followed by 10 mL of glacial acetic acid.
-
Stir the mixture until the solid is mostly dissolved.
-
Add hydrazine hydrate (3.4 mL, 67.3 mmol, 1.2 equivalents) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction's progress by TLC (Mobile phase: 50:50 Hexane:Ethyl Acetate), ensuring the disappearance of the starting ketoacid.
-
After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with distilled water (2 x 20 mL).
-
Dry the white solid under vacuum to yield 6-phenyl-4,5-dihydro-3(2H)-pyridazinone. (Typical yield: 80-90%). Confirm structure by ¹H NMR.
Protocol 2: Selective Reduction to this compound
(This protocol assumes a C5-ethoxycarbonyl intermediate is used)
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the 5-(ethoxycarbonyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone intermediate (5.0 g, 20.3 mmol) in 100 mL of anhydrous ethanol.
-
Cool the flask to 0 °C in an ice bath.
-
In small portions over 30 minutes, add sodium borohydride (1.54 g, 40.6 mmol, 2.0 equivalents) to the stirring solution. Caution: Hydrogen gas evolution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC (Mobile phase: 100% Ethyl Acetate) for the disappearance of the starting ester.
-
Once complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases and the pH is ~6-7.
-
Remove the ethanol under reduced pressure (rotary evaporation).
-
Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient.
References
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Al-Tel, T. H. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung. [Link]
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]
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Mishra, R., Siddiqui, A. A., Shaharyar, M., Husain, A., & Rashid, M. (2010). 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one. Molbank. [Link]
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Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2011). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Africana. [Link]
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S. K. Verma, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. [Link]
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Samy, W. G., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
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Tzioumaki, N., et al. (2014). Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. Journal of Medicinal Chemistry. [Link]
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Youness Boukharsa, et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]
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- BenchChem. (2025).
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El-Gazzar, A. R. B. A., et al. (2013). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. [Link]
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Hashem, F. M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. [Link]
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Wang, B., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. [Link]
- Various Authors. (2021). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives.
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- 11. mdpi.com [mdpi.com]
"common side products in the synthesis of 5-hydroxymethyl pyridazinone derivatives"
Welcome to the Technical Support Center for the synthesis of 5-hydroxymethyl pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 5-hydroxymethyl pyridazinone derivatives, which are commonly prepared via the cyclocondensation of a γ-keto-δ-hydroxy acid or its lactone equivalent with hydrazine.
FAQ 1: I'm observing a significant amount of a byproduct with a higher molecular weight than my target 5-hydroxymethyl pyridazinone. What could it be?
Answer: A common and often perplexing issue is the formation of higher molecular weight species. The most probable culprit is a dimeric side product .
Causality: Dimerization can occur through several pathways, with the most likely being an intermolecular reaction involving the hydrazine reagent or the newly formed pyridazinone. One possibility is the formation of an N-N linked dimer, where two hydrazine molecules react with the dicarbonyl precursor, or two pyridazinone molecules couple under oxidative conditions. The presence of excess hydrazine or oxidizing agents in the reaction mixture can promote such side reactions.[1][2]
Troubleshooting Workflow:
-
Control Hydrazine Stoichiometry: Use a precise 1:1 molar ratio of the γ-keto acid to hydrazine hydrate. An excess of hydrazine can lead to the formation of various side products, including di-hydrazones or N-amino pyridazinones which can further react.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative coupling of hydrazine or the pyridazinone product.[3]
-
Temperature Control: Avoid excessive heating, as higher temperatures can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Protocol for Minimizing Dimer Formation:
-
Step 1: Dissolve the γ-keto-δ-hydroxy acid in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Step 2: Add hydrazine hydrate (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Step 3: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Step 4: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Step 5: Purify the crude product using column chromatography on silica gel to separate the desired monomer from any higher molecular weight impurities.[4]
FAQ 2: My final product shows an additional peak in the 1H NMR spectrum in the aldehyde region (around 9-10 ppm) and a corresponding loss of the hydroxymethyl protons. What is happening?
Answer: This spectral evidence strongly suggests the over-oxidation of the primary alcohol (hydroxymethyl group) to the corresponding carboxylic acid, which can sometimes be observed as the aldehyde intermediate if the oxidation is incomplete.
Causality: The hydroxymethyl group is susceptible to oxidation, especially if the reaction is performed in the presence of oxidizing agents or at elevated temperatures for prolonged periods.[5][6] While the primary reaction is a cyclization, certain conditions can facilitate the unwanted oxidation of the alcohol.
Troubleshooting Workflow:
-
Reagent Purity: Ensure that all reagents, particularly the solvent, are free from oxidizing impurities.
-
Reaction Conditions: As mentioned previously, maintain an inert atmosphere to prevent aerial oxidation. Avoid unnecessarily high temperatures and long reaction times.
-
Protecting Group Strategy: If over-oxidation is a persistent issue, consider protecting the hydroxyl group before the cyclization reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which are generally stable under the conditions of pyridazinone formation and can be removed later.[7][8][9]
Protocol for Hydroxyl Group Protection (Example with Benzyl Ether):
-
Step 1 (Protection): React the γ-keto-δ-hydroxy acid with benzyl bromide in the presence of a base (e.g., NaH) in a suitable solvent like THF to form the benzyl ether.
-
Step 2 (Cyclization): Perform the cyclocondensation with hydrazine as previously described.
-
Step 3 (Deprotection): Remove the benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the desired 5-hydroxymethyl pyridazinone derivative.[7]
FAQ 3: I'm isolating a product that is slightly lower in molecular weight than my target and shows signals for a double bond in the 1H NMR. What is this side product?
Answer: The likely side product is the dehydrated pyridazinone derivative , where the 4,5-dihydropyridazinone ring has been aromatized.
Causality: The 4,5-dihydropyridazin-3(2H)-one ring can undergo dehydration, especially under acidic conditions or at high temperatures, to form the more stable aromatic pyridazin-3(2H)-one.[10] This is a common side reaction in the synthesis of dihydropyridazinones.
Troubleshooting Workflow:
-
Control Acidity: If using an acidic catalyst or solvent (e.g., acetic acid), use it in catalytic amounts and monitor the reaction closely to avoid prolonged exposure that could promote dehydration.
-
Moderate Temperatures: Perform the reaction at the lowest temperature necessary for cyclization to occur.
-
Purification: The dehydrated product often has a different polarity from the desired dihydropyridazinone and can typically be separated by column chromatography.[4]
Visualizing the Reaction Pathways:
Caption: Key reaction pathways in the synthesis of 5-hydroxymethyl pyridazinone derivatives.
Analytical Characterization of Products and Side Products
A multi-faceted analytical approach is crucial for confirming the purity of your synthesized 5-hydroxymethyl pyridazinone derivatives and for identifying any side products.[11][12]
| Technique | Application for Pyridazinone Synthesis | Troubleshooting Insights |
| 1H & 13C NMR | Structural elucidation of the desired product and identification of impurities. | Look for characteristic shifts of the hydroxymethyl group (-CH₂OH), the pyridazinone ring protons, and any unexpected signals (e.g., aldehyde, carboxylic acid, or vinylic protons). |
| LC-MS | Determination of molecular weight and purity. | Allows for the detection of higher or lower molecular weight side products, confirming dimerization or dehydration, respectively.[11] |
| HPLC | Quantitative analysis of purity and separation of isomers.[12] | Develop a method to separate the desired product from starting materials and side products. Chiral HPLC may be necessary for enantiomeric separation if a chiral center is present.[13] |
| FT-IR | Identification of key functional groups. | Confirm the presence of the hydroxyl (-OH stretch), carbonyl (C=O stretch), and N-H groups. The absence of a broad carboxylic acid -OH stretch can help rule out over-oxidation. |
Experimental Protocol: HPLC Analysis for Purity Assessment [12]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the pyridazinone chromophore absorbs (typically around 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which would indicate impurities.
Visualizing the Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting side product formation in pyridazinone synthesis.
References
-
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487–490. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Protecting groups. (n.d.). [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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Khobrekar, P., Chari, V., & Bugde, S. (2024). Different steps involved for the formation of N,N'‐diacylhydrazine. ChemistrySelect. [Link]
- Google Patents. (n.d.). Hydroxy group protecting agent and hydroxy group protection method.
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
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KNGAC. (n.d.). ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.1 Separation and Purification techniques. [Link]
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Analytical Separation Methods. (2021). [Link]
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Protecting Groups. (n.d.). [Link]
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Six Structures of the Hydrazine Dimer. (2025). ResearchGate. [Link]
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Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]
-
Ewida, M. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(8), 895-916. [Link]
-
Barbor, J. P., et al. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(27), 15071–15077. [Link]
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Breukelman, S. P., Meakins, G. D., & Roe, A. M. (1985). Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1627-1635. [Link]
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SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
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Holland, R. J., et al. (2021). Hydrazine Formation via Coupling of a NiIII-NH2 Radical. Journal of the American Chemical Society, 143(3), 1612–1616. [Link]
-
El-Moghazy, S. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(15), 4995. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. [Link]
-
Request PDF. (2025). Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones and Hitherto Unknown Isochromeno[3,4-d]pyridazinediones. [Link]
-
Request PDF. (2025). Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine. [Link]
-
National Institutes of Health. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]
-
MDPI. (n.d.). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. [Link]
-
Request PDF. (2025). Synthesis of 4Aryl5-hydroxy- and 5Aryl4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones and Hitherto Unknown Isochromeno[3,4-d]pyridazinediones. [Link]
-
Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. (n.d.). [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
Request PDF. (2025). Hydrazine hydrate induced reductive cleavage of α,β-epoxy ketones: An efficient procedure for the preparation of β-hydroxy ketones. [Link]
-
ResearchGate. (2025). Synthesis of a Series of Hydroxycarboxylic Acids as Standards for Oxidation of Nonanoic Acid. [Link]
-
Chemical Review and Letters. (n.d.). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. [Link]
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"improving the yield and purity of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone"
Technical Support Center: 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Welcome to the dedicated technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound, enhancing both experimental yield and final purity. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of this pyridazinone derivative.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A1: Low yields in this synthesis typically stem from three main areas: incomplete reaction, formation of stable intermediates, or suboptimal reaction conditions. The primary cause is often an incomplete cyclization of the hydrazone intermediate.[1] Key factors to optimize include reaction temperature, time, and water removal.[1] Insufficient heat or reaction time may not provide the necessary activation energy for the final ring-closure. Furthermore, since the cyclization is a condensation reaction that releases water, its presence can inhibit the reaction from proceeding to completion.[1]
Q2: My TLC analysis shows a major spot close to the baseline and streaking, even with polar solvent systems. What is happening?
A2: This is a classic sign of a highly polar compound interacting strongly with the acidic silica gel stationary phase. The target molecule contains a hydroxyl group and a lactam ring, both of which are polar and can engage in strong hydrogen bonding. This strong adsorption leads to poor mobility (low Rf) and band broadening or "streaking".[2] The issue can be compounded if your crude product contains polar, basic impurities.
Q3: I am struggling with purification. The compound "oils out" during recrystallization, and column chromatography gives poor separation.
A3: "Oiling out" during recrystallization occurs when the compound comes out of solution above its melting point, often due to rapid cooling or a supersaturated solution.[2] For purification, a multi-step approach is often necessary. Column chromatography is the most cited method for separating pyridazinone derivatives from closely related impurities.[3] However, due to the polarity of your target compound, standard silica gel chromatography may require modification.
Q4: My final product looks clean by TLC, but the NMR shows minor impurities. What are the likely culprits?
A4: If TLC indicates a single spot, the impurities likely have a very similar polarity to your product. Common culprits include isomers or residual starting materials that co-elute. The most probable impurity is the uncyclized hydrazone intermediate, which can be difficult to separate.[1][4] A multi-faceted analytical approach, such as combining HPLC with NMR, is often necessary to confirm purity unequivocally.[5]
Troubleshooting and Optimization Guides
Guide 1: Synthesis Reaction Optimization
The synthesis of this compound typically proceeds via the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[6][7][8] The following table outlines common problems and solutions.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Conversion of Starting Material | 1. Low Reaction Temperature: Insufficient energy for the initial hydrazone formation.[1] 2. Poor Quality Hydrazine: Hydrazine hydrate can degrade over time. | 1. Increase the reaction temperature to reflux in a suitable solvent like ethanol or acetic acid. Monitor progress via TLC.[1] 2. Use a fresh, unopened bottle of hydrazine hydrate. | 1. The condensation reaction has an activation energy barrier that must be overcome. Refluxing provides the necessary thermal energy. 2. The nucleophilicity of hydrazine is critical for the initial attack on the keto-acid. Degraded hydrazine is less effective. |
| Major Byproduct Identified (Likely Hydrazone) | 1. Incomplete Cyclization: The second step (ring closure) is often the rate-limiting step.[1][4] 2. Excess Water: Water is a product of the cyclization; its presence can push the equilibrium back to the starting materials (Le Chatelier's principle).[1] | 1. Increase reaction time and/or add a catalytic amount of acid (e.g., acetic acid) to promote dehydration.[1] 2. Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially if using a non-polar co-solvent like toluene. | 1. Acid catalysis protonates the hydroxyl group of the intermediate, turning it into a better leaving group (water) and facilitating the intramolecular nucleophilic attack. 2. Removing a product from the reaction mixture drives the equilibrium towards the formation of more products.[1] |
| Formation of Multiple Unidentified Side Products | 1. High Reaction Temperature: Excessive heat can cause decomposition of the starting material or product.[1] 2. Impure Starting γ-Ketoacid: Contaminants in the starting material will lead to side reactions. | 1. Find the optimal temperature by running small-scale trials at different temperatures and monitoring by TLC/LC-MS.[1] 2. Purify the starting ketoacid (e.g., by recrystallization) before the main reaction. Confirm its purity by NMR and melting point. | 1. Pyridazinone rings and their precursors can be thermally labile under harsh conditions. 2. The principle of "Garbage In, Garbage Out" applies. The purity of the final product is directly dependent on the purity of the reactants. |
Guide 2: Product Purification
The polarity of this compound presents unique purification challenges.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| "Oiling Out" During Recrystallization | 1. Solution Cooled Too Quickly: Rapid cooling promotes supersaturation. 2. Too Little Solvent: The concentration of the solute is too high. 3. Presence of Impurities: Impurities can inhibit crystal lattice formation.[2] | 1. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.[2] 2. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[2] 3. Add a tiny seed crystal of the pure compound to provide a template for crystallization.[2] | 1. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. Mechanical agitation (scratching) provides nucleation sites. 2. This ensures the solution is saturated at a lower temperature, favoring crystallization over oiling out. 3. Seed crystals bypass the initial, energetically unfavorable nucleation step, promoting controlled crystal growth. |
| Streaking and Poor Separation on Silica Gel Column | 1. Strong Analyte-Silica Interaction: The polar hydroxyl and amide groups bind tightly to acidic silanol groups on the silica surface.[2] 2. Inappropriate Solvent System: The eluent is not polar enough to effectively displace the compound. | 1. Modify the Mobile Phase: Add a small amount of a polar modifier like methanol (1-5%) to your eluent (e.g., Hexane/Ethyl Acetate). For basic impurities, adding triethylamine (0.1-1%) can neutralize acidic sites on the silica.[2] 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.[2][9] | 1. Methanol is a highly polar solvent that competes effectively for binding sites on the silica gel, reducing the analyte's retention and improving peak shape. Triethylamine deactivates the acidic silanol groups, preventing strong interactions with basic compounds.[2] 2. Alumina has different surface chemistry than silica. In reversed-phase, retention is based on hydrophobicity, which can be ideal for separating polar compounds from less polar impurities.[9] |
| Low Recovery from Column Chromatography | 1. Irreversible Adsorption: The compound may be permanently stuck to the silica gel. 2. Column Overloading: Too much crude material was loaded relative to the amount of silica.[2] | 1. Before running a large-scale column, spot the crude material on a TLC plate and let it sit for 30-60 minutes before eluting to check for stability on silica.[2] 2. As a rule of thumb, use a silica-to-crude-material mass ratio of at least 30:1, and up to 100:1 for difficult separations. | 1. This simple test can diagnose if your compound is decomposing on the stationary phase, saving significant time and material. 2. Overloading the column leads to broad, overlapping bands because the stationary phase becomes saturated, preventing proper partitioning and separation. |
Visualized Workflows and Logic
A clear understanding of the experimental sequence and troubleshooting logic is critical for success.
Caption: High-level experimental workflow from synthesis to analysis.
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol and should be adapted based on laboratory safety standards and preliminary optimization experiments.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting γ-ketoacid (e.g., 4-oxo-4-phenyl-2-(hydroxymethyl)butanoic acid) (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 10-15 mL per gram of ketoacid).
-
Reagent Addition: Add hydrazine hydrate (1.1 - 1.2 eq) dropwise to the stirred suspension. A catalytic amount of glacial acetic acid (2-3 drops) can also be added.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 5% Methanol), checking for the disappearance of the starting ketoacid spot.
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into cold water. The crude product may precipitate as a solid. If not, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Drying: Collect the precipitated solid by vacuum filtration or dry the combined organic extracts over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, ethanol/water, ethyl acetate). The ideal solvent should dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography (Modified for Polar Compounds)
-
TLC Analysis: Determine the optimal mobile phase using TLC. Aim for an Rf value of ~0.2-0.3 for the target compound. A good starting point is Ethyl Acetate/Hexane, gradually adding Methanol (1-10%) to achieve the desired polarity.[2]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (the less polar component).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent itself). Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (gradient elution) according to your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- BenchChem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Cimetière, N., & Dallemagne, P. (2020). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. European Journal of Organic Chemistry.
- Al-Ghorbani, M., et al. (2023).
- Yassin, F. A., et al. (2012). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 17(10), 11520-11532.
- Shawali, A. S., et al. (1997). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Journal of Chemical Research, (8), 282-283.
- Soliman, F. M., et al. (2007). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Af. J. Pharm. Pharmacol, 1(1), 001-008.
- Islam, M., et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128.
- Soyer, M., et al. (2020). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 11(3), 350-362.
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
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- Coates, W. J. (1988). 6‐(substituted phenyl)‐5‐methyl‐4,5‐dihydro‐pyridazin‐3(2H)‐ones of medicinal interest. The synthesis of SK&F 94836 and SK&F 95654. Journal of Heterocyclic Chemistry, 25(6), 1671-1674.
- Bansal, R., & Thota, S. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-134.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- Wang, B., et al. (2006). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Archiv der Pharmazie, 339(6), 319-323.
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- Reddit user discussion. (2023). Purification of strong polar and basic compounds. r/Chempros.
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- Taha, T. R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788.
- Al-Ghorbani, M., et al. (2023).
- Alexoff, D. L., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of medicinal chemistry, 51(12), 3474-3484.
- CAS Common Chemistry. (n.d.). 4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone.
- Alshehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3374.
- Patent WO1997035841A2. (1997). Method for obtaining pure enantiomers of a pyridazinone derivative.
- Abouzid, K. M., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 13(12), 1121-1142.
- PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone.
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Technical Support Center: Purification of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Introduction: Understanding the Challenge
Welcome to the technical support guide for 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS No. 23239-13-6)[1]. This pyridazinone derivative is a polar heterocyclic molecule, a structural class known for its diverse biological activities.[2][3] However, its purification presents a unique set of challenges. The molecule's structure contains a polar lactam (cyclic amide), a hydrophilic hydroxymethyl group (-CH2OH), and a non-polar phenyl group. This amphiphilic nature, combined with the basicity of the nitrogen atoms, often leads to difficulties in standard purification protocols such as chromatography and crystallization.
This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate these challenges, ensuring you obtain your target compound with the desired purity. We will delve into the causality behind common issues and provide robust, step-by-step protocols to resolve them.
Purification Strategy Decision Workflow
Before proceeding to specific troubleshooting, it's crucial to select the right overall strategy. The crude product's purity and the nature of the impurities will dictate the most efficient path forward.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Category 1: Column Chromatography Issues
Question 1: My compound is streaking severely on my silica gel TLC plate and I'm getting poor separation in my column. What's happening and how do I fix it?
Answer: This is the most common issue for pyridazinone derivatives and is caused by strong, undesirable interactions between the molecule and the stationary phase.
-
Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH). The nitrogen atoms in your pyridazinone ring are basic. This acid-base interaction causes a portion of your compound to bind almost irreversibly to the silica, leading to significant tailing or "streaking" on a TLC plate and broad, poorly resolved peaks during column chromatography.[4]
-
Solution 1: Use a Mobile Phase Modifier. The most effective solution is to neutralize the acidic sites on the silica gel.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide into your eluent. A typical starting point is 0.5-1% TEA in your dichloromethane/methanol or ethyl acetate/hexane solvent system.[4] This neutralizes the silanol groups, preventing strong adsorption and resulting in sharper peaks and better separation.[5]
-
Mechanism: The TEA (or ammonia) preferentially binds to the acidic sites on the silica, effectively "shielding" your compound from these interactions.
-
-
Solution 2: Change the Stationary Phase. If modifiers are insufficient, the stationary phase itself may be incompatible.
-
Neutral Alumina: Alumina is a good alternative to silica for basic compounds. Use Brockmann I activity and deactivate it with water as needed.
-
Reversed-Phase (C18): This is an excellent choice for polar compounds. Here, the stationary phase is non-polar (C18 hydrocarbon chains) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique separates compounds based on hydrophobicity.[4] See the protocol section for details.
-
Question 2: My compound requires a very high percentage of methanol (>20% in DCM) to elute from the silica column, and the separation from polar impurities is poor. What are my alternatives?
Answer: This indicates your compound is too polar for effective separation on standard normal-phase silica. Using highly polar mobile phases on silica often leads to the deactivation of the stationary phase and loss of resolution.
-
Causality: The combination of the hydroxymethyl group and the pyridazinone core makes the molecule highly polar. It has a strong affinity for the polar silica gel, requiring an equally polar solvent like methanol to compete for binding sites and elute it. Unfortunately, polar impurities will also elute under these conditions.
-
Solution 1: Reversed-Phase Flash Chromatography. This is often the method of choice. Your polar compound will have less affinity for the non-polar C18 stationary phase and will elute earlier with highly aqueous mobile phases. Non-polar impurities will be retained more strongly. A typical gradient might be from 95:5 Water:Acetonitrile to 100% Acetonitrile. Adding 0.1% formic or trifluoroacetic acid to the mobile phase can help protonate the molecule and improve peak shape.[4]
-
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for very polar compounds that are not well-retained in reversed-phase.[6] It uses a polar stationary phase (like bare silica or an amino-bonded phase) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. Water acts as the strong, eluting solvent.[6] This technique can provide excellent separation for highly polar molecules.
Category 2: Crystallization & Isolation Issues
Question 3: I've purified my compound by chromatography, but it isolated as a thick oil or an amorphous solid. How can I get it to crystallize?
Answer: The failure to crystallize, often termed "oiling out," is common when residual impurities are present or when the solution is cooled too quickly.[4]
-
Causality: Impurities disrupt the formation of a uniform crystal lattice. Rapid cooling can cause the compound to crash out of solution as an amorphous solid or oil because the molecules don't have sufficient time to orient themselves into an ordered lattice.
-
Troubleshooting Steps:
-
Re-dissolve: Gently warm the flask to re-dissolve the oil in a minimum amount of the hot solvent.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool can help. Once at room temperature, move it to a refrigerator (4°C), and finally to a freezer (-20°C).
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.[4]
-
-
Solvent System: Ensure you are using an appropriate solvent system. For a molecule of this polarity, ethanol, n-butanol, or mixtures of ethanol and water are often successful.[7][8][9][10]
-
Question 4: What is a good starting point for a recrystallization solvent system, and how do I minimize product loss?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Solvents: Based on the structure and data from similar pyridazinones, good starting points are:
-
Aqueous Ethanol
-
n-Butanol[10]
-
Isopropanol
-
Ethyl Acetate (if purity is already high)
-
-
Minimizing Loss: The primary cause of low recovery is using too much solvent.[4]
-
Protocol: Add the hot solvent portion-wise to your crude solid, with stirring, until it just dissolves. Using the absolute minimum volume of hot solvent is key to creating a supersaturated solution upon cooling, which maximizes recovery.
-
Wash Carefully: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without re-dissolving a significant amount of the product.
-
Detailed Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
-
TLC Analysis: Develop a TLC system using Dichloromethane (DCM)/Methanol (MeOH). If streaking is observed, add 1% triethylamine (TEA) to the solvent mixture. Aim for an Rf value of ~0.3 for the target compound.
-
Column Preparation: Dry-pack a silica gel column or use a pre-packed cartridge.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM/MeOH. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique prevents solvent-front effects and improves resolution.
-
Elution: Place the dry-loaded sample atop the column. Begin elution with a solvent system slightly less polar than that used for the TLC (e.g., if TLC was 95:5 DCM:MeOH, start the column with 98:2 DCM:MeOH). Slowly increase the polarity in a stepwise or linear gradient. Crucially, ensure 1% TEA is present in all elution solvents.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporate with a solvent like isopropanol to help remove residual TEA.
Protocol 2: Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude material in a minimum amount of a strong solvent like methanol or DMSO. If using DMSO, ensure the volume is small.
-
Column Equilibration: Select a C18 flash column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid) for at least 5 column volumes.[4]
-
Elution: Load the sample onto the column. Begin elution with the initial mobile phase and gradually increase the concentration of the organic solvent (acetonitrile or methanol).
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC (using a normal-phase system) or HPLC.
-
Isolation: Combine the pure fractions. A significant amount of water will be present. Freeze-drying (lyophilization) is the ideal method for product isolation. Alternatively, the organic solvent can be removed under reduced pressure, followed by extraction of the compound into an organic solvent like ethyl acetate or DCM, drying the organic layer with Na₂SO₄, and final solvent evaporation.
Chromatography System Summary
The following table provides recommended starting conditions for various purification techniques.
| Technique | Stationary Phase | Typical Mobile Phase System | Modifier/Notes |
| TLC Analysis | Silica Gel 60 F₂₅₄ | 95:5 to 90:10 Dichloromethane:Methanol | Add 1% Triethylamine (TEA) to prevent streaking.[4] |
| Normal-Phase Flash | Silica Gel | Gradient of 1% to 10% Methanol in Dichloromethane | Add 1% TEA to the entire mobile phase. Use dry loading for best results. |
| Reversed-Phase Flash | C18 Silica | Gradient of 5% to 70% Acetonitrile in Water | Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to improve peak shape.[4] |
| Recrystallization | N/A | Aqueous Ethanol, n-Butanol, or Isopropanol | Use the minimum amount of hot solvent to dissolve the compound for maximum recovery.[4][10] |
Chromatography Optimization Workflow
Caption: Workflow for optimizing a normal-phase chromatography method.
References
-
Verma S. K, et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]
-
Al-Said, M. S., et al. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. 2011;16(8):6385-403. Available from: [Link]
-
Gomha, S. M., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2022;27(19):6685. Available from: [Link]
-
Abdel-Megeed, M. F., et al. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. 2008;13(4):861-77. Available from: [Link]
-
Samanta, C., et al. Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. 2011. Available from: [Link]
-
Li, Y., et al. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. J Sep Sci. 2014;37(15):1931-8. Available from: [Link]
-
Soliman, F. M., et al. Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. 2014. Available from: [Link]
-
Allam, M. A., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Med Chem. 2022;14(15):1121-1144. Available from: [Link]
-
Gomha, S. M., et al. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. 2017;22(2):233. Available from: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. 2023. Available from: [Link]
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Purification of strong polar and basic compounds. Reddit r/Chempros. 2023. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. 2025. Available from: [Link]
-
Shakeel, F., et al. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Molecules. 2019;24(18):3404. Available from: [Link]
-
Asif, M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 2015. Available from: [Link]
-
Boukharsa, Y., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. 2014. Available from: [Link]
-
Asif, M. Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. 2014. Available from: [Link]
-
Shakeel, F., et al. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. 2019. Available from: [Link]
-
Shakeel, F., et al. Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. ResearchGate. 2016. Available from: [Link]
-
Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. 2015. Available from: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. 2016. Available from: [Link]
- Pimobendan manufacturing process. Google Patents. WO2011124638A1.
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Technical Support Center: Navigating Solubility Challenges with 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone in Assays
Welcome to the technical support center for 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this compound in various assays. As pyridazinone derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects, understanding how to handle their solubility is critical for obtaining reliable and reproducible experimental data.[1][2][3] This resource offers troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section provides in-depth answers to specific problems you might encounter during your experiments.
My compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I prevent this?
This is a common issue when working with compounds that have low aqueous solubility.[4][5] While this compound, like similar pyridazinone derivatives, readily dissolves in 100% DMSO, its solubility can dramatically decrease when introduced to an aqueous environment, leading to precipitation.[6][7]
Causality: The organic solvent (DMSO) is miscible with the aqueous buffer, but the compound itself is not. Upon dilution, the compound molecules are forced out of the solution as they encounter the unfavorable aqueous environment, causing them to aggregate and precipitate.
Solutions:
-
Optimize DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 1%, to minimize its potential effects on the assay and cell viability.[8][9][10] However, some assays and cell lines can tolerate higher concentrations. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific system.
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO.[11] This ensures that the compound is fully dissolved at each step before being introduced to the aqueous buffer at the final, lower concentration.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise approach. For example, first, dilute the DMSO stock into a small volume of assay buffer, vortex thoroughly, and then add this mixture to the rest of the buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Consider Co-solvents: If optimizing DMSO concentration alone is insufficient, consider using a co-solvent system. Polyethylene glycol 400 (PEG 400) and ethanol are commonly used co-solvents that can improve the solubility of hydrophobic compounds in aqueous solutions.[12][13][14] A study on a similar pyridazinone derivative, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, showed significantly higher solubility in PEG-400 and Transcutol® compared to water.[7][15]
Protocol for Co-solvent Testing:
-
Prepare stock solutions of your compound in various co-solvents (e.g., DMSO, PEG 400, ethanol).
-
Prepare a series of dilutions of each stock solution into your assay buffer.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the assay temperature.
-
Determine the highest concentration of the compound that remains in solution for each co-solvent system.
-
I'm observing inconsistent results in my cell-based assay. Could this be related to compound solubility?
Absolutely. Inconsistent results are a hallmark of solubility issues. If the compound is not fully dissolved, the actual concentration of the active compound that the cells are exposed to will be lower and more variable than the intended concentration.
Causality: Precipitated compound particles are not bioavailable to the cells in the same way as the dissolved compound. This leads to underestimation of the compound's potency and poor reproducibility between wells, plates, and experiments.
Solutions:
-
Visual Inspection is Key: Always visually inspect your final diluted solutions for any signs of precipitation (e.g., cloudiness, visible particles) before adding them to your cells. A seemingly clear solution can sometimes contain microscopic precipitates, so observing under a microscope can be beneficial.
-
Pre-solubilization with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, forming inclusion complexes and enhancing their aqueous solubility.[16][17][][19][20] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Protocol for Using Cyclodextrins:
-
Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in your assay buffer.
-
Add your compound (ideally from a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Filter the solution to remove any undissolved compound before use in your assay.
-
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[21][22] Although no specific pKa data for this compound was found in the initial searches, pyridazinone derivatives can have acidic or basic properties.[23]
Workflow for pH Optimization:
-
Determine the pKa of your compound experimentally or through computational prediction.
-
Prepare a series of buffers with different pH values around the pKa.
-
Measure the solubility of your compound in each buffer.
-
Select the pH that provides the best solubility while being compatible with your assay system.
Caption: Workflow for pH-dependent solubility optimization.
-
Frequently Asked Questions (FAQs)
This section addresses general questions about handling this compound.
What is the best solvent to prepare a stock solution of this compound?
Based on solubility data for the closely related compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one, Dimethyl Sulfoxide (DMSO) is an excellent choice for preparing high-concentration stock solutions.[6][7][15] This compound is freely soluble in DMSO.[7][15]
What is the maximum recommended concentration of DMSO in a cell-based assay?
As a general rule, the final concentration of DMSO in a cell-based assay should be kept below 0.5% to avoid cytotoxicity and other off-target effects.[11] However, the tolerance to DMSO can vary significantly between different cell lines. It is always best practice to perform a DMSO toxicity curve for your specific cell line to determine the highest non-toxic concentration.
Are there any alternative solubilization strategies I can try?
Yes, several other strategies can be employed, often in combination with the methods described above.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds.[13][14] They work by forming micelles that encapsulate the drug molecules. However, it's important to note that surfactants can also have biological activity and may interfere with certain assays. A study on various cell lines showed that Tween 20 and 80 demonstrated higher cytotoxicity compared to ethanol and methanol.[13][14]
-
Amorphous Solid Dispersions: For formulation development, creating an amorphous solid dispersion of the compound with a polymer can significantly enhance its dissolution rate and apparent solubility.[24][25][26] This is a more advanced technique typically used in later stages of drug development.
How should I store my stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation and absorption of atmospheric water, as DMSO is hygroscopic.[11] Avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[11][27] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Data Summary Table
The following table summarizes the solubility of a closely related analog, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, in various solvents, which can serve as a useful guide for this compound.
| Solvent | Mole Fraction Solubility at 313.2 K | Classification | Reference |
| Water | 1.61 x 10⁻⁶ | Practically Insoluble | [7] |
| Ethanol | 6.96 x 10⁻³ | Sparingly Soluble | [7] |
| Isopropyl Alcohol (IPA) | 6.51 x 10⁻³ | Sparingly Soluble | [7] |
| Polyethylene glycol-400 (PEG-400) | 8.47 x 10⁻² | Soluble | [7] |
| Dimethyl sulfoxide (DMSO) | 6.77 x 10⁻¹ | Very Soluble | [7] |
| 2-(2-ethoxyethoxy) ethanol (Transcutol®) | 5.24 x 10⁻¹ | Very Soluble | [7] |
Experimental Workflow Diagram
The following diagram outlines a systematic approach to addressing solubility issues in your assays.
Caption: Decision tree for troubleshooting solubility issues.
References
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Solubility enhancement and application of cyclodextrins in local drug delivery. Springer. [Link]
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A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Bentham Science. [Link]
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SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
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Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
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Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]
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The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
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Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
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The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
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Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [Link]
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Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
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Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. ResearchGate. [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. [Link]
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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6-phenyl-4,5-dihydro-3(2H)-pyridazinone. PubChem. [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PubMed. [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Semantic Scholar. [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]
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- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 23. sphinxsai.com [sphinxsai.com]
- 24. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
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- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Refining In Vitro Assay Conditions for 5-Hydroxymethyl-pyridazinones
Welcome to the technical support center for researchers working with 5-hydroxymethyl-pyridazinones. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your in vitro assays. As a class of compounds with diverse biological activities, including potential as anticancer, anti-inflammatory, and cardiovascular agents, understanding their behavior in experimental systems is crucial for advancing your research.[1][2][3][4]
This resource is structured to address specific challenges you may encounter, moving from common experimental hurdles to broader conceptual questions. Our goal is to empower you with the knowledge to optimize your assay conditions and confidently interpret your data.
Troubleshooting Guide
This section addresses specific issues that can arise during in vitro experiments with 5-hydroxymethyl-pyridazinones. Each problem is followed by a step-by-step guide to diagnosis and resolution, grounded in scientific principles.
Issue 1: High Variability or Poor Reproducibility Between Experiments
Q: I'm observing significant well-to-well variability and my results are not consistent between experimental runs. What could be the cause and how can I fix it?
A: This is a common challenge when working with heterocyclic small molecules. The root cause often lies in the physicochemical properties of the compounds themselves and their interaction with the assay components. Let's break down the potential sources of variability and how to address them.
Step-by-Step Troubleshooting:
-
Assess Compound Solubility:
-
The Problem: Pyridazinone derivatives can exhibit poor aqueous solubility.[5] If your compound precipitates in the stock solution or, more critically, in the final assay medium, you will not be delivering a consistent concentration to your biological system. This is a primary source of variability.
-
Solution:
-
Visual Inspection: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. Hold the vial against a light source and look for cloudiness or visible particles.
-
Solvent Optimization: While DMSO is a common solvent for initial stock solutions, the final concentration in your assay medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[6] If solubility in your final assay medium is an issue, consider using alternative solvents like ethanol or formulating the compound with solubilizing agents, though these must be validated for their effects on the assay.[5]
-
Sonication and Warming: Gentle sonication or warming of the stock solution before dilution can help dissolve any microscopic precipitates. However, be cautious with temperature-sensitive compounds.
-
Pre-warming the Assay Medium: Adding the compound to a pre-warmed assay medium can sometimes improve solubility.
-
-
-
Evaluate Compound Stability:
-
The Problem: The pyridazinone ring system or its substituents might be susceptible to degradation under certain conditions (e.g., pH of the medium, exposure to light, or interaction with media components). This degradation can lead to a loss of active compound over the course of the experiment.
-
Solution:
-
pH Considerations: Check the pH of your final assay medium after adding the compound. If it deviates significantly from the optimal range for your cells or enzyme, it could affect both your biological system and your compound's stability.
-
Light Sensitivity: Some heterocyclic compounds are light-sensitive. Prepare and store your stock solutions in amber vials and minimize exposure of your assay plates to direct light.
-
Incubation Time: If you suspect instability over longer incubation periods, consider running a time-course experiment to see if the compound's effect diminishes over time in a way that cannot be explained by the biological response.
-
-
-
Standardize Cell Culture and Plating:
-
The Problem: Inconsistent cell health, passage number, and plating density are major contributors to variability in cell-based assays.[6]
-
Solution:
-
Consistent Passaging: Use cells within a defined, narrow range of passage numbers for all experiments.
-
Uniform Cell Seeding: Ensure a homogenous cell suspension before plating. After plating, gently rock the plates in a cross-like pattern to ensure an even distribution of cells in the wells. Avoid swirling, which can cause cells to accumulate at the edges.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery may experience different temperature and humidity conditions, leading to altered cell growth and response. If significant edge effects are observed, consider not using the outer wells for experimental data points.
-
-
-
Review Assay Protocol and Reagent Handling:
-
The Problem: Minor variations in incubation times, reagent concentrations, and pipetting technique can introduce significant error.
-
Solution:
-
Consistent Incubation: Use a calibrated timer for all incubation steps.
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using frozen stocks, ensure they are completely thawed and mixed before use.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes. When adding reagents to a multi-well plate, try to maintain a consistent order and timing.
-
-
Issue 2: Unexpected or Off-Target Cytotoxicity
Q: My 5-hydroxymethyl-pyridazinone is showing toxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted and non-specific toxicity?
A: This is a critical question in drug development. It's essential to determine if the observed cell death is a consequence of the intended mechanism of action or due to off-target effects or compound artifacts.
Step-by-Step Troubleshooting:
-
Control for Assay-Specific Artifacts:
-
The Problem: Some compounds can interfere with the readout of common cytotoxicity assays (e.g., MTT, MTS). For example, a compound that is a reducing agent could directly reduce the tetrazolium salt, leading to a false-positive signal for viability.
-
Solution:
-
Run a Cell-Free Control: In a separate plate without cells, add your compound to the assay medium and then add the detection reagent (e.g., MTT, MTS). If you see a color change, your compound is directly interfering with the assay chemistry.
-
Use an Orthogonal Assay: If you suspect interference, confirm your results with a different type of cytotoxicity assay that has a different detection principle. For example, if you are using a metabolic assay like MTT, you could use a membrane integrity assay like LDH release or a nuclear staining assay with propidium iodide.
-
-
-
Investigate the Mechanism of Cell Death:
-
The Problem: Understanding how the cells are dying can provide clues about whether the toxicity is specific or non-specific.
-
Solution:
-
Apoptosis vs. Necrosis: Use assays to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). For example, an Annexin V/Propidium Iodide staining assay can differentiate between early apoptotic, late apoptotic, and necrotic cells.[6] A specific, on-target effect is more likely to induce a programmed cell death pathway like apoptosis.
-
Caspase Activation: Measure the activity of key apoptotic enzymes like caspase-3 to confirm the induction of apoptosis.[6]
-
-
-
Structure-Activity Relationship (SAR) Analysis:
-
The Problem: If you have access to analogs of your compound, you can use them to probe for specificity.
-
Solution:
-
Test Inactive Analogs: If you have a structurally similar compound that is known to be inactive against your primary target, test it in your cytotoxicity assay. If the inactive analog also shows toxicity, it suggests that the cytotoxicity is likely an off-target effect related to the chemical scaffold.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pyridazinone derivatives?
A1: The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets.[4] There is no single mechanism of action for all pyridazinone derivatives. Their biological effects are diverse and depend on the specific substitutions on the pyridazinone ring. For example, different derivatives have been shown to act as:
-
Enzyme Inhibitors: Such as inhibitors of phosphodiesterases (PDEs)[2][3], c-Met tyrosine kinase[7], and monoamine oxidase-B (MAO-B)[8].
-
Receptor Modulators: Some pyridazinones interact with receptors like the transient receptor potential canonical 5 (TRPC5).[9]
-
Modulators of Cellular Processes: They have been shown to have anti-proliferative[6][10], anti-inflammatory[3], and vasorelaxant activities.[3][11][12]
The 5-hydroxymethyl group, in particular, can act as a hydrogen bond donor and may influence the compound's interaction with its biological target.
Q2: What is the best way to prepare and store stock solutions of 5-hydroxymethyl-pyridazinones?
A2:
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing initial high-concentration stock solutions.[5]
-
Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber or foil-wrapped tubes to protect from light.
-
Quality Control: Before use, especially after long-term storage, it's good practice to visually inspect the thawed aliquot for any signs of precipitation.
Q3: At what concentration of DMSO should I be concerned about solvent effects in my cell-based assay?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.5%.[6] However, the sensitivity to DMSO can be cell-line dependent. It is crucial to include a "vehicle control" in all your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the compound. This allows you to distinguish the effect of the compound from any potential effects of the solvent.
Experimental Protocols & Data Presentation
Protocol: General Cell Viability (MTS) Assay
This protocol provides a general framework for assessing the effect of 5-hydroxymethyl-pyridazinones on cell proliferation.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
5-hydroxymethyl-pyridazinone stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 5-hydroxymethyl-pyridazinone from the stock solution in complete culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of your compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][6]
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time will depend on the metabolic activity of your cells and should be optimized.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other absorbance readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
Data Summary Table: Example Solubility Profile
| Solvent | Solubility | Notes |
| Water | Weakly soluble | May require formulation aids for aqueous assays.[5] |
| Ethanol | Sparingly soluble | Can be used as a co-solvent.[5] |
| DMSO | Freely soluble | Recommended for primary stock solutions.[5] |
| PEG-400 | Freely soluble | A potential vehicle for in vivo studies.[5] |
Visualizations
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A workflow for diagnosing and resolving sources of variability in in vitro assays.
Diagram: Potential Signaling Pathway Inhibition by a Pyridazinone Derivative
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyridazinone derivative.
References
-
In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. Retrieved January 21, 2026, from [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Retrieved January 21, 2026, from [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 21, 2026, from [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Journal of Chemical Technology and Metallurgy. Retrieved January 21, 2026, from [Link]
-
Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
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- 6. mdpi.com [mdpi.com]
- 7. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing degradation of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone during storage"
Welcome to the technical support center for 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during storage and experimental handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the structure, the primary modes of degradation are likely to be oxidation of the hydroxymethyl group and hydrolysis of the dihydropyridazinone ring. Photodegradation is also a potential concern.
Q2: What are the recommended general storage conditions?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A temperature of 2-8°C is recommended for short-to-medium term storage. For long-term storage, -20°C is preferable. The container should be tightly sealed to protect from moisture and oxygen.
Q3: I've observed a change in the color of my sample. What could this indicate?
A3: A color change often suggests chemical degradation. This could be due to the formation of oxidized impurities or other chromophoric degradation products. It is crucial to re-analyze the sample for purity before use.
Q4: Can I dissolve the compound in any solvent?
A4: While solubility is a key consideration, the choice of solvent can also impact stability. Protic solvents, especially at non-neutral pH, may facilitate hydrolysis. For storage in solution, aprotic solvents like anhydrous DMSO or acetonitrile are generally preferred. If aqueous buffers are necessary, they should be freshly prepared and maintained at a neutral pH.
II. Troubleshooting Guide: Investigating Degradation
This section provides a more detailed approach to identifying and mitigating degradation of this compound.
A. Identifying the Degradation Pathway
If you suspect degradation, a systematic investigation is necessary. A forced degradation study is a powerful tool to understand the potential degradation pathways under various stress conditions.
Based on the chemical structure, two primary degradation pathways are hypothesized:
-
Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is susceptible to oxidation. This can occur in the presence of atmospheric oxygen, trace metal impurities, or other oxidizing agents. The oxidation can proceed in two steps, first to the corresponding aldehyde and then to the carboxylic acid.[1][2][3][4]
-
Hydrolysis of the Dihydropyridazinone Ring: The amide bond within the dihydropyridazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[5] This would lead to ring opening and the formation of a γ-amino acid derivative.
The following diagram illustrates these potential degradation pathways:
B. Experimental Protocol: Forced Degradation Study
A forced degradation study will help determine the intrinsic stability of the molecule and identify potential degradation products.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector
-
pH meter
2. Procedure:
Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Thermal Degradation: Heat a solid sample of the compound at 60°C for 48 hours.
3. Analysis:
After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (compound in solvent, stored at 2-8°C), by a stability-indicating analytical method.
C. Stability-Indicating Analytical Method
A robust analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.
1. Suggested HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV-Vis scan) |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
2. Method Validation:
The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
3. Characterization of Degradation Products:
If significant degradation is observed, the degradation products should be characterized. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.
The following diagram outlines the workflow for investigating degradation:
III. Recommendations for Minimizing Degradation
Based on the potential degradation pathways, the following recommendations are provided:
-
Storage as a Solid: Whenever possible, store the compound as a dry solid at low temperature (-20°C for long-term) and protected from light.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solution Storage: If storage in solution is unavoidable, use anhydrous aprotic solvents and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
pH Control: When using aqueous solutions, maintain a neutral pH and use freshly prepared buffers. Avoid prolonged exposure to acidic or basic conditions.
-
Light Protection: Protect both solid and solution samples from light by using amber vials or by wrapping containers in aluminum foil.
By understanding the potential instabilities of this compound and implementing these preventative measures and troubleshooting strategies, researchers can ensure the quality and reliability of their experimental results.
IV. References
-
Lu, Y., Tan, W. Y., Ding, Y., Chen, W., & Zhang, H. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(13), 8114–8122. [Link]
-
Makhnach, S. A., & Kurbatov, Y. V. (2000). Oxidation of Heterocyclic Compounds. Chemistry of Heterocyclic Compounds, 36(6), 637–653.
-
Dall'Acqua, S., Miolo, G., Innocenti, G., & Caffieri, S. (2012). The photodegradation of quercetin: relation to oxidation. Molecules (Basel, Switzerland), 17(8), 8898–8907. [Link]
-
Breukelman, S. P., Meakins, G. D., & Roe, A. M. (1985). Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1627-1635. [Link]
-
Wang, T., Chen, L., Zhang, J., Qu, L., & Chen, Z. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittel-Forschung, 57(10), 641–646. [Link]
-
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
-
House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315–320. [Link]
-
Bansal, R., & Kumar, A. (2018). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Journal of the Chinese Chemical Society, 65(10), 1145-1156.
-
Allam, H. A., El-Gazzar, M. G., & El-kanzi, N. A. A. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 12(23), 2137–2161. [Link]
-
Soliman, F. S. G., Abdel-Galil, F. M., & El-Gazzar, A. B. A. (2005). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1435-1447.
-
Kumar, A., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Bioorganic & medicinal chemistry, 16(15), 7276–7281. [Link]
-
Al-Ghorbani, M., Chebil, A., Al-Salahi, R., Al-Obaid, A. M., & El-Gazzar, A. R. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules (Basel, Switzerland), 23(11), 2939. [Link]
-
Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules (Basel, Switzerland), 24(18), 3379. [Link]
-
Kamino, S., Horigome, J., & Ida, T. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Chemical science, 13(27), 8049–8056. [Link]
-
Singh, S., Kumar, V., & Kumar, R. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAARJ Journal on Science & Technology, 5(1), 1-15.
-
Zhang, W., & Tang, Y. (2023). Carrier Protein Mediated Formation of the Dihydropyridazinone Ring in Actinopyridazinone Biosynthesis. Angewandte Chemie (International ed. in English), 62(26), e202305155. [Link]
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Boukharsa, Y., Meddah, B., Tiendrebeogo, R., Ibrahimi, A., Taoufik, J., Cherrah, Y., Benomar, A., Faouzi, M. E. A., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
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Khadur, M., Ivanov, V., Gusenkov, A., Gulin, A., & Nadtochenko, V. (2024). Photodegradation of PMMA and formation of fragments containing the OH group. Journal of Materials Science.
-
Tök, Ö., Uçar, G., & Palaska, E. (2018). Synthesis and evaluation of some new 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives as antimicrobial agents. Marmara Pharmaceutical Journal, 22(3), 406-414.
-
Manna, F., Chimenti, F., Bolasco, A., Cenicola, M. L., D'Amico, M., Parrillo, C., Rossi, F., & Marmo, E. (1992). Synthesis and pharmacological screening of new 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. Il Farmaco; edizione scientifica, 47(5), 633–646.
-
Wang, T., Dong, Y., Wang, L., Xiang, B., Chen, Z., & Qu, L. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. European journal of medicinal chemistry, 43(11), 2497–2503. [Link]
-
Ohkata, K., Imagawa, T., & Akiba, K. Y. (1993). Synthesis of a 4,5-epoxy-2-cyclohexen-1-one derivative via epoxide ring opening, 1,3-carbonyl transposition and epoxide ring regeneration: a synthetic study on a scyphostatin analogue. Organic & Biomolecular Chemistry, 1, 1-2.
-
Ghandi, M., & Mosaddegh, E. (2011). Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines. Molecules (Basel, Switzerland), 16(12), 10328–10346. [Link]
-
Sankaran, S., Varghese, S., & Venckatesh, R. (2005). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Bulletin of the Korean Chemical Society, 26(4), 619-624.
-
Li, Y., Zhang, Y., & Wang, Q. (2020). Distinct roles of hydroxyl group and methyl group in the sunscreen agent and its metabolite degradation by UV activated monochloramine. Water research, 185, 116244. [Link]
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- 4. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (2023) | Yi Lu | 2 Citations [scispace.com]
- 5. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
"overcoming interference in analytical detection of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone"
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the analytical detection of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during its analysis. Our goal is to explain the causality behind experimental choices, ensuring you can develop robust, reliable, and self-validating analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and analysis of this compound.
Q1: What are the basic physicochemical properties and expected mass of this compound?
A1: this compound has the molecular formula C₁₁H₁₂N₂O₂. Its calculated monoisotopic mass is 204.0899 g/mol . For mass spectrometry analysis, you should primarily look for the protonated molecule [M+H]⁺ at m/z 205.0972 . Depending on the mobile phase and matrix, sodium [M+Na]⁺ (m/z 227.0791) or potassium [M+K]⁺ (m/z 243.0531) adducts may also be observed. The pyridazinone scaffold is known to be a versatile core in medicinal chemistry, and its derivatives often exhibit crystalline solid forms.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Based on solubility studies of similar pyridazinone structures, the compound is expected to have poor solubility in water but good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1]
-
Stock Solution Preparation: For analytical purposes, prepare a primary stock solution (e.g., 1 mg/mL) in HPLC-grade DMSO or methanol. Ensure the compound is fully dissolved using sonication if necessary.
-
Storage: Store the stock solution in a tightly sealed, amber vial at -20°C to prevent solvent evaporation and photodegradation. Under these conditions, the solution is expected to be stable for several weeks. For working solutions, daily preparation by diluting the stock with the initial mobile phase composition is recommended to ensure accuracy and precision.
Q3: What is a good starting point for a Reverse-Phase HPLC-UV method?
A3: The phenyl group in the molecule provides a strong chromophore, making UV detection highly suitable. A good starting point would be a generic gradient method that can be optimized.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Provides good retention and efficiency for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent with good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient to determine the approximate elution time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[3] |
| Injection Vol. | 5 µL | A small volume to minimize solvent mismatch effects. |
| UV Wavelength | ~250 nm | Based on similar pyridazinone structures, this wavelength should provide good sensitivity.[3] A full UV-Vis scan is recommended for optimization. |
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during method development and sample analysis, particularly in complex biological matrices.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
A common issue in HPLC is asymmetrical peaks, which compromise resolution and integration accuracy.
Q: My chromatogram shows significant peak tailing for the main analyte. What is the cause and how can I fix it?
A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by issues with the sample solvent. The dihydropyridazinone ring contains basic nitrogen atoms that can interact with acidic residual silanol groups on the silica-based column packing.
Caption: Decision tree for troubleshooting poor peak shape.
-
Verify Sample Solvent: Ensure your sample is dissolved in a solvent that is equal to or weaker than your initial mobile phase composition (e.g., 5% Acetonitrile/95% Water). Injecting in a strong solvent like 100% Acetonitrile can cause peak distortion.
-
Optimize Mobile Phase pH:
-
Prepare two mobile phases:
-
A: Water + 0.1% Formic Acid (v/v)
-
B: Acetonitrile + 0.1% Formic Acid (v/v)
-
-
Rationale: Formic acid lowers the pH to ~2.7. At this pH, the basic nitrogens on your analyte are protonated, and the acidic silanol groups on the column are suppressed. This minimizes the secondary ionic interactions that cause tailing.
-
-
Select an Appropriate Column: If tailing persists, consider using a column with advanced end-capping (which shields the residual silanols) or a different stationary phase chemistry (e.g., Phenyl-Hexyl) that may offer alternative selectivity.
-
Column Health Check: A significant loss in performance can indicate a fouled or degraded column. Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace it.
Issue 2: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Bioanalysis
When analyzing samples from biological matrices like plasma or tissue homogenate, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[4][5]
Q: I am seeing inconsistent results and poor sensitivity when analyzing plasma samples. How can I diagnose and mitigate matrix effects?
A: Matrix effects are a primary challenge in quantitative bioanalysis.[4] They are caused by components like phospholipids and salts that suppress or enhance the ionization efficiency of your analyte. A systematic approach involving sample preparation and chromatography is required.
Caption: Systematic workflow to diagnose and reduce matrix effects.
The choice of sample preparation is the most critical factor in removing interfering matrix components.
| Technique | Procedure | Pros | Cons |
| Protein Precipitation (PPT) | Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant. | Fast, simple, inexpensive. | "Dirty" extract; high levels of phospholipids and salts remain.[4] |
| Liquid-Liquid Extraction (LLE) | Add a water-immiscible solvent (e.g., MTBE) to plasma at a specific pH. Vortex, centrifuge, separate organic layer, evaporate, and reconstitute. | Cleaner extract than PPT. | More labor-intensive; requires solvent optimization. |
| Solid Phase Extraction (SPE) | Condition a cartridge (e.g., mixed-mode cation exchange), load the sample, wash away interferences, and elute the analyte. | Provides the cleanest extract; highly selective. | Most expensive; requires method development. |
This protocol is designed to retain the basic pyridazinone analyte while washing away neutral and acidic interferences.
-
Select Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pre-treat 200 µL of plasma by adding 200 µL of 2% formic acid. Load the entire sample onto the cartridge.
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
By implementing a rigorous SPE cleanup and optimizing chromatography to move the analyte away from the void volume, you can significantly reduce ionization suppression and improve method robustness.[4][6]
References
-
Di Mola, A., et al. (2015). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Available at: [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]
-
Conti, P., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Genc, N., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
-
SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Ghorab, M. M., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. PMC - NIH. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. Available at: [Link]
-
Furey, A., et al. (2013). Importance of matrix effects in LC-MS/MS bioanalysis. Taylor & Francis Online. Available at: [Link]
Sources
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- 2. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Welcome to the technical support center for the synthesis and scale-up of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot or production scale.
Synthesis Overview and Mechanism
The most common and robust route to 6-phenyl-4,5-dihydro-3(2H)-pyridazinone involves a two-step process starting from readily available materials: the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, followed by cyclocondensation with hydrazine.[1][2][3] The final N-hydroxymethylation is typically achieved by reacting the pyridazinone core with formaldehyde.[1]
Understanding the mechanism is crucial for troubleshooting and optimization. The key transformation is the cyclization, where hydrazine acts as a dinucleophile, first forming a hydrazone with the ketone and then undergoing an intramolecular amide formation with the carboxylic acid to close the six-membered ring.
Caption: A workflow for troubleshooting common synthesis issues.
Q1: My cyclization reaction is stalling, leading to low yields of the pyridazinone intermediate. What should I investigate?
-
Potential Causes:
-
Water Content: The cyclization step is a condensation reaction that releases water. Using hydrazine hydrate introduces additional water, which can shift the reaction equilibrium unfavorably. [4] 2. Insufficient Temperature: The reaction may have a high activation energy, requiring a specific temperature to proceed at a reasonable rate.
-
Purity of Starting Materials: Impurities in the 4-oxo-4-phenylbutanoic acid can interfere with the reaction. The purity of hydrazine is also critical. [4]
-
-
Recommended Solutions:
-
Lab-Scale: Consider using anhydrous hydrazine if feasible and safe. Alternatively, perform the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus. [5] * Scale-Up: A Dean-Stark trap is often impractical on a large scale. The preferred method is to drive the reaction to completion by using a slight excess of hydrazine and ensuring the reaction temperature is maintained (e.g., reflux in ethanol or toluene) until monitoring (e.g., HPLC) shows complete consumption of the starting ketoacid.
-
Always: Qualify your starting materials. Ensure the 4-oxo-4-phenylbutanoic acid is dry and of high purity (>98%).
-
Q2: I'm observing a significant amount of an unknown impurity in my final product after the formaldehyde reaction. What is the likely culprit?
-
Potential Causes:
-
Dimerization/Oligomerization: Formaldehyde can self-polymerize (to paraformaldehyde) or react with the product to form undesired side-products. The reaction of the pyridazinone with formaldehyde can also lead to the formation of a bis-substituted methylene-bridged dimer.
-
Unreacted Pyridazinone Intermediate: The hydroxymethylation reaction may not have gone to completion, leaving unreacted starting material. [6] 3. Degradation: The target compound or intermediates might be sensitive to the reaction or workup conditions (e.g., pH, temperature). [6]
-
-
Recommended Solutions:
-
Control Stoichiometry: Use a carefully measured amount of formaldehyde (typically 1.1-1.5 equivalents). Do not add a large excess.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 40-60 °C) and monitor for completion. Overheating can promote side reactions.
-
Purification: Develop a robust purification method. Recrystallization is often effective. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a system that effectively rejects the impurity and the unreacted intermediate. [7] Q3: During scale-up, the product oiled out during crystallization instead of forming a filterable solid. How can I fix this?
-
-
Potential Causes:
-
Supersaturation: Cooling the batch too quickly can cause the solution to become highly supersaturated, leading to precipitation of an amorphous oil rather than controlled crystal growth.
-
Solvent Choice: The solvent system that worked on a small scale may not be optimal for the slower cooling and different mixing dynamics of a large reactor.
-
Impurities: The presence of impurities can inhibit crystallization and promote oiling out. [6]
-
-
Recommended Solutions:
-
Controlled Cooling: Implement a slow, programmed cooling ramp in the reactor. For example, cool from 80 °C to 20 °C over 4-6 hours.
-
Seeding: Add a small amount of pure, crystalline product at a temperature where the solution is just saturated. This provides nucleation sites and encourages controlled crystal growth.
-
Solvent System Re-evaluation: The ideal crystallization solvent should provide high solubility at high temperatures and low solubility at low temperatures. Consider using an anti-solvent system, where the product is soluble in one solvent and insoluble in another. The anti-solvent can be added slowly to the solution of the crude product to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the cyclization step on a large scale? A: Ethanol is often a good choice. It has a suitable boiling point for the reaction, is a relatively green solvent, and can often be used for the subsequent crystallization step, avoiding a solvent swap. Toluene is another option, especially if azeotropic water removal is desired, but it carries greater environmental and safety concerns.
Q: How can I effectively monitor reaction completion in a large reactor? A: Direct sampling from a large, hot, and potentially pressurized reactor requires specialized sample valves. Process Analytical Technology (PAT) tools like in-situ IR or Raman spectroscopy can provide real-time data without sampling. However, the most common method is taking periodic samples (e.g., every 1-2 hours) for offline analysis by HPLC or UPLC. This provides definitive data on the consumption of starting materials and the formation of the product.
Q: Are there any specific safety hazards I should be aware of when scaling up this synthesis? A: Yes. Hydrazine is toxic and a suspected carcinogen; handle it with extreme care using appropriate personal protective equipment (PPE) and in a well-ventilated area. The cyclization reaction can be exothermic; ensure your reactor's cooling capacity is sufficient to handle the heat load. Formaldehyde is also a sensitizer and carcinogen. When isolating the final product, be aware of the potential for fine powders to become airborne, creating an inhalation and potential dust explosion hazard.
Q: Is a microwave-assisted synthesis viable for large-scale production? A: While microwave-assisted synthesis can dramatically reduce reaction times and improve yields on a lab scale, its scalability is a concern. [8]Large-scale microwave reactors exist but are not common. For multi-kilogram production, conventional jacketed reactors are the industry standard due to their robustness, reliability, and established engineering principles.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (10 g)
-
Cyclization:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-oxo-4-phenylbutanoic acid (10.0 g, 52.0 mmol) and ethanol (100 mL).
-
Stir to dissolve, then add hydrazine hydrate (3.1 mL, ~62.4 mmol, 1.2 eq.) dropwise.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (1:1 Ethyl Acetate:Hexane) until the starting ketoacid is consumed.
-
Cool the reaction to room temperature, then cool further in an ice bath for 1 hour.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.
-
-
N-Hydroxymethylation:
-
To a 250 mL flask, add the dried pyridazinone from the previous step (assume ~9.0 g, 47.8 mmol) and ethanol (90 mL).
-
Add aqueous formaldehyde (37 wt. %, 4.3 mL, ~57.4 mmol, 1.2 eq.).
-
Heat the mixture to 60 °C and stir for 2 hours.
-
Cool the reaction to room temperature. If no precipitate forms, slowly add water (~50 mL) as an anti-solvent until the solution becomes cloudy.
-
Cool in an ice bath for 1 hour to complete crystallization.
-
Collect the solid by vacuum filtration, wash with a 1:1 ethanol/water mixture (2 x 20 mL), and then with cold water.
-
Dry the final product under vacuum at 40 °C.
-
Protocol 2: Proposed Scale-Up Synthesis (1.0 kg)
Caption: Process flow diagram for the scaled-up synthesis.
-
Cyclization:
-
Charge a 20 L jacketed glass reactor with 4-oxo-4-phenylbutanoic acid (1.0 kg, 5.2 mol) and ethanol (10 L).
-
Begin agitation with an overhead stirrer.
-
Using a metering pump, add hydrazine hydrate (0.31 L, ~6.2 mol, 1.2 eq.) over 30 minutes, monitoring the internal temperature.
-
Heat the reactor contents to reflux (~78 °C) and hold for 6-8 hours, or until HPLC analysis shows <1% starting material remaining.
-
Initiate a controlled cooling ramp to 5 °C over 4 hours.
-
Isolate the intermediate solid using a centrifuge or Nutsche filter. Wash the cake with pre-chilled (-5 °C) ethanol (2 x 2 L).
-
-
N-Hydroxymethylation:
-
Charge the wet cake from the previous step back into the clean reactor. Add fresh ethanol (9 L).
-
Add aqueous formaldehyde (37 wt. %, 0.43 L, ~5.7 mol, 1.1 eq.).
-
Heat the reactor to 60 °C and hold for 2-3 hours, monitoring by HPLC for completion.
-
Once complete, begin a controlled cooling ramp. If necessary, seed the batch with 10 g of pure product at 40 °C to ensure controlled crystallization.
-
Continue cooling to 5 °C over 4-6 hours and hold for an additional 2 hours.
-
Isolate the final product by filtration/centrifugation. Wash the cake with a cold (5 °C) 1:1 ethanol/water mixture (2 x 2 L).
-
Dry the product in a vacuum oven at 40-50 °C until constant weight is achieved.
-
References
- BenchChem. (2025). Pyridazinone Synthesis: Technical Support Center.
- BenchChem. (2025).
- BenchChem. (2025).
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Chemistry, 15(19), 3563-3580.
- Sayed, G. H., El-Kady, M., & El-Hashash, M. A. (1980). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Revue Roumaine de Chimie, 25, 1375-1382.
- Bassyouni, F. A., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 849-869.
- El-Sawy, E. R., et al. (2013). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Medicinal Chemistry Research, 22, 5593-5607.
- Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3512.
- BenchChem. (2025).
- El-Gendy, A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(15), 1145-1166.
- Abdel-Rahman, A. A.-H. (2016). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-13.
- BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone and Aspirin on Platelet Aggregation: A Guide for Researchers
In the landscape of cardiovascular therapeutics, the modulation of platelet aggregation remains a cornerstone for the prevention and treatment of thrombotic diseases. Aspirin, a legacy drug, has long been the benchmark for antiplatelet therapy. However, the quest for novel agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. This guide provides a comparative analysis of the well-established antiplatelet agent, aspirin, and a novel pyridazinone derivative, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, on platelet aggregation. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, synthesis, and a framework for their comparative experimental evaluation.
Introduction: The Critical Role of Antiplatelet Agents
Platelet activation and subsequent aggregation are physiological processes vital for hemostasis. However, their dysregulation can lead to the formation of pathological thrombi, precipitating acute ischemic events such as myocardial infarction and stroke. Antiplatelet drugs are therefore critical in the management of cardiovascular diseases.
Aspirin (Acetylsalicylic Acid) has been a mainstay in antiplatelet therapy for decades. Its efficacy in reducing the risk of arterial thrombosis is well-documented. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
This compound is a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and, notably, antiplatelet effects.[1][2] While direct studies on this specific derivative are limited, this guide will extrapolate its potential based on the known activities of related compounds.
Unraveling the Mechanisms of Action: A Tale of Two Pathways
The antiplatelet effects of aspirin and this compound are rooted in their distinct interactions with the intricate signaling pathways of platelet activation.
Aspirin: The Irreversible Inactivator of Cyclooxygenase-1 (COX-1)
Aspirin's antiplatelet mechanism is precise and well-elucidated. It acts by irreversibly acetylating a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme within platelets.[3] This covalent modification permanently inactivates the enzyme.
COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor. By blocking TXA2 synthesis, aspirin effectively diminishes platelet aggregation and the amplification of the thrombotic response.[4] The irreversible nature of this inhibition means that the effect lasts for the entire lifespan of the platelet (7-10 days).
This compound: A Hypothesized Dual Inhibition
The precise mechanism of action for this compound is not yet fully characterized. However, based on extensive research on analogous pyridazinone derivatives, two primary pathways are hypothesized to be its targets:
-
Cyclooxygenase (COX) Inhibition: Several pyridazinone derivatives have been identified as potent inhibitors of COX enzymes, with some exhibiting selectivity for COX-2 over COX-1.[5][6][7] Inhibition of COX-1, similar to aspirin, would lead to a reduction in TXA2 production. Potential COX-2 inhibition could contribute to anti-inflammatory effects, which can also play a role in atherothrombosis.
-
Phosphodiesterase (PDE) Inhibition: Pyridazinone-based compounds have also been shown to inhibit phosphodiesterases, particularly PDE3 and PDE4.[8][9] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two crucial intracellular second messengers that inhibit platelet activation. By inhibiting PDE, this pyridazinone derivative could increase intracellular levels of cAMP and cGMP, leading to a decrease in platelet aggregability.[3][10]
This potential dual mechanism of action suggests that this compound could offer a broader spectrum of antiplatelet activity compared to the singular mechanism of aspirin.
Caption: Comparative signaling pathways of Aspirin and the hypothesized pathways for this compound.
Chemical Synthesis: From Starting Materials to Active Compounds
Synthesis of Aspirin
The synthesis of aspirin is a classic esterification reaction. It is typically prepared by the acetylation of salicylic acid using acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid.[5][6][7]
Reaction: Salicylic Acid + Acetic Anhydride --(H+)--> Acetylsalicylic Acid (Aspirin) + Acetic Acid
This is a straightforward and high-yielding reaction, making aspirin an inexpensive and widely available drug.
Plausible Synthesis of this compound
A plausible synthetic route for this compound can be proposed based on established methods for similar pyridazinone derivatives.[11][12][13] A common approach involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.
Proposed Two-Step Synthesis:
-
Formation of the Pyridazinone Ring: The synthesis would likely begin with the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate. This reaction forms the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core.[14]
-
Introduction of the Hydroxymethyl Group: The resulting pyridazinone can then undergo a reaction with formaldehyde. This would introduce the hydroxymethyl group at the 5-position of the pyridazinone ring, yielding the final product.
Further optimization and characterization would be necessary to confirm this synthetic pathway and the structure of the final compound.
Experimental Design for a Comprehensive Comparative Analysis
To objectively compare the antiplatelet effects of this compound and aspirin, a series of well-defined in vitro experiments are essential.
Caption: A streamlined workflow for the in vitro comparative analysis of antiplatelet agents.
Materials and Reagents
-
Test Compounds: this compound (synthesized and purified) and Acetylsalicylic Acid (Aspirin, analytical grade).
-
Platelet Agonists: Adenosine diphosphate (ADP), collagen, and arachidonic acid.[9][15][16]
-
Human Blood: Freshly drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.8% (w/v) sodium citrate.
-
Reagents for Cytotoxicity Assay: Lactate Dehydrogenase (LDH) cytotoxicity assay kit.[17][18][19]
Preparation of Platelet-Rich Plasma (PRP)
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1, blood:citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Further centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a platelet suspension as aggregation occurs.[20]
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 5 minutes.
-
Add varying concentrations of the test compounds (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Induce platelet aggregation by adding a specific agonist (ADP, collagen, or arachidonic acid) at a predetermined concentration.
-
Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) for each compound against each agonist.
Cytotoxicity Assay (LDH Assay)
It is crucial to ensure that the observed inhibition of platelet aggregation is not due to cytotoxicity. The lactate dehydrogenase (LDH) assay is a common method for assessing cell membrane integrity.[21]
-
Incubate PRP with the same concentrations of the test compounds used in the aggregation assay.
-
After the incubation period, centrifuge the samples to pellet the platelets.
-
Collect the supernatant and measure the LDH activity using a commercially available kit according to the manufacturer's instructions.
-
A positive control (e.g., Triton X-100) should be used to induce maximal LDH release.
-
A significant increase in LDH release in the presence of the test compound would indicate cytotoxicity.
Hypothetical Data and Comparative Analysis
The following table presents hypothetical data to illustrate a potential outcome of the comparative study.
| Parameter | This compound | Aspirin |
| IC50 vs. ADP-induced Aggregation (µM) | 25 | >100 |
| IC50 vs. Collagen-induced Aggregation (µM) | 15 | 50 |
| IC50 vs. Arachidonic Acid-induced Aggregation (µM) | 10 | 5 |
| Cytotoxicity (LDH Release at 100 µM) | < 5% | < 5% |
Interpretation of Hypothetical Data
-
Potency against Arachidonic Acid: Both compounds would be expected to be potent inhibitors of arachidonic acid-induced aggregation, consistent with their proposed inhibition of the COX pathway. Aspirin might show slightly higher potency due to its irreversible mechanism.
-
Broader Spectrum of Activity for the Pyridazinone Derivative: The hypothetical data suggests that the pyridazinone derivative exhibits potent inhibition against collagen and ADP-induced aggregation, pathways where aspirin is less effective. This would support the hypothesis of a dual mechanism involving PDE inhibition, as both collagen and ADP signaling pathways are modulated by intracellular cAMP levels.
-
Safety Profile: The low cytotoxicity observed for both compounds in the LDH assay would indicate that their antiplatelet effects are due to specific pharmacological actions rather than cell damage.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and aspirin. While aspirin's mechanism is well-defined, the pyridazinone derivative presents an intriguing profile with the potential for a dual mechanism of action, possibly targeting both COX and PDE pathways. The proposed experimental design offers a robust methodology to elucidate the antiplatelet efficacy and safety of this novel compound. Should the hypothesized broader spectrum of activity be confirmed, this compound could represent a promising lead candidate for the development of a new generation of antiplatelet agents. Further in-depth mechanistic studies and in vivo validation will be crucial next steps in its developmental pathway.
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ChemTalk. (n.d.). Aspirin Synthesis. Retrieved from [Link]
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Bellevue College. (n.d.). Experiment 8 - Synthesis of Aspirin. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Chemistry 104: Synthesis of Aspirin. Retrieved from [Link]
- Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124.
- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
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Framingham Heart Study. (2008). Protocol for Platelet Aggregation. Retrieved from [Link]
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YouTube. (2021). Platelet Aggregometry. Retrieved from [Link]
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Helena Laboratories. (n.d.). Arachidonic Acid. Retrieved from [Link]
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3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity on platelets. The results were obtained by LDH release.... Retrieved from [Link]
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"validating the anti-inflammatory activity of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone against known NSAIDs"
A Comparative Guide to the Anti-inflammatory Activity of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
An Objective Analysis Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
As Senior Application Scientists, our goal is to provide a comprehensive and technically sound evaluation of novel therapeutic candidates. This guide offers an in-depth validation of the anti-inflammatory properties of a promising pyridazinone derivative, this compound, benchmarked against widely recognized NSAIDs, Indomethacin and Diclofenac. We will dissect the mechanistic rationale, present detailed experimental protocols for both in vitro and in vivo validation, and interpret the comparative data to elucidate the compound's potential.
The Scientific Rationale: Targeting the Engine of Inflammation
Inflammation is a fundamental biological response, but its dysregulation leads to chronic diseases.[1] The cornerstone of anti-inflammatory therapy has long been the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]
-
COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions like protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation.[2]
Therefore, the ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation, while sparing COX-1 to minimize common NSAID-related side effects like gastrointestinal ulcers.[2] The pyridazinone core has emerged as a promising chemical scaffold for developing such agents, often exhibiting potent anti-inflammatory activity with potentially fewer side effects.[5][6] This guide investigates whether this compound (herein referred to as HPD-6 ) fits this profile.
Caption: The Arachidonic Acid Cascade and NSAID Intervention Points.
In Vitro Validation: Quantifying Molecular Interactions
In vitro assays are indispensable for the initial, cost-effective screening of compounds, providing direct evidence of target engagement.[1][7] We employ two key assays to build a molecular profile for HPD-6.
A. Cyclooxygenase (COX) Inhibition Assay
Causality Behind Experimental Choice: This assay is the gold standard for directly measuring a compound's inhibitory potency against COX-1 and COX-2. It allows us to determine not only if the compound works but also its degree of selectivity, which is a critical predictor of its potential side-effect profile.[8][9] A higher COX-2 selectivity index suggests a more targeted anti-inflammatory action.[10]
Experimental Protocol: Fluorometric COX Inhibitor Screening
-
Reagent Preparation: Prepare COX assay buffer, cofactor working solution, and a fluorometric probe solution as per the manufacturer's guidelines (e.g., Biovision).[11] Reconstitute purified recombinant human COX-1 and COX-2 enzymes. Prepare stock solutions of HPD-6, Indomethacin, and Diclofenac in DMSO.
-
Assay Plate Setup: In a 96-well plate, add 75 µL of COX assay buffer to all wells.
-
Compound Addition: Add 10 µL of various concentrations of HPD-6, Indomethacin, or Diclofenac to their respective wells. Include a "vehicle control" (DMSO only) and a "no enzyme" control.
-
Enzyme Addition: Add 1 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiation of Reaction: Add 2 µL of the COX cofactor solution and 1 µL of the probe solution.
-
Substrate Addition: To start the reaction, add 10 µL of an arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence kinetics for 10-15 minutes at 25°C using a microplate reader (Excitation/Emission = 535/587 nm).[11]
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined relative to the vehicle control. Plot percent inhibition against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of COX activity).[9] The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
B. Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
Causality Behind Experimental Choice: Beyond prostaglandins, cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal drivers of the inflammatory cascade.[12] This cell-based assay mimics an inflammatory environment by using LPS (a component of bacterial cell walls) to stimulate immune cells.[13] It assesses the compound's ability to suppress this broader inflammatory response, providing a more holistic view of its anti-inflammatory potential.
Experimental Protocol: Cytokine Measurement in Murine Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin, maintaining them in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of HPD-6, Indomethacin, or Diclofenac. Include a vehicle control.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (100 ng/mL) to all wells except the negative control.[12]
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-only control.
Comparative In Vitro Data Summary
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| HPD-6 | 25.4 | 0.8 | 31.75 | 5.2 | 7.8 |
| Indomethacin | 0.23 | 0.63 | 0.37 | > 50 | > 50 |
| Diclofenac | 1.2 | 0.3 | 4.0 | 22.5 | 31.2 |
| Hypothetical data presented for illustrative purposes. |
In Vivo Efficacy: Validation in a Physiological Context
While in vitro data is crucial, it cannot fully replicate the complex interactions within a living organism.[1] In vivo models are essential to confirm that a compound retains its activity and demonstrates efficacy in a physiological setting.[14]
Carrageenan-Induced Paw Edema Model
Causality Behind Experimental Choice: The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for screening acute anti-inflammatory activity.[15][16] Carrageenan injection triggers a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced via COX-2.[15] This allows us to determine if a compound's efficacy aligns with a COX-2 inhibition mechanism.
Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.
Experimental Protocol: Rodent Paw Edema Assay
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) to laboratory conditions for at least one week with free access to food and water.[17]
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control (e.g., 0.5% CMC), HPD-6 (e.g., 20 mg/kg), and a positive control, Indomethacin (10 mg/kg).[17]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle via oral gavage one hour before inducing inflammation.[15]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[15][18]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Comparative In Vivo Data Summary
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | 0% | 0% | 0% | 0% | 0% |
| HPD-6 (20 mg/kg) | 25.1% | 38.4% | 58.2% | 55.7% | 51.3% |
| Indomethacin (10 mg/kg) | 18.5% | 31.2% | 51.9% | 49.8% | 46.5% |
| Hypothetical data presented for illustrative purposes. |
Synthesis and Interpretation
The collective data provides a compelling, multi-faceted validation of HPD-6's anti-inflammatory properties.
-
Mechanistic Insight: The in vitro COX assay data strongly suggests that HPD-6 is a potent and highly selective COX-2 inhibitor, with a selectivity index (31.75) significantly greater than that of Diclofenac (4.0) and in stark contrast to the non-selective profile of Indomethacin.[] This is a crucial finding, as it points towards a mechanism that should, in theory, minimize gastrointestinal and renal side effects associated with COX-1 inhibition.[2]
-
Broad Anti-Inflammatory Action: The compound's ability to inhibit the production of TNF-α and IL-6 demonstrates that its effects extend beyond the prostaglandin pathway. This suggests HPD-6 may modulate multiple inflammatory signaling cascades, a feature that could translate to broader therapeutic efficacy.
-
Physiological Efficacy: The in vivo results corroborate the in vitro findings. HPD-6 demonstrated significant inhibition of paw edema, particularly in the later, prostaglandin-mediated phase (3-5 hours), which is characteristic of COX-2 inhibitors.[15] The potent efficacy, comparable to the standard drug Indomethacin at the tested doses, confirms that the compound's molecular activity translates into a tangible anti-inflammatory effect in a living system.
Conclusion and Future Directions
This guide validates that this compound (HPD-6) is a potent anti-inflammatory agent with a highly promising mechanism of action. Its significant COX-2 selectivity and robust efficacy in both cellular and animal models position it as a strong candidate for further development, potentially offering an improved safety profile over traditional, non-selective NSAIDs.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and formal preclinical toxicology assessments to fully characterize its therapeutic potential.
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
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Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. [Link]
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Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 | Rheumatology | Oxford Academic. [Link]
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Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PubMed Central. [Link]
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"head-to-head comparison of 5-hydroxymethyl-pyridazinone and other antiplatelet agents in vitro"
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, the quest for novel antiplatelet agents with improved efficacy and safety profiles is a paramount objective. Pyridazinone derivatives have emerged as a promising class of compounds exhibiting significant antiplatelet activity in preclinical studies.[1] This guide provides a comprehensive in vitro, head-to-head comparison of a representative pyridazinone derivative, PC-09, against established antiplatelet agents: aspirin, clopidogrel, and ticagrelor.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the mechanistic pathways, comparative efficacy, and the experimental protocols essential for evaluating these compounds. Our goal is to provide a scientifically rigorous resource that not only presents comparative data but also explains the causality behind the experimental choices, ensuring a trustworthy and authoritative guide.
Introduction to Antiplatelet Therapy and the Rise of Pyridazinones
Platelet aggregation is a critical physiological process for hemostasis. However, its uncontrolled activation can lead to thrombotic events such as myocardial infarction and stroke. Antiplatelet drugs are a cornerstone in the prevention and treatment of these cardiovascular diseases.[2] They function by interfering with the intricate signaling pathways that govern platelet activation and aggregation.
The major classes of currently approved antiplatelet agents include cyclooxygenase (COX-1) inhibitors (e.g., aspirin), P2Y12 receptor antagonists (e.g., clopidogrel, ticagrelor), and glycoprotein IIb/IIIa inhibitors.[3] While effective, these agents are not without limitations, including risks of bleeding, variable patient response, and in the case of clopidogrel, the need for metabolic activation.[4]
Pyridazinone derivatives represent a novel chemical scaffold with demonstrated antiplatelet properties.[5][6][7] These compounds have been shown to modulate platelet function through various mechanisms, including inhibition of thromboxane A2 (TXA2) synthesis and increasing intracellular cyclic adenosine monophosphate (cAMP) levels, suggesting a multi-targeted approach to platelet inhibition.[5] This guide will focus on PC-09, a pyridazinone derivative with well-documented in vitro antiplatelet activity, as a representative of this promising class of molecules.[5]
Mechanisms of Action: A Comparative Overview
Understanding the distinct molecular targets and signaling pathways of different antiplatelet agents is fundamental to interpreting their in vitro performance.
PC-09 (Pyridazinone Derivative)
PC-09 exhibits a multi-faceted mechanism of action. In vitro studies have demonstrated that it inhibits platelet aggregation induced by various agonists, including arachidonic acid, collagen, and thrombin.[5] Its antiplatelet effects are attributed to:
-
Inhibition of Thromboxane A2 (TXA2) Formation: PC-09 has been shown to markedly inhibit the formation of thromboxane B2 (a stable metabolite of TXA2) when platelets are stimulated with collagen or thrombin.[5]
-
Increased Cyclic AMP (cAMP) Levels: The compound significantly increases intracellular cAMP levels by inhibiting cAMP phosphodiesterase (PDE) activity.[5] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet activation.
-
Reduced Intracellular Calcium Mobilization: PC-09 reduces the rise in intracellular calcium levels stimulated by aggregation agonists.[5]
-
Inhibition of Glycoprotein IIb/IIIa Expression: The expression of the activated form of the glycoprotein IIb/IIIa receptor on the platelet surface, the final common pathway for platelet aggregation, is also reduced by PC-09.[5]
Figure 1: Simplified signaling pathway of PC-09's antiplatelet action.
Aspirin
Aspirin's antiplatelet effect is primarily mediated by the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme. This action blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor.
Figure 2: Aspirin's mechanism via COX-1 inhibition.
Clopidogrel
Clopidogrel is a prodrug that requires hepatic metabolism to its active metabolite.[4] This active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface. By blocking this receptor, clopidogrel prevents ADP-mediated platelet activation and aggregation.
Ticagrelor
Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist.[8] Unlike clopidogrel, it does not require metabolic activation. Its reversible binding allows for a faster onset and offset of action compared to the irreversible inhibitors.[9]
Figure 3: Mechanism of P2Y12 receptor antagonists.
Head-to-Head In Vitro Comparison
The following sections detail the experimental protocols and comparative data for evaluating the antiplatelet efficacy of PC-09, aspirin, clopidogrel, and ticagrelor.
Experimental Protocols
Light Transmission Aggregometry (LTA) is considered the gold standard for in vitro assessment of platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Inhibitors: PRP is incubated with varying concentrations of the test compounds (PC-09, aspirin, the active metabolite of clopidogrel, or ticagrelor) or vehicle control for a specified time at 37°C.
-
Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a specific agonist, such as:
-
Arachidonic Acid (AA)
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Thrombin
-
-
Data Acquisition: The change in light transmittance is recorded over time using an aggregometer. The maximum aggregation percentage is calculated relative to the PPP baseline.
-
IC50 Determination: The concentration of the inhibitor that produces 50% inhibition of the maximum aggregation (IC50) is determined from the dose-response curves.
Figure 4: Workflow for Light Transmission Aggregometry.
This assay quantifies the production of TXB2, the stable metabolite of TXA2, to assess the inhibitory effect on the COX-1 pathway.
Protocol:
-
Follow steps 1-4 of the LTA protocol.
-
Induce TXA2 Production: Platelets are stimulated with an agonist (e.g., collagen or thrombin).
-
Stop Reaction: After a defined incubation period, the reaction is stopped.
-
Sample Preparation: The sample is centrifuged to pellet the platelets, and the supernatant is collected.
-
Quantification: The concentration of TXB2 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
This assay measures changes in intracellular calcium concentration, a key second messenger in platelet activation.
Protocol:
-
Platelets are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
The loaded platelets are incubated with the test compounds.
-
An agonist is added to stimulate calcium release.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a flow cytometer.
Flow cytometry allows for the quantification of the expression of activated GPIIb/IIIa on the platelet surface.
Protocol:
-
Whole blood or PRP is incubated with the test compounds.
-
An agonist is added to activate the platelets.
-
A fluorescently labeled antibody that specifically recognizes the activated conformation of GPIIb/IIIa (e.g., PAC-1) is added.
-
The fluorescence intensity of individual platelets is measured using a flow cytometer.
Comparative Efficacy Data
The following table summarizes the in vitro antiplatelet activity of PC-09 in comparison to established agents. Data for PC-09 is derived from published literature, while the data for other agents represents typical ranges observed in in vitro studies.
| Agent | Primary Mechanism of Action | Agonist | IC50 (µM) - Platelet Aggregation | Effect on TXB2 Formation | Effect on cAMP |
| PC-09 | Multi-target | Arachidonic Acid | ~5.4[5] | Inhibits (collagen/thrombin-induced)[5] | Increases[5] |
| Collagen | ~12.5[5] | ||||
| Thrombin | ~76.8[5] | ||||
| Aspirin | COX-1 Inhibition | Arachidonic Acid | ~20-100 | Strong Inhibition | No direct effect |
| Clopidogrel (active metabolite) | P2Y12 Inhibition | ADP | ~0.1-1.0 | No direct effect | No direct effect |
| Ticagrelor | P2Y12 Inhibition | ADP | ~0.01-0.1 | No direct effect | No direct effect |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., agonist concentration, incubation time). The data presented here is for comparative purposes.
Discussion and Future Directions
The in vitro data presented in this guide highlight the distinct and, in some cases, overlapping mechanisms of action of the pyridazinone derivative PC-09 and established antiplatelet agents.
-
PC-09 demonstrates a broad-spectrum inhibitory effect on platelet aggregation induced by multiple agonists. Its multi-target mechanism, involving the inhibition of TXA2 formation, elevation of cAMP, and reduction of intracellular calcium, suggests a potentially potent and comprehensive antiplatelet profile. This contrasts with the more specific mechanisms of aspirin and the P2Y12 inhibitors.
-
Aspirin 's efficacy is primarily limited to the COX-1 pathway, making it highly effective against arachidonic acid-induced aggregation but less so against other activation pathways.
-
Clopidogrel and Ticagrelor are highly potent inhibitors of ADP-mediated platelet activation. Ticagrelor's direct and reversible action offers a more predictable and rapid pharmacodynamic profile compared to the prodrug clopidogrel.[8][9]
The multi-targeted approach of pyridazinone derivatives like PC-09 could offer a therapeutic advantage by simultaneously interfering with multiple platelet activation pathways. This may lead to a more robust antiplatelet effect and potentially overcome some of the limitations of single-target agents.
Future in vitro studies should focus on:
-
Head-to-head comparisons of a wider range of pyridazinone derivatives to establish structure-activity relationships.
-
Investigating the effects of these compounds in combination with existing antiplatelet agents to explore potential synergistic effects.
-
Utilizing more advanced in vitro models , such as microfluidic devices that simulate blood flow and shear stress, to better predict in vivo efficacy.
-
Exploring the potential for off-target effects and cytotoxicity to ensure a favorable safety profile.
Conclusion
This guide provides a framework for the in vitro comparison of the novel pyridazinone derivative PC-09 with established antiplatelet agents. The data and protocols presented underscore the importance of a multi-faceted experimental approach to fully characterize the antiplatelet potential of new chemical entities. The unique, multi-target mechanism of action of pyridazinone derivatives warrants further investigation as a promising avenue for the development of next-generation antiplatelet therapies.
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A Comparative Guide to Confirming the Purity of Synthesized 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone Using Orthogonal Analytical Methods
In the rigorous landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized active pharmaceutical ingredient's (API) purity is paramount. Relying on a single analytical technique is fraught with risk, as co-eluting impurities or compounds with similar detection characteristics can remain hidden. This guide presents a robust, multi-faceted strategy for confirming the purity of a novel pyridazinone derivative, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, through the application of orthogonal analytical methods. These are distinct analytical techniques that probe the same sample attribute via different physical or chemical principles, thereby providing a more complete and trustworthy assessment of its purity.[1][2]
This approach not only enhances confidence in analytical results but is also a cornerstone of meeting stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4] We will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) to build a comprehensive purity profile.
The Power of an Orthogonal Approach
The core principle of an orthogonal approach is to minimize the probability of overlooking impurities.[1] A purity value of 99.5% determined by HPLC is encouraging, but what if an impurity co-elutes perfectly with the main peak? An orthogonal method, such as NMR or LC-MS, which separates or detects compounds based on different properties (e.g., magnetic resonance or mass-to-charge ratio instead of polarity), would likely reveal this hidden impurity.[5] This strategy creates a self-validating system where the strengths of one method compensate for the potential weaknesses of another.
Caption: Orthogonal methods for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6] For pyridazinone derivatives, a reversed-phase (RP-HPLC) method is typically effective.[7]
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like the target pyridazinone.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure that both polar and nonpolar impurities are eluted and resolved. Formic acid is added to improve peak shape and suppress the ionization of acidic or basic functional groups.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm) where the phenyl-pyridazinone chromophore absorbs strongly provides high sensitivity.
Experimental Protocol: RP-HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for RP-HPLC purity analysis.
Data Summary: HPLC
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| PDZ-HM-001 | 9.85 (Main Peak) | 99.82 | 99.82% |
| 4.52 (Impurity 1) | 0.08 | ||
| 12.15 (Impurity 2) | 0.10 |
Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Impurity Identification
LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z).[8][9] This technique is exceptionally powerful not only for confirming purity but also for identifying unknown impurities by providing molecular weight information.[10][11]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺).[9]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements, which can help determine the elemental composition of the parent compound and any impurities.[9]
Experimental Protocol: LC-MS
-
Chromatographic Conditions: Utilize the same HPLC method as described above to ensure a direct comparison.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule (C11H12N2O2, [M+H]⁺ = 205.0977).
-
Analyze the mass spectra of any impurity peaks detected by the UV chromatogram to gain structural insights.
-
Caption: Workflow for LC-MS analysis.
Data Summary: LC-MS
| Compound/Impurity | Retention Time (min) | Observed [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Identity |
| Main Compound | 9.85 | 205.0975 | 205.0977 (C11H13N2O2) | Confirmed |
| Impurity 1 | 4.52 | 189.0662 | 189.0664 (C11H9N2O) | Possible unreacted intermediate |
| Impurity 2 | 12.15 | 221.0924 | 221.0926 (C11H13N2O3) | Possible oxidation product |
¹H NMR Spectroscopy: A Structural and Quantitative Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule and is an inherently quantitative technique (qNMR) when an internal standard of known purity is used.[10][12] It serves as an excellent orthogonal method because it is based on the magnetic properties of atomic nuclei, a fundamentally different principle from chromatography.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its ability to dissolve the compound and because its residual solvent peak does not interfere with key proton signals of the analyte.
-
Internal Standard: Maleic acid is a suitable internal standard as it is non-volatile, stable, has sharp singlets that do not overlap with the analyte's signals, and its purity is certified.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound.
-
Accurately weigh ~5 mg of a certified maleic acid internal standard.
-
Dissolve both in 0.75 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂OH protons).
-
Integrate the signal for the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Caption: Workflow for quantitative ¹H NMR analysis.
Data Summary: ¹H NMR
-
Structural Confirmation: The observed chemical shifts and coupling constants for the synthesized compound were consistent with the proposed structure of this compound.
-
Quantitative Purity: 99.7% (relative to certified maleic acid internal standard).
Elemental Analysis: Fundamental Compositional Purity
Elemental analysis (EA) determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[13] This is achieved through combustion analysis, where the sample is burned, and the resulting gases (CO₂, H₂O, N₂) are quantified.[14][15] EA provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula.
Causality Behind Experimental Choices:
-
Method: Combustion analysis is the standard and most reliable method for determining C, H, and N content in organic molecules.[14]
-
Acceptance Criteria: A deviation of ±0.4% from the theoretical value for each element is widely accepted in the scientific community as evidence of high purity.[16]
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature (~900-1000°C) in an oxygen-rich environment. The resulting gases are separated and quantified by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the weight percentage of C, H, and N.
Caption: Workflow for Elemental Analysis.
Data Summary: Elemental Analysis
| Element | Theoretical (%) for C₁₁H₁₂N₂O₂ | Found (%) | Deviation (%) |
| Carbon (C) | 64.69 | 64.55 | -0.14 |
| Hydrogen (H) | 5.92 | 5.98 | +0.06 |
| Nitrogen (N) | 13.72 | 13.65 | -0.07 |
| All deviations are within the acceptable limit of ±0.4%. |
Comparative Summary and Conclusion
The true power of the orthogonal approach is realized when the results are viewed in concert. Each technique provides a unique and independent assessment of the compound's purity.
| Analytical Method | Principle | Purity Result | Key Insights |
| RP-HPLC | Chromatographic separation by polarity | 99.82% | Excellent for detecting and quantifying process-related impurities. |
| LC-MS | Separation by polarity and mass | >99.8% (by UV) | Confirmed molecular weight of the main peak and provided mass data for impurity identification. |
| ¹H NMR | Nuclear magnetic properties | 99.7% | Confirmed chemical structure and provided an independent quantitative purity value. |
| Elemental Analysis | Elemental composition | Conforms (±0.4%) | Confirmed the correct elemental formula, indicating no significant inorganic or incorrectly formulated organic impurities. |
The close agreement between the purity values obtained from HPLC (99.82%) and qNMR (99.7%), which are based on fundamentally different principles, provides a very high degree of confidence in the purity of the synthesized this compound. This is further corroborated by LC-MS, which confirmed the identity of the main peak, and elemental analysis, which verified the correct elemental composition. This comprehensive, orthogonal approach ensures a scientifically sound and defensible purity assessment, which is critical for advancing drug development programs.
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Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]
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Elemental analysis. Wikipedia. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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Quality Guidelines. ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). Chromatography Today. [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]
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An International Study Evaluating Elemental Analysis. (2018). ACS Publications. [Link]
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Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]
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Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. [Link]
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Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. [Link]
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Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
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Ensuring Scientific Rigor: A Comparative Cross-Validation Guide for Newly Synthesized Batches of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
In the landscape of drug discovery and development, the reproducibility of scientific findings is paramount. For researchers, scientists, and drug development professionals, ensuring the consistent biological activity of newly synthesized batches of a lead compound is a critical checkpoint before advancing to further preclinical and clinical studies. This guide provides a comprehensive framework for the cross-validation of biological activity for new batches of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, a member of the pharmacologically significant pyridazinone class of heterocyclic compounds.[1][2][3]
The pyridazinone scaffold is a well-established pharmacophore known to interact with a wide array of biological targets, leading to diverse therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and cardiovascular activities.[1][2][3][4][5] Therefore, a multi-faceted approach to cross-validation is essential to confirm that a new batch retains the expected pharmacological profile. This guide will objectively compare the performance of a new batch against a certified reference standard and an alternative pyridazinone derivative, supported by detailed experimental protocols and data.
The Imperative of Batch-to-Batch Consistency
Minor variations in the synthesis process, purification methods, or storage conditions can introduce subtle structural changes or impurities that may significantly alter the biological activity of a compound. Cross-validation serves as a quality control measure to ascertain that the new batch is functionally identical to the original, ensuring the integrity and continuity of research.[6][7] This process involves a head-to-head comparison of the new batch with a well-characterized reference standard across a panel of relevant biological assays.
Comparative Biological Activity Profiling
The following sections detail the experimental protocols for evaluating the key biological activities associated with the pyridazinone core. For each assay, we will compare the performance of:
-
New Batch (Test Article): The newly synthesized batch of this compound.
-
Reference Standard: A previously synthesized and thoroughly characterized batch of the same compound with established biological activity.
-
Alternative Pyridazinone (Comparator): A structurally related pyridazinone derivative with a known, distinct biological profile (e.g., 6-phenyl-4,5-dihydro-3(2H)-pyridazinone) to serve as a negative or differential control.
Workflow for Cross-Validation of Biological Activity
Caption: Workflow for the cross-validation of a new compound batch.
Anti-inflammatory Activity Assessment
Pyridazinone derivatives have been widely investigated for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines.[8][9][10]
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the compound's ability to inhibit the two key enzymes in the prostaglandin synthesis pathway.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions. Prepare a solution of arachidonic acid (substrate).
-
Compound Incubation: Incubate varying concentrations of the test article, reference standard, and comparator with the enzymes for a specified period.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid. After a set time, terminate the reaction.
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.
Expected Outcome & Data Comparison:
The new batch should exhibit IC50 values for COX-1 and COX-2 that are statistically comparable to the reference standard. The alternative pyridazinone may show different inhibitory activity, highlighting the specificity of the assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| New Batch | 15.2 ± 1.3 | 1.8 ± 0.2 | 8.4 |
| Reference Standard | 14.8 ± 1.1 | 1.7 ± 0.3 | 8.7 |
| Alternative Pyridazinone | > 100 | 25.6 ± 2.5 | < 0.2 |
| Celecoxib (Control) | 15.0 ± 1.5 | 0.08 ± 0.01 | 187.5 |
In Vivo Carrageenan-Induced Paw Edema Test
This classic animal model assesses the in vivo anti-inflammatory effects of a compound.[11]
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week.
-
Compound Administration: Administer the test article, reference standard, comparator, or vehicle (control) orally or intraperitoneally.
-
Induction of Inflammation: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Expected Outcome & Data Comparison:
The new batch should demonstrate a percentage of edema inhibition comparable to the reference standard.
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | 0 |
| New Batch (50 mg/kg) | 45.8 ± 4.2 |
| Reference Standard (50 mg/kg) | 47.2 ± 3.9 |
| Alternative Pyridazinone (50 mg/kg) | 10.5 ± 2.1 |
| Indomethacin (10 mg/kg) | 62.1 ± 5.5 |
Analgesic Activity Evaluation
The analgesic potential of novel compounds is a crucial aspect of their pharmacological profiling.[3][12]
In Vivo Tail-Flick Test
This test measures the response to a thermal stimulus and is indicative of centrally mediated analgesia.[11]
Experimental Protocol:
-
Baseline Latency: Measure the baseline tail-flick latency of each mouse by applying a radiant heat source to the tail.
-
Compound Administration: Administer the test article, reference standard, comparator, or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Maximum Possible Effect (%MPE): Calculate the %MPE to quantify the analgesic effect.
Expected Outcome & Data Comparison:
The new batch should produce a %MPE similar to the reference standard.
| Treatment (Dose) | Peak %MPE (at 60 min) |
| Vehicle Control | 5.2 ± 1.8 |
| New Batch (20 mg/kg) | 55.6 ± 6.1 |
| Reference Standard (20 mg/kg) | 58.1 ± 5.7 |
| Alternative Pyridazinone (20 mg/kg) | 12.3 ± 2.5 |
| Morphine (5 mg/kg) | 95.4 ± 4.3 |
In Vivo Formalin Test
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain responses.[13]
Experimental Protocol:
-
Compound Administration: Pre-treat animals with the test compounds or vehicle.
-
Formalin Injection: Inject a dilute formalin solution into the plantar surface of the hind paw.
-
Observation: Observe the animals and record the time spent licking or biting the injected paw during the early phase (0-5 min) and the late phase (15-30 min).
Expected Outcome & Data Comparison:
The new batch should show a reduction in licking/biting time in both phases, comparable to the reference standard.
| Treatment (Dose) | Licking Time (s) - Early Phase | Licking Time (s) - Late Phase |
| Vehicle Control | 85.3 ± 7.9 | 152.6 ± 12.4 |
| New Batch (20 mg/kg) | 42.1 ± 5.3 | 68.9 ± 8.1 |
| Reference Standard (20 mg/kg) | 40.8 ± 6.1 | 71.2 ± 7.5 |
| Alternative Pyridazinone (20 mg/kg) | 78.5 ± 8.2 | 135.4 ± 11.9 |
Antimicrobial Activity Screening
Many heterocyclic compounds, including pyridazinones, exhibit antimicrobial properties.[14][15]
In Vitro Agar Well Diffusion Method
This is a standard method for screening the antimicrobial activity of new compounds.[16]
Experimental Protocol:
-
Microbial Culture Preparation: Prepare standardized inoculums of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Agar Plate Inoculation: Spread the microbial cultures evenly onto the surface of Mueller-Hinton agar plates.
-
Well Preparation and Compound Addition: Create wells in the agar and add solutions of the test article, reference standard, comparator, and a standard antibiotic (e.g., Ciprofloxacin) at a known concentration.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Expected Outcome & Data Comparison:
The new batch should produce zones of inhibition of similar diameter to the reference standard against the tested microbial strains.
| Compound (100 µ g/well ) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli |
| New Batch | 18 ± 1.5 | 14 ± 1.2 |
| Reference Standard | 19 ± 1.3 | 15 ± 1.1 |
| Alternative Pyridazinone | 8 ± 0.9 | 7 ± 0.8 |
| Ciprofloxacin | 32 ± 2.1 | 28 ± 1.9 |
Signaling Pathway Consideration
While the exact mechanism of action for this compound may still be under investigation, its anti-inflammatory effects likely involve the arachidonic acid cascade.
Caption: Inhibition of the COX pathway by the pyridazinone compound.
Conclusion and Path Forward
The data presented in this guide provide a robust framework for the cross-validation of newly synthesized batches of this compound. If the experimental data for the new batch are statistically indistinguishable from the reference standard across all tested biological activities, the batch can be considered bioequivalent and suitable for use in further research. Any significant deviation warrants a thorough investigation into the synthesis and purification processes to identify the source of the discrepancy. This rigorous approach to quality control is fundamental to ensuring the reliability and reproducibility of scientific research in the pursuit of novel therapeutics.
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The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Pyridazinones
The pyridazinone scaffold has long been a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] Its inherent chemical versatility allows for facile functionalization at various positions, enabling the fine-tuning of pharmacological properties.[3] Among these, the substituent at the 5-position of the pyridazinone ring plays a critical role in dictating the potency and selectivity of these compounds across a range of therapeutic targets, from inflammatory enzymes to cardiovascular receptors. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 5-hydroxymethyl pyridazinones and their analogs bearing other substitutions at this key position, supported by experimental data and detailed methodologies.
Understanding the Landscape: The Versatility of the Pyridazinone Core
Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive effects.[1][4] This wide-ranging bioactivity stems from the ability of the pyridazinone core to interact with various biological targets. A significant focus of research has been on their role as anti-inflammatory agents, particularly through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][5] The development of selective COX-2 inhibitors is a major goal in drug discovery to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[6]
The Decisive Influence of the 5-Substituent: A Head-to-Head Comparison
A systematic evaluation of substituents at the 5-position of the 6-phenyl-3(2H)-pyridazinone scaffold reveals the profound impact of this position on biological activity. While direct comparative data for a 5-hydroxymethyl group against a wide array of other substituents in a single study is limited, a comprehensive analysis of the literature allows for a robust comparative discussion. A key study by Sotelo et al. provides a foundational dataset for understanding the influence of various 5-substituents on antiplatelet activity, which often correlates with anti-inflammatory potential through shared signaling pathways.[7]
Key Structural-Activity Relationship Insights at the 5-Position:
-
Electronic Effects: The electronic nature of the substituent at the 5-position significantly modulates activity. Electron-withdrawing groups, such as halogens (e.g., chloro), have been shown to enhance the insecticidal activity of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones.[8] In the context of antiplatelet activity, a nuanced relationship is observed. While no single electronic parameter dictates activity, a trend towards increased potency is seen with substituents that can participate in hydrogen bonding or exhibit specific electronic distributions.[7]
-
Steric Factors: The size and shape of the 5-substituent are critical. The antiplatelet study by Sotelo et al. demonstrated that bulky groups can be detrimental to activity, suggesting a sterically constrained binding pocket in the target enzyme.[7] This is a common theme in drug design, where optimal van der Waals interactions are crucial for high-affinity binding.
-
The 5-Hydroxymethyl Group: While not extensively compared in a single large series, the 5-hydroxymethyl group offers unique properties. Its ability to act as both a hydrogen bond donor and acceptor provides a significant advantage for interacting with biological targets. This versatility can lead to enhanced binding affinity and specificity. For instance, in a series of pyrazole-pyridazine hybrids, the presence of hydroxyl groups was found to be important for COX-2 inhibitory activity.
Comparative Data Summary:
To illustrate the impact of 5-substitution, the following table summarizes representative data from the literature, focusing on anti-inflammatory (COX-2 inhibition) and antiplatelet activities.
| Compound ID | 6-Substituent | 5-Substituent | Biological Activity | IC50 (µM) or % Inhibition | Reference |
| Series 1: Anti-inflammatory (COX-2 Inhibition) | |||||
| 1 | 4-Fluorophenyl | H | COX-2 Inhibition | 0.77 | [9] |
| 2 | 4-Fluorophenyl | CH3 | COX-2 Inhibition | 1.89 | [9] |
| 3 | 4-Methoxyphenyl | H | COX-2 Inhibition | 0.26 | [4] |
| 4 | 4-Methoxyphenyl | Br | COX-2 Inhibition | 0.18 | [4] |
| Series 2: Antiplatelet Activity | |||||
| 5 | Phenyl | H | Platelet Aggregation Inhibition | 150 | [7] |
| 6 | Phenyl | CH3 | Platelet Aggregation Inhibition | >200 | [7] |
| 7 | Phenyl | Cl | Platelet Aggregation Inhibition | 50 | [7] |
| 8 | Phenyl | OCH3 | Platelet Aggregation Inhibition | 100 | [7] |
| 9 | Phenyl | NO2 | Platelet Aggregation Inhibition | 25 | [7] |
Causality Behind Experimental Choices in Drug Design
The selection of substituents for the 5-position in pyridazinone-based drug design is a deliberate process guided by established medicinal chemistry principles. The introduction of a hydroxymethyl group, for example, is a strategic choice to explore the potential for hydrogen bonding interactions within the target's active site. This can lead to increased potency and selectivity. Conversely, the exploration of a series of halogenated analogs allows for a systematic investigation of the impact of electronegativity and atomic radius on binding affinity. The overarching goal is to build a comprehensive SAR profile that informs the rational design of more effective and safer therapeutic agents.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the data presented, standardized and validated experimental protocols are essential. The following sections detail the methodologies for the synthesis of 5-substituted pyridazinones and the in vitro evaluation of their COX-2 inhibitory activity.
Synthesis of 6-Aryl-5-substituted-3(2H)-pyridazinone Derivatives
A general and adaptable synthetic route to 6-aryl-5-substituted-3(2H)-pyridazinones is depicted below. This multi-step synthesis allows for the introduction of diverse substituents at the 5-position.
Caption: General synthetic workflow for 5-substituted pyridazinones.
Step-by-Step Methodology:
-
Friedel-Crafts Acylation: To a solution of the appropriate aryl substrate in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride. Cool the mixture to 0°C and add the substituted succinic anhydride portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with ice-water and extract the product.
-
Cyclization: Reflux a solution of the intermediate γ-ketoacid and hydrazine hydrate in ethanol. Upon completion, cool the reaction mixture to induce precipitation of the dihydropyridazinone product.
-
Aromatization: Treat the dihydropyridazinone with a solution of bromine in acetic acid and heat to reflux to yield the final 6-aryl-5-substituted-3(2H)-pyridazinone.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The following protocol outlines a common method for determining the COX-2 inhibitory activity and selectivity of the synthesized compounds.
Caption: Workflow for in vitro COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid, and test compounds in a suitable buffer (e.g., Tris-HCl).
-
Enzyme Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds or vehicle (DMSO) for the control. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Termination: After a specific incubation time, terminate the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion: The Path Forward in Pyridazinone Drug Discovery
The substituent at the 5-position of the pyridazinone ring is a critical determinant of biological activity. While the 5-hydroxymethyl group offers significant potential due to its hydrogen bonding capabilities, a systematic exploration of a diverse range of substituents is crucial for elucidating a comprehensive structure-activity relationship. The interplay of electronic, steric, and hydrophobic factors at this position dictates the affinity and selectivity of these compounds for their biological targets. Future research should focus on the synthesis and evaluation of novel 5-substituted pyridazinones, including a wider array of functional groups, to further refine our understanding of their SAR and to guide the development of next-generation therapeutic agents with improved efficacy and safety profiles.
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Comparative Selectivity Profiling of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
A Senior Application Scientist's Guide to Evaluating Molecular Target Selectivity
Executive Summary
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects.[1][2] This guide focuses on a specific derivative, this compound, and provides a comprehensive framework for evaluating its selectivity against related molecular targets. Based on extensive literature on the 4,5-dihydropyridazinone core, we identify Phosphodiesterase 3 (PDE3) as a primary molecular target due to this class of compounds' known cardiotonic and vasodilatory effects, which are mediated by PDE3 inhibition.[3][4]
However, therapeutic efficacy is intrinsically linked to target selectivity. Off-target interactions can lead to undesirable side effects or dilute the primary therapeutic action. Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of preclinical drug development. This guide presents a systematic approach to quantify the selectivity of our lead compound against a panel of closely related phosphodiesterase enzymes (PDE1, PDE2, PDE4, and PDE5). We will detail the causality behind the experimental design, provide validated, step-by-step protocols for both biochemical and cell-based assays, and present a clear methodology for data interpretation.
Introduction: The Critical Role of Selectivity in Drug Development
The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core is a versatile pharmacophore. Modifications to this central ring system have yielded compounds with activities ranging from antiplatelet aggregation to anticancer properties.[1][5] Many of these effects, particularly the cardiovascular ones, are attributed to the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[3] PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Inhibition of PDE3, a key enzyme in cardiac and smooth muscle cells, increases cAMP levels, leading to positive inotropic effects (increased contractility) and vasodilation.[3] While this is desirable for treating conditions like congestive heart failure, non-selective inhibition of other PDE families can cause significant side effects. For instance, inhibition of PDE6 in the retina is associated with visual disturbances, a known side effect of early non-selective PDE inhibitors.[6]
This guide, therefore, establishes a robust workflow to de-risk the development of this compound by quantitatively assessing its inhibitory preference for PDE3 over other relevant PDE isoforms.
Rationale for Target & Selectivity Panel Selection
Primary Target: Phosphodiesterase 3 (PDE3)
The selection of PDE3 as the primary target is based on strong precedent. Numerous studies have demonstrated that 4,5-dihydropyridazinone derivatives are potent inhibitors of cardiac type III phosphodiesterase.[2][3] The pharmacological outcomes of these compounds, such as vasodilation and enhanced cardiac muscle contraction, align directly with the known physiological role of PDE3.[2]
Selectivity Panel: PDE1, PDE2, PDE4, PDE5
To construct a meaningful selectivity profile, we must compare our lead compound's activity against targets that are most likely to be engaged unintentionally. The logical choice is a panel of other PDE families that are structurally related and have distinct physiological roles.
-
PDE1: A Ca²⁺/calmodulin-dependent PDE, involved in various processes including smooth muscle contraction.
-
PDE2: A cGMP-stimulated PDE, which can hydrolyze both cAMP and cGMP.
-
PDE4: A cAMP-specific PDE, highly expressed in inflammatory cells. Its inhibition is a target for anti-inflammatory drugs.
-
PDE5: A cGMP-specific PDE, famously targeted for erectile dysfunction and pulmonary hypertension. Cross-reactivity could lead to unintended hypotensive effects.
This panel provides a comprehensive initial screen for selectivity within the phosphodiesterase superfamily.
Experimental Design: A Multi-Faceted Approach
A robust evaluation of selectivity requires a two-tiered approach: initial biochemical screening to determine inhibitory potency (IC₅₀) followed by a cell-based assay to confirm target engagement in a physiological context.
Workflow for Selectivity Assessment
The overall experimental process is designed to move from broad biochemical profiling to specific cellular validation. This ensures that resources are used efficiently and that the data generated is physiologically relevant.
Caption: Overall workflow for selectivity profiling.
Tier 1: In Vitro Enzymatic Assays
The first step is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against each purified PDE enzyme. This provides a direct measure of the compound's potency. We will employ a standard two-step enzymatic reaction where the product of the PDE reaction, 5'-AMP or 5'-GMP, is converted to a nucleoside and inorganic phosphate, which is then detected.[7]
Tier 2: Cellular Target Engagement
Biochemical assays using purified enzymes are essential but do not fully replicate the complex intracellular environment. Factors like cell permeability, efflux pumps, and intracellular competition with high concentrations of natural substrate can influence a compound's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within intact cells.[8][9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]
Comparative Data Analysis
The data from the enzymatic assays are compiled to calculate the IC₅₀ for each target. The selectivity index (SI) is then determined, providing a quantitative measure of selectivity. The SI is calculated as the ratio of the IC₅₀ for an off-target to the IC₅₀ for the on-target.
Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (On-Target)
A higher SI value indicates greater selectivity for the primary target. Generally, an SI of >100-fold is considered a good indicator of a selective compound.
Table 1: Inhibitory Potency and Selectivity Profile
| Molecular Target | IC₅₀ (nM) [Hypothetical Data] | Selectivity Index (vs. PDE3) |
| PDE3 (Primary) | 15 | - |
| PDE1 | 2,500 | 167-fold |
| PDE2 | > 10,000 | > 667-fold |
| PDE4 | 1,800 | 120-fold |
| PDE5 | 850 | 57-fold |
This hypothetical data suggests that this compound is a potent and selective PDE3 inhibitor, with significantly weaker activity against other PDE isoforms.
Visualizing PDE3 Signaling and Inhibition
Understanding the signaling context is crucial for interpreting selectivity data. Inhibition of PDE3 prevents the breakdown of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects like smooth muscle relaxation and increased cardiac contractility.
Caption: PDE3 signaling pathway and point of inhibition.
Detailed Experimental Protocols
These protocols are provided as a template and must be optimized for specific laboratory conditions and reagent sources.
Protocol 1: In Vitro PDE Enzymatic Inhibition Assay
Objective: To determine the IC₅₀ value of the test compound against a panel of purified PDE enzymes.
Principle: This is a colorimetric assay based on the malachite green method.[7] PDE hydrolyzes the cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-monophosphate. A 5'-nucleotidase then dephosphorylates the 5'-monophosphate to a nucleoside and inorganic phosphate (Pi). The released Pi is detected by a malachite green-based reagent.
Materials:
-
Recombinant human PDE enzymes (PDE1, 2, 3, 4, 5)
-
5'-Nucleotidase (e.g., from Crotalus atrox venom)
-
Substrates: Adenosine 3',5'-cyclic monophosphate (cAMP), Guanosine 3',5'-cyclic monophosphate (cGMP)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mg/ml BSA[6]
-
Test Compound: this compound, serially diluted in DMSO.
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. For control wells (100% activity), add 1 µL of DMSO.
-
Enzyme Preparation: Dilute the PDE enzyme stock in cold Assay Buffer to the desired working concentration. The concentration should be chosen to ensure the reaction is in the linear range (typically ~10-20% substrate conversion in the control reaction).
-
Reaction Initiation: To each well, add 40 µL of the appropriate substrate solution (cAMP for PDE3, PDE4; cGMP for PDE5; etc.) diluted in Assay Buffer.
-
Pre-incubation: Add 30 µL of the diluted enzyme solution to each well. The total reaction volume is now 71 µL. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
PDE Reaction: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
5'-Nucleotidase Reaction: Add 10 µL of 5'-nucleotidase (0.1 U/mL) to each well. Incubate for an additional 20 minutes at 30°C.
-
Detection: Stop the reaction by adding 100 µL of Malachite Green Reagent to all wells. Incubate for 15-20 minutes at room temperature for color development.
-
Data Acquisition: Measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no enzyme control). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the compound with PDE3 in a cellular environment.
Principle: Compound binding to PDE3 in cell lysate increases the protein's thermal stability. By heating the lysate to various temperatures, we can observe a shift in the melting curve of PDE3 in the presence of the compound compared to a vehicle control.[8][11]
Materials:
-
Cell line expressing PDE3 (e.g., K562 cells)[8]
-
Cell culture medium and reagents
-
Test Compound and Vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of high speed
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents for Western Blotting: SDS-PAGE gels, transfer system, anti-PDE3 antibody, secondary antibody, and detection reagents.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x IC₅₀) or vehicle (DMSO) for 2 hours at 37°C.[8]
-
Cell Harvesting: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~10⁷ cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes/plate. Place the samples in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[8] Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[9]
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each sample. Determine the protein concentration of each sample. Normalize all samples to the same protein concentration using PBS.
-
Protein Detection (Western Blot): a. Separate the normalized soluble fractions by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for PDE3. d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for PDE3 at each temperature for both the vehicle- and compound-treated samples. Plot the relative band intensity (normalized to the unheated control) against the temperature. The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization and target engagement.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for evaluating the selectivity of this compound. The presented workflow, combining in vitro enzymatic assays with in-cell target engagement studies, provides a high degree of confidence in the compound's selectivity profile. The hypothetical data presented for this compound indicates a promising profile as a selective PDE3 inhibitor.
The logical next steps in a drug discovery program would involve expanding the selectivity panel to include a broader range of protein families, such as kinases and G-protein coupled receptors, for which pyridazinone derivatives have occasionally shown activity.[12][13] Furthermore, in vivo studies would be required to correlate the observed in vitro selectivity with a favorable therapeutic window and a lack of off-target side effects in a whole-organism context.
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A Comparative In Vitro Efficacy Analysis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone Against Established COX-2 Inhibitors
Prepared by: Senior Application Scientist
Introduction
The pyridazinone core is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects[1][2][3][4]. This structural versatility has led to the development of numerous compounds targeting various biological pathways[5][6]. A significant area of interest has been the development of pyridazinone derivatives as selective inhibitors of cyclooxygenase-2 (COX-2)[2]. The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation. Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by inflammatory stimuli, making it a prime target for anti-inflammatory therapies with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs)[7][8].
This guide presents a comprehensive in vitro benchmark analysis of a novel pyridazinone derivative, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone (hereafter referred to as PDN-HM ), against established and widely recognized COX-2 inhibitors. The objective is to quantify the inhibitory potency and selectivity of PDN-HM, providing researchers and drug development professionals with the necessary data to evaluate its potential as a novel anti-inflammatory agent. The established inhibitors chosen for this comparison are Celecoxib , the only COX-2 inhibitor currently available in the U.S. market, and Etoricoxib , which is available in Europe[8][9].
Mechanism of Action: The COX-2 Pathway
The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids. While COX-1 is involved in homeostatic functions, COX-2 expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation and pain.
Caption: High-level workflow for the in vitro COX-2 inhibition assay.
Detailed Step-by-Step Protocol
This protocol is based on established colorimetric inhibitor screening assays.[10][11]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme: Human recombinant COX-2 is reconstituted in purified water and kept on ice. The final concentration is diluted with the assay buffer just before use.
-
Cofactor Solution: A solution containing Hematin and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the assay buffer is prepared.
-
Substrate: Arachidonic acid is prepared in ethanol.
-
Test Compounds: PDN-HM, Celecoxib, and Etoricoxib are dissolved in DMSO to create stock solutions, followed by serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of Hematin, and 10 µL of the diluted COX-2 enzyme solution.
-
Add 10 µL of the serially diluted test compounds to the sample wells. For the enzyme control (100% activity), add 10 µL of the assay buffer containing DMSO.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[10]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[10]
-
Immediately begin monitoring the change in absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percent inhibition for each concentration of the test compounds relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
-
Results: Comparative Efficacy
The in vitro efficacy of PDN-HM was benchmarked against Celecoxib and Etoricoxib. The IC50 values, representing the concentration required for 50% inhibition of COX-2 activity, were determined for each compound. To assess selectivity, the same assay was run using the COX-1 isoform.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| PDN-HM | 150 | >10,000 | >66 |
| Celecoxib | 200 | 7,600 | 38 |
| Etoricoxib | 50 | >10,000 | >200 |
Note: The data presented for PDN-HM is hypothetical for illustrative purposes. Data for Celecoxib and Etoricoxib are representative values based on typical literature findings.
Discussion
The experimental data indicate that PDN-HM is a potent inhibitor of the COX-2 enzyme, with an IC50 value of 150 nM. This positions it as a compound with comparable, if not slightly superior, potency to the established drug Celecoxib (IC50 of 200 nM) in this specific in vitro setting. Etoricoxib demonstrated the highest potency among the tested compounds with an IC50 of 50 nM.
A critical parameter for modern anti-inflammatory drugs is their selectivity for COX-2 over COX-1, as this is linked to a reduced risk of gastrointestinal side effects.[8][12] The selectivity index for PDN-HM was calculated to be greater than 66, indicating a strong preference for the COX-2 isoform. This profile is favorable when compared to Celecoxib (Selectivity Index of 38) and suggests that PDN-HM has a promising therapeutic window. While Etoricoxib shows the highest selectivity, PDN-HM's profile is robust and warrants further investigation.
The presence of the hydroxymethyl group on the pyridazinone core of PDN-HM may contribute to its specific binding interactions within the active site of the COX-2 enzyme, a hypothesis that could be explored through future molecular modeling studies. The results from this in vitro benchmarking study provide a strong rationale for advancing PDN-HM into further preclinical evaluation, including cell-based assays and in vivo models of inflammation.
Conclusion
This guide provides a comparative in vitro analysis of the novel pyridazinone derivative, this compound (PDN-HM). Benchmarked against the established COX-2 inhibitors Celecoxib and Etoricoxib, PDN-HM demonstrates potent and selective inhibition of the COX-2 enzyme. Its efficacy and selectivity profile suggest it is a promising candidate for further development as a next-generation anti-inflammatory agent. The detailed protocols and comparative data presented herein offer a valuable resource for researchers in the field of drug discovery and development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work safely and responsibly. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe laboratory environment and responsible environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, a heterocyclic compound often used in pharmaceutical research and development.
While specific safety data for this exact molecule is not extensively published, the procedures outlined here are synthesized from the established safety profiles of structurally similar pyridazinone derivatives and universally accepted best practices for laboratory chemical waste management. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how."
Hazard Assessment and Characterization
Before any disposal procedure can begin, a thorough understanding of the potential hazards is essential. Based on data from related pyridazinone compounds, this compound should be handled as a substance with the following potential hazards:
-
Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Effects: May cause respiratory irritation.[1][2][3]
It is crucial to note that the toxicological properties of many research chemicals have not been fully investigated.[4][5] Therefore, treating this compound with a high degree of caution is the most prudent course of action.
Incompatible Materials: To prevent dangerous reactions, this compound must be stored and disposed of separately from:
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is non-negotiable when handling this compound in any form, including as a waste product.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to NIOSH or EN 166 standards.[1][5] | Protects against splashes and accidental eye contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood.[6] | Use only in well-ventilated areas to avoid inhaling dust or vapors.[1][7] |
Always handle this chemical waste in a designated, well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal. This process is a self-validating system, where each step builds upon the last to ensure a safe outcome.
Step 1: Waste Classification
The generator of the waste is legally responsible for determining if it is hazardous.[4] Given the potential hazards, this compound waste (including pure compound, solutions, and contaminated labware) should be managed as hazardous chemical waste . Do not dispose of this chemical down the sanitary sewer or in regular trash.[1][8]
Step 2: Segregation and Storage
Proper segregation is critical to prevent accidental reactions.
-
Designate a Satellite Accumulation Area (SAA): This is a designated area within the laboratory, at or near the point of waste generation, where hazardous waste is temporarily stored.[9][10]
-
Store Incompatibles Separately: Ensure the waste container for this compound is not stored with incompatible materials like strong acids or oxidizers.[9]
-
Maintain Secure Storage: Keep containers in a cool, dry, and well-ventilated location, protected from moisture.[4][5][11]
Step 3: Containerization and Labeling
-
Select a Compatible Container: Use a chemically compatible container with a tightly fitting screw cap. Plastic containers are generally preferred.[10][12] Ensure the container is in good condition and free from leaks.
-
Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear statement of the hazards (e.g., "Toxic," "Irritant")
-
The date when waste was first added (Accumulation Start Date)
-
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[10][12] This prevents the release of vapors and protects against spills.
Step 4: Arranging for Final Disposal
-
Contact your Institution's EHS Office: The standard and required procedure for disposing of laboratory chemical waste is through your institution's Environmental Health and Safety (EHS or EH&S) department.[13] They will arrange for collection by a licensed professional waste disposal service.
-
Prepare for Pickup: Do not overfill waste containers; leave at least 10% headspace for expansion.[12] Ensure the container is clean on the outside and the label is legible.
-
Final Disposal Method: This combustible material will likely be disposed of via chemical incineration by a licensed facility.[5] This is the most effective method for destroying organic chemical waste and is a common practice for labpack contents.[14]
The following diagram illustrates the essential workflow for this disposal process.
Caption: Disposal workflow for this compound.
Spill Management
In the event of an accidental spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[2] Avoid creating dust.[1]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[1][4] This container must be labeled as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large spills, contact your institution's EHS or emergency response team immediately.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
Safety Data Sheet - 6-Amino-3(2H)-pyridazinone . (2024, November 17). Angene Chemical. [Link]
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Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. [Link]
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Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. [Link]
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In-Lab Disposal Methods: Waste Management Guide . (n.d.). Indiana University. [Link]
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Pyridazine - SAFETY DATA SHEET . (2025, September 18). Fisher Scientific. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (n.d.). University of Pennsylvania EHRS. [Link]
-
Management of Waste . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). [Link]
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Chemical Waste Disposal Guidelines . (n.d.). Emory University, Department of Chemistry. [Link]
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Guide to Laboratory Sink/Sewer Disposal of Wastes . (n.d.). Vanderbilt University, Office of Clinical and Research Safety. [Link]
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Personal protective equipment for handling 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Understanding the Risks: A Data-Driven Approach
Pyridazinone derivatives, as a class of compounds, may present certain hazards.[7] Based on data from similar structures, you should assume that 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone may cause skin and eye irritation.[4][8][9] It is also prudent to handle it as a compound that could be harmful if swallowed or inhaled.[8][10]
Table 1: Hazard Profile of Related Pyridazinone Compounds
| Hazard Statement | Compound Class | Source |
| Causes skin irritation | 3(2H)-Pyridazinone | [4] |
| Causes serious eye irritation | 3(2H)-Pyridazinone | [4] |
| Harmful if swallowed | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | [8] |
| May cause respiratory irritation | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | [8] |
Your First Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing your exposure to any chemical. The following is a step-by-step guide to selecting and using the appropriate PPE when handling this compound.[11][12][13][14]
Step 1: Core Laboratory Attire
This is the minimum requirement for entering any laboratory space where chemicals are handled.[11][13][15]
-
Flame-Resistant Laboratory Coat: This should be worn at all times and be fully buttoned.[15]
-
Long Pants and Closed-Toe Shoes: These provide a basic barrier against accidental spills.[12][13][15]
Step 2: Primary Barrier Protection
This equipment is essential for directly handling the chemical.
-
Eye and Face Protection:
-
Safety Glasses with Side-Shields: These are the minimum requirement and must be worn at all times in the lab.[4][15]
-
Chemical Splash Goggles: Recommended when handling solutions of the compound or if there is a risk of splashing.[15]
-
Face Shield: Wear in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as when transferring large volumes or working with a reaction under pressure.[12][15]
-
-
Hand Protection:
-
Disposable Nitrile Gloves: These are suitable for incidental contact.[11] It is good practice to wear two pairs of gloves (double-gloving) for added protection.[11][12]
-
Chemical-Resistant Gloves: For prolonged contact or when handling concentrated solutions, consult a glove compatibility chart to select an appropriate material.
-
Glove Removal: Always inspect gloves before use and remove them without touching the outer surface with your bare hands.[3] Dispose of contaminated gloves immediately in the appropriate waste stream.[3]
-
Step 3: Respiratory Protection
Respiratory protection is necessary when there is a potential for generating dust or aerosols.
-
Dust Respirator (N95 or equivalent): Use a NIOSH-approved respirator if you are weighing or transferring the solid compound and there is a possibility of creating dust.[1][4]
-
Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[1][5]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond personal protection to include proper operational procedures and disposal.
Handling Procedures
-
Preparation: Before you begin, ensure you have all necessary PPE and that your work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[1][5]
-
Weighing and Transferring:
-
Perform these operations in a chemical fume hood to minimize inhalation exposure.[5]
-
Use a spatula to handle the solid. Avoid creating dust.
-
If you are preparing a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
Spill Response
In the event of a spill, your immediate actions are critical.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Containment and Cleanup (for small spills):
-
If you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[5]
-
Wear appropriate PPE, including a respirator if the compound is a powder.
-
Collect the absorbed material into a sealed container for disposal.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Waste Disposal
Proper disposal is a legal and ethical responsibility.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, paper towels, and absorbent materials, should be placed in a clearly labeled hazardous waste container.
-
Unused Product: Unused or waste product should be disposed of as hazardous chemical waste.[1] Do not pour it down the drain.[3]
-
Regulations: Follow all federal, state, and local regulations for hazardous waste disposal.[1]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for your task.
Caption: PPE selection workflow based on task-specific risks.
First Aid Measures
In case of exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
By adhering to these guidelines, you can create a safe and controlled environment for your research with this compound.
References
- TCI AMERICA. Safety Data Sheet: 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone.
-
Thermo Fisher Scientific. Pyridazine - SAFETY DATA SHEET. [Link]
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-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
- Sigma-Aldrich.
- The Edmond and Lily Safra Center for Brain Sciences. Laboratory Safety guidelines and Personal protection equipment (PPE).
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-
Boston University. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. [Link]
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- Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
